molecular formula C7H14 B1360116 3,3-Dimethyl-1-pentene CAS No. 3404-73-7

3,3-Dimethyl-1-pentene

货号: B1360116
CAS 编号: 3404-73-7
分子量: 98.19 g/mol
InChI 键: TXBZITDWMURSEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-Dimethyl-1-pentene is a useful research compound. Its molecular formula is C7H14 and its molecular weight is 98.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74136. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,3-dimethylpent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-5-7(3,4)6-2/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBZITDWMURSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075450
Record name 1-Pentene, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3404-73-7
Record name 3,3-Dimethyl-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3404-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylpent-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-DIMETHYL-1-PENTENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentene, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylpent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-DIMETHYLPENT-1-ENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC216MQI07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethyl-1-pentene: Chemical Properties, Reactions, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, key reactions, and analytical methodologies for 3,3-Dimethyl-1-pentene. The information is intended to support research and development activities where this compound may be used as a starting material or intermediate.

Core Chemical Properties and CAS Number

This compound is a branched-chain alkene with the chemical formula C₇H₁₄. Its structure, characterized by a terminal double bond and a quaternary carbon at the 3-position, imparts specific reactivity and physical properties. The Chemical Abstracts Service (CAS) registry number for this compound is 3404-73-7 .

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 3404-73-7
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Boiling Point 77-78 °C
Melting Point -134 °C
Density 0.697 g/cm³ at 20 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol, ether, and other common organic solvents

Key Synthetic Reactions and Experimental Protocols

This compound is a versatile starting material for a variety of organic transformations. The terminal double bond is amenable to a range of addition reactions. Detailed methodologies for two key reactions are provided below.

Hydrohalogenation: Synthesis of 2-Chloro-3,3-dimethylpentane

The addition of hydrogen halides to this compound proceeds via a carbocation intermediate. The reaction follows Markovnikov's rule, with the halide adding to the more substituted carbon. However, a hydride shift occurs to form a more stable tertiary carbocation, leading to the rearranged product.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

    • Activated Alumina (thermally treated at 120°C for 48 hours)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, and reflux condenser

    • Apparatus for inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a dry, round-bottom flask under an inert atmosphere, add activated alumina.

    • To the flask, add anhydrous dichloromethane, followed by this compound (1 equivalent).

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride (2 equivalents) dropwise to the stirred mixture. Caution: This reaction should be performed in a well-ventilated fume hood as toxic gases may be evolved.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by distillation.

hydrohalogenation start This compound intermediate1 Secondary Carbocation (Less Stable) start->intermediate1 + H⁺ intermediate2 Tertiary Carbocation (More Stable) intermediate1->intermediate2 1,2-Hydride Shift product 2-Chloro-3,3-dimethylpentane (Major Product) intermediate2->product + Cl⁻ gc_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample This compound Sample dilution Dilute with Volatile Solvent sample->dilution injection Inject Sample into GC dilution->injection separation Separation on Capillary Column injection->separation detection Detection by FID separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration quantification Quantify Purity or Conversion integration->quantification

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3-Dimethyl-1-pentene (CAS No. 3404-73-7), an organic compound with the chemical formula C₇H₁₄.[1] This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular identification and characterization.

Molecular Structure and Properties

This compound is a colorless liquid at room temperature with a characteristic olefin odor. It is an alkene with a branched structure, featuring a vinyl group attached to a quaternary carbon.[1]

Key Physical Properties:

  • Molecular Weight: 98.19 g/mol [1]

  • Boiling Point: Approximately 85-87°C[1]

  • Density: Approximately 0.70 g/cm³[1]

  • Solubility: Insoluble in water, soluble in organic solvents such as ethanol (B145695) and ether.[1]

The unique structural features of this compound give rise to distinct spectroscopic signatures, which are detailed in the following sections.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained from Infrared (IR) Spectroscopy, ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3080=C-H StretchAlkene
~2960C-H Stretch (asymmetric)Alkane (CH₃, CH₂)
~2870C-H Stretch (symmetric)Alkane (CH₃, CH₂)
~1640C=C StretchAlkene
~1465C-H Bend (scissoring)Alkane (CH₂)
~1365C-H Bend (symmetric)Alkane (gem-dimethyl)
~990, ~910=C-H Bend (out-of-plane)Alkene (vinyl)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)AssignmentCarbon Type
~148C1=CH (vinyl)
~110C2=CH₂ (vinyl)
~45C4-CH₂- (ethyl)
~37C3Quaternary Carbon
~29C3-CH₃-CH₃ (gem-dimethyl)
~8C5-CH₃ (ethyl)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum reveals the proton environments and their neighboring protons through chemical shifts, multiplicities, and coupling constants.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~5.8dd (quartet)1HJ ≈ 17.5, 10.5 HzH1
~4.9d (doublet)1HJ ≈ 17.5 HzH2 (trans)
~4.8d (doublet)1HJ ≈ 10.5 HzH2 (cis)
~1.3q (quartet)2HJ ≈ 7.5 HzH4
~1.0s (singlet)6H-C3-CH₃
~0.8t (triplet)3HJ ≈ 7.5 HzH5
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

m/zRelative Intensity (%)Assignment of Fragment Ion
98~5[M]⁺ (Molecular Ion)
83~30[M - CH₃]⁺
69~100[M - C₂H₅]⁺ (Base Peak)
57~40[C₄H₉]⁺ (tert-butyl cation)
41~50[C₃H₅]⁺ (allyl cation)
29~25[C₂H₅]⁺ (ethyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.

Infrared (IR) Spectroscopy
  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

  • Sample Preparation: For a volatile liquid like this compound, the gas-phase spectrum is typically obtained. The liquid is injected into an evacuated gas cell, allowing it to vaporize.

  • Instrumentation: A FTIR spectrometer equipped with a gas cell (typically with a path length of 10 cm or longer) and a suitable detector (e.g., DTGS or MCT).

  • Data Acquisition: A background spectrum of the empty gas cell is first recorded. The sample is then introduced into the cell, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The data from the NIST Chemistry WebBook was obtained on a gas-phase sample using an HP-GC/MS/IRD instrument.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

  • Data Acquisition for ¹H NMR: A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can be varied to achieve an adequate signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR: Due to the low natural abundance of ¹³C, more scans are typically required. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS (0 ppm).

Mass Spectrometry (MS)
  • Technique: Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC).

  • Sample Introduction: The volatile sample is introduced into the ion source, typically via a GC column which separates it from any impurities.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the relationships between the molecular structure of this compound and its spectroscopic data, as well as a general workflow for its analysis.

structure_to_spectrum cluster_structure Molecular Structure cluster_spectra Spectroscopic Signatures structure This compound (CH2=CH-C(CH3)2-CH2-CH3) IR IR structure->IR Vibrational Modes HNMR 1H NMR structure->HNMR Proton Environments CNMR 13C NMR structure->CNMR Carbon Environments MS Mass Spec structure->MS Fragmentation Pattern

Caption: Relationship between the molecular structure of this compound and its spectroscopic signatures.

experimental_workflow cluster_analysis Spectroscopic Analysis start Sample of this compound prep Sample Preparation (e.g., dissolve in CDCl3 for NMR) start->prep IR IR Spectroscopy prep->IR NMR NMR Spectroscopy (1H and 13C) prep->NMR MS Mass Spectrometry prep->MS data Data Acquisition IR->data NMR->data MS->data interpretation Spectral Interpretation and Structure Confirmation data->interpretation

Caption: A generalized experimental workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectrum of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3,3-Dimethyl-1-pentene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed examination of the compound's spectral characteristics. The guide includes tabulated spectral data, detailed experimental protocols for acquiring such data, and a visualization of the molecule's structure and NMR correlations.

Introduction to this compound and its Spectroscopic Properties

This compound is an aliphatic alkene with the chemical formula C₇H₁₄. Its structure, featuring a quaternary carbon and a terminal double bond, gives rise to a distinct and informative NMR spectrum. Understanding the ¹H and ¹³C NMR spectra is crucial for the structural elucidation and purity assessment of this compound. This guide presents a theoretical, yet representative, analysis of its NMR data based on established spectroscopic principles and data from analogous structures.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These values are based on established chemical shift correlations and spin-spin coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
5.75dd1H17.5, 10.8=CH-
4.90d1H17.5=CH₂ (trans)
4.85d1H10.8=CH₂ (cis)
1.35q2H7.5-CH₂-
0.95s6H--C(CH₃)₂-
0.85t3H7.5-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
148.5CH=CH-
110.0CH₂=CH₂
45.0C-C(CH₃)₂-
35.5CH₂-CH₂-
25.0CH₃-C(CH₃)₂-
8.5CH₃-CH₃

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of a volatile liquid sample like this compound.

3.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for non-polar analytes like this compound. It is crucial to use a high-purity grade to minimize interfering signals.

  • Sample Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also reference the residual solvent peak.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

3.2. Instrument Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for full magnetization recovery between scans.

    • Number of Scans: For a concentrated sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

    • Spectral Width: A wider spectral width of around 200-220 ppm is necessary for ¹³C NMR.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is important for quantitative analysis of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

G NMR Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis sample This compound Sample mix Mix and Transfer to NMR Tube sample->mix solvent Deuterated Solvent (CDCl3) solvent->mix spectrometer NMR Spectrometer mix->spectrometer lock_shim Lock and Shim spectrometer->lock_shim acquire_h1 Acquire 1H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire 13C Spectrum lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_h1->ft acquire_c13->ft acquire_c13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to Standard phase_baseline->reference integrate_peak_pick Integrate and Peak Pick reference->integrate_peak_pick assign_signals Assign Signals to Structure integrate_peak_pick->assign_signals integrate_peak_pick->assign_signals report Generate Data Tables and Report assign_signals->report

Caption: Workflow for NMR analysis of this compound.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) analysis of 3,3-Dimethyl-1-pentene. This document details the spectral characteristics, fragmentation patterns, and the requisite experimental protocols for the characterization of this compound. The information presented is intended to support research, development, and quality control activities where the identification and analysis of this compound are critical.

Introduction to this compound

This compound is an aliphatic alkene with the chemical formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1][2] Its structure, characterized by a terminal double bond and a quaternary carbon center, gives rise to distinct spectral features in both FT-IR and mass spectrometry, allowing for its unambiguous identification. Understanding these spectral fingerprints is essential for its characterization in various matrices.

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its alkene and alkane moieties.

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for the FT-IR analysis of a volatile liquid like this compound is as follows:

  • Sample Preparation: As a neat liquid, a small drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film. Alternatively, for a solution, the compound is dissolved in a suitable infrared-transparent solvent, such as carbon tetrachloride (CCl₄), and placed in a liquid sample cell.

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates or the solvent-filled cell is recorded.

  • Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The spectral data is collected over the mid-infrared range, typically 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

FT-IR Spectral Data

The following table summarizes the key FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3080C-H Stretch=C-H (Vinyl)
~2960C-H Stretch-C-H (Alkyl)
~1640C=C StretchAlkene
~1465C-H Bend-CH₂- (Scissoring)
~1370C-H Bend-C(CH₃)₂ (Gem-dimethyl)
~990 and ~910C-H Bend=CH₂ (Out-of-plane)

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common method for the analysis of volatile compounds like this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound such as this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method of analysis.

  • Sample Introduction: A small volume of the sample, either neat or diluted in a volatile solvent, is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, it is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mass Spectral Data and Fragmentation Pathway

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 98. The fragmentation pattern is characteristic of a branched alkene and provides valuable structural information.

The table below summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.

m/zProposed Fragment IonRelative Abundance
98[C₇H₁₄]⁺ (Molecular Ion)Low
83[C₆H₁₁]⁺Moderate
69[C₅H₉]⁺High
57[C₄H₉]⁺ (tert-Butyl cation)Base Peak (100%)
41[C₃H₅]⁺ (Allyl cation)High
29[C₂H₅]⁺Moderate

The fragmentation of this compound is dominated by the formation of stable carbocations. The base peak at m/z 57 corresponds to the highly stable tert-butyl cation, formed by cleavage of the bond between the quaternary carbon and the ethyl group.

Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and the proposed mass spectrometry fragmentation pathway for this compound.

experimental_workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column GC Column Injector->Column Sample Vaporization MS_Inlet Column->MS_Inlet Separation Ion_Source Ion Source MS_Inlet->Ion_Source Eluent Transfer Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Separation Data_System Data System Detector->Data_System Signal Detection

GC-MS Experimental Workflow

fragmentation_pathway cluster_fragments Fragment Ions M [C₇H₁₄]⁺˙ m/z = 98 (Molecular Ion) F83 [C₆H₁₁]⁺ m/z = 83 M->F83 - •CH₃ F69 [C₅H₉]⁺ m/z = 69 M->F69 - C₂H₅• F57 [C₄H₉]⁺ m/z = 57 (tert-Butyl cation) Base Peak M->F57 - C₃H₇• F29 [C₂H₅]⁺ m/z = 29 M->F29 - C₅H₉• F41 [C₃H₅]⁺ m/z = 41 (Allyl cation) F69->F41 - C₂H₄

Proposed Mass Spectrometry Fragmentation Pathway

Conclusion

The combined application of FT-IR and mass spectrometry provides a robust methodology for the unequivocal identification and structural elucidation of this compound. The characteristic infrared absorptions confirm the presence of its alkene and saturated hydrocarbon functionalities, while the mass spectrum reveals its molecular weight and a fragmentation pattern dominated by the formation of the stable tert-butyl cation. The experimental protocols and spectral data presented in this guide serve as a valuable resource for researchers and scientists engaged in the analysis of this and structurally related compounds.

References

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 3,3-Dimethyl-1-pentene, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data and methodologies for handling this compound.

Compound Overview

This compound (CAS No: 3404-73-7) is an aliphatic alkene with the molecular formula C₇H₁₄.[1][2][3] Its structure features a quaternary carbon at position 3, which introduces significant steric hindrance and influences its physical characteristics. It is a colorless liquid at room temperature with a molecular weight of approximately 98.19 g/mol .[1][2]

Quantitative Physical Properties

The boiling point and density are critical parameters for experimental design, purification, and modeling. The experimentally determined values for this compound are summarized below. Variations in reported values may be attributed to differences in experimental conditions, such as atmospheric pressure, and sample purity.

Physical PropertyValueConditions
Boiling Point 77.5 - 78 °CStandard Atmospheric Pressure
85 - 87 °CNot specified
Density 0.6961 g/cm³at 20 °C
0.697 g/mLNot specified

Experimental Protocols

The determination of boiling point and density for liquid hydrocarbons like this compound is performed using standardized laboratory techniques.

3.1. Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] For a compound like this compound, this can be accurately measured using several methods.

Method 1: Thiele Tube Distillation (Microscale)

This method is ideal for small sample volumes (< 1 mL) and provides high accuracy.[5]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (Durham tube), rubber band, heating source (Bunsen burner or oil bath).

  • Procedure:

    • A small sample (approx. 0.5 mL) of this compound is placed into the Durham tube.

    • The capillary tube is placed inside the Durham tube with its open end down.

    • The Durham tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing high-boiling mineral oil.

    • The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.[5]

    • As the temperature rises, air trapped in the capillary tube will escape. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube.

    • Heating is discontinued, and the temperature at which the liquid begins to re-enter the capillary tube is recorded as the precise boiling point.

    • The ambient barometric pressure must be recorded, as boiling point is pressure-dependent.

Method 2: Simple Distillation (Macroscale)

If a larger quantity of the compound is available (≥ 5 mL), a simple distillation can be used for both purification and boiling point determination.[4][5]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • The distillation flask is charged with this compound and a few boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated to a steady boil.

    • The temperature is recorded when the vapor condensation rate is stable and the first drops of distillate are collected. The temperature range over which the bulk of the liquid distills is noted as the boiling range.

3.2. Density Determination

Density is the mass per unit volume of a substance. For liquids, it is typically measured using a pycnometer or a digital densitometer.

Method: Pycnometer

  • Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a constant-temperature water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed precisely on an analytical balance.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

    • The filled pycnometer is placed in a constant-temperature bath (e.g., at 20.0 °C) until it reaches thermal equilibrium.

    • The pycnometer is removed, dried, and weighed again to determine the mass of the liquid.

    • The procedure is repeated with a reference substance of known density (e.g., deionized water) to accurately calibrate the volume of the pycnometer at the specific temperature.

    • The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where m₁ is the mass of the empty pycnometer, m₂ is the mass of the pycnometer filled with the liquid, and V is the calibrated volume of the pycnometer.

Structure-Property Relationships

The physical properties of an alkene are directly influenced by its molecular structure.[6] For this compound, its molecular weight, branching, and the presence of a double bond dictate the nature and magnitude of intermolecular forces, which in turn determine its boiling point and density.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure This compound (C₇H₁₄, 98.19 g/mol) Branching Quaternary Carbon (High Branching) Structure->Branching Forces London Dispersion Forces Structure->Forces Determines strength of Density Density (0.696 g/cm³) Structure->Density Influences molecular packing Branching->Forces Reduces surface area contact, weakens forces BP Boiling Point (78 °C) Forces->BP Influences

Caption: Relationship between molecular structure and physical properties.

References

An In-Depth Technical Guide to the Solubility of 3,3-Dimethyl-1-pentene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethyl-1-pentene, a nonpolar alkene. Understanding its behavior in various organic solvents is crucial for its application in synthesis, purification, and as a nonpolar medium in various chemical processes. This document outlines its expected solubility based on chemical principles, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its molecular structure—a branched aliphatic hydrocarbon—its solubility can be reliably predicted by the "like dissolves like" principle. This compound is a nonpolar compound and is therefore expected to be highly miscible with other nonpolar solvents.[1] Conversely, it has very low solubility in polar solvents, particularly water. An estimated water solubility for this compound is approximately 33.13 mg/L at 25 °C.

The following table summarizes the expected solubility of this compound in common organic solvents, categorized by solvent class. "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase.

Solvent ClassRepresentative SolventsExpected Solubility
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneMiscible
Aromatic Hydrocarbons Benzene, Toluene, XyleneMiscible
Halogenated Hydrocarbons Dichloromethane, Chloroform, Carbon TetrachlorideMiscible
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble to Miscible
Ketones Acetone, Methyl Ethyl Ketone (MEK)Sparingly Soluble to Soluble
Esters Ethyl acetateSparingly Soluble to Soluble
Alcohols Methanol, EthanolSparingly Soluble
Polar Aprotic Solvents Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)Very Sparingly Soluble to Insoluble
Polar Protic Solvents WaterInsoluble

Experimental Protocols: Determination of Solubility

The following section details a robust experimental protocol for the quantitative determination of the solubility of a liquid analyte, such as this compound, in an organic solvent using the gravimetric method.

Gravimetric Method for Liquid-Liquid Solubility Determination

This method is a fundamental and accurate technique for determining the solubility of a liquid in another liquid by preparing a saturated solution and then quantifying the amount of solute in a known amount of the solvent.[2][3]

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Calibrated glassware (pipettes, volumetric flasks)

  • Glass vials with airtight seals

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a second, separate liquid phase of the solute confirms that the solution is saturated.

    • Place the sealed vial in a thermostatic bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. This can be done using a mechanical shaker or periodic manual agitation.

  • Equilibration and Phase Separation:

    • Cease agitation and allow the vial to stand undisturbed in the thermostatic bath for several hours (e.g., 12-24 hours) to allow for complete phase separation.

  • Sample Extraction and Analysis:

    • Carefully extract a precise volume (e.g., 5.00 mL) of the supernatant (the solvent phase saturated with the solute) using a calibrated pipette. Ensure that none of the undissolved solute phase is drawn into the pipette.

    • Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish. Record the initial mass of the evaporating dish.

    • Gently evaporate the solvent from the evaporating dish. This should be done in a fume hood. For volatile solvents, this may occur at room temperature. For less volatile solvents, gentle heating in a drying oven at a temperature below the boiling point of this compound (approximately 78 °C) may be necessary.

    • Once the solvent has completely evaporated, place the evaporating dish containing the this compound residue in a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Weigh the evaporating dish with the residue on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the residue.

    • The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

Alternative Analytical Methods:

For a more rapid or automated analysis of the saturated solution's concentration, other analytical techniques can be employed, provided a suitable calibration is performed:

  • Gas Chromatography (GC): A small, known volume of the saturated solvent phase can be injected into a gas chromatograph. The concentration of this compound can be determined by comparing the peak area to a calibration curve prepared with standard solutions of known concentrations.

  • Refractive Index Measurement: For binary mixtures, the concentration of the solute can be determined by measuring the refractive index of the saturated solution.[4][5][6] A calibration curve of refractive index versus concentration must first be established using solutions of known concentrations.

It is important to note that UV/Vis spectroscopy is generally not a suitable method for quantifying this compound as it lacks a significant chromophore, meaning it does not absorb light in the UV-visible range.[7][8]

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent using the gravimetric method.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration and Phase Separation prep->equil Agitate at constant T extract Sample Extraction equil->extract Extract supernatant evap Solvent Evaporation extract->evap Transfer aliquot weigh_initial Initial Weighing of Evaporating Dish weigh_initial->extract calc Calculation of Solubility weigh_initial->calc Mass of dish weigh_final Final Weighing of Residue evap->weigh_final Cool in desiccator weigh_final->calc Mass of solute result Solubility Data calc->result

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Principle of "Like Dissolves Like".

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-pentene, a branched aliphatic alkene, holds significance in the study of organic reaction mechanisms, particularly those involving carbocation intermediates and steric effects. Its synthesis and characterization have contributed to the fundamental understanding of elimination reactions and molecular rearrangements. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, with a focus on detailed experimental protocols and quantitative data.

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its study is intrinsically linked to the broader exploration of alkene synthesis and the challenges posed by carbocation rearrangements. In the early 20th century, chemists like Frank C. Whitmore conducted extensive research on the behavior of highly branched alcohols and their dehydration reactions. These studies revealed the propensity of intermediate carbocations to rearrange to more stable structures, often leading to a mixture of isomeric alkenes rather than the direct elimination product.

The synthesis of a sterically hindered terminal alkene like this compound, without rearrangement, presented a significant synthetic challenge. The development of methods that could circumvent the formation of carbocation intermediates was crucial. One such pivotal discovery was the Chugaev elimination, first reported by Russian chemist Lev Chugaev in 1899.[1][2] This reaction, involving the pyrolysis of xanthate esters, proceeds through a concerted, cyclic transition state (syn-elimination), thereby avoiding carbocation formation and subsequent rearrangements.[1][2][3][4] This made it a valuable tool for the synthesis of alkenes from alcohols where traditional acid-catalyzed dehydration would fail to give the desired product.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the table below. This data is essential for the identification and characterization of the compound.

PropertyValueReference
Molecular Formula C₇H₁₄[5]
Molecular Weight 98.19 g/mol [5]
CAS Registry Number 3404-73-7[5]
Boiling Point 77-78 °C
Density 0.695 g/cm³ at 20 °C
Refractive Index (n²⁰/D) 1.399
¹H NMR (CDCl₃) δ 5.65 (dd, 1H), 4.87 (d, 1H), 4.84 (d, 1H), 1.55 (q, 2H), 0.95 (s, 6H), 0.85 (t, 3H)
¹³C NMR (CDCl₃) δ 150.1, 108.9, 42.5, 36.4, 28.9, 8.7
IR (neat) 3078, 2958, 1642, 1465, 908 cm⁻¹[5]

Historical Synthesis: The Chugaev Elimination

The Chugaev elimination provides a reliable method for the synthesis of this compound from 3,3-Dimethyl-1-pentanol, effectively preventing the formation of rearranged products that would be expected from acid-catalyzed dehydration.

Signaling Pathway of the Chugaev Elimination

The reaction proceeds through a two-step sequence: formation of a xanthate ester followed by its thermal decomposition.

Chugaev_Workflow Start 3,3-Dimethyl-1-pentanol Deprotonation Deprotonation with NaH in THF Start->Deprotonation Alkoxide Sodium 3,3-dimethyl-1-pentoxide Deprotonation->Alkoxide CS2_Addition Addition of Carbon Disulfide (CS₂) Alkoxide->CS2_Addition Xanthate_Salt Sodium S-methyl xanthate salt CS2_Addition->Xanthate_Salt Methylation Methylation with Methyl Iodide (CH₃I) Xanthate_Salt->Methylation Xanthate_Ester S-Methyl xanthate of 3,3-dimethyl-1-pentanol Methylation->Xanthate_Ester Pyrolysis Pyrolysis (150-200 °C) Xanthate_Ester->Pyrolysis Distillation Distillation of Alkene Pyrolysis->Distillation Product This compound Distillation->Product Purification Washing and Redistillation Product->Purification Final_Product Pure this compound Purification->Final_Product

References

The Unique Reactivity of Alkenes with Neopentyl Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neopentyl group, a sterically demanding moiety, profoundly influences the reactivity of adjacent functional groups. This technical guide provides a comprehensive analysis of the unique reactivity of alkenes bearing a neopentyl substituent, with a focus on 3,3-dimethyl-1-butene (B1661986) as a representative example. We delve into the steric and electronic effects of the neopentyl group on key alkene reactions, including hydroboration-oxidation, epoxidation, and polymerization. This document presents quantitative data for comparative analysis, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding and practical application of these principles in research and development.

Introduction: The Steric Dominance of the Neopentyl Group

The neopentyl group, with its quaternary carbon atom bonded to three methyl groups, presents a significant steric shield.[1] This steric bulk is the primary determinant of the unique reactivity observed in alkenes containing this group. Unlike less hindered alkenes, the approach of reagents to the double bond is severely restricted, leading to altered reaction rates, regioselectivity, and, in some cases, completely different reaction pathways. Understanding these steric effects is crucial for predicting and controlling the outcomes of reactions involving neopentyl-substituted alkenes, which are valuable building blocks in organic synthesis and drug development due to their ability to impart specific conformational constraints and metabolic stability to molecules.[2]

Comparative Reactivity Analysis

The steric hindrance imposed by the neopentyl group leads to quantifiable differences in reaction outcomes when compared to unhindered terminal alkenes like 1-hexene (B165129). The following tables summarize the available quantitative data for key reactions.

Table 1: Regioselectivity in the Hydroboration-Oxidation of Alkenes
AlkeneReagentProduct Distribution (Primary Alcohol : Secondary Alcohol)Reference
1-HexeneBH₃·THF94 : 6[3]
3,3-Dimethyl-1-buteneBH₃·THF>99 : <1[3]

This table illustrates the enhanced regioselectivity in the hydroboration of a neopentyl-substituted alkene, driven by the steric demand of the neopentyl group favoring the addition of the boron moiety to the terminal, less hindered carbon.

Table 2: Qualitative Comparison of Epoxidation Reactivity
AlkeneRelative Reactivity with m-CPBACommentsReference
1-HexeneHighLess sterically hindered, allowing for facile approach of the peroxy acid.General Knowledge
3,3-Dimethyl-1-buteneLowerThe bulky neopentyl group sterically hinders the approach of the peroxy acid to the double bond, leading to a slower reaction rate.[4]
Table 3: Challenges in the Polymerization of Neopentyl-Substituted Alkenes
Polymerization MethodAlkeneObservationsReference
Cationic Polymerization3,3-Dimethyl-1-buteneRearrangement of the initially formed secondary carbocation to a more stable tertiary carbocation can occur, leading to a random copolymer instead of the expected homopolymer.[1]
Ziegler-Natta PolymerizationSterically Hindered α-OlefinsLower reactivity and difficulty in achieving high molecular weights compared to less hindered alkenes like ethylene (B1197577) or propylene.[1]

This table highlights the significant challenges in polymerizing alkenes with bulky neopentyl groups due to steric hindrance and carbocation rearrangements.

Key Reactions and Experimental Protocols

This section provides detailed experimental methodologies for the hydroboration-oxidation, epoxidation, and a plausible protocol for the polymerization of 3,3-dimethyl-1-butene.

Hydroboration-Oxidation

The hydroboration-oxidation of 3,3-dimethyl-1-butene is a highly regioselective reaction, yielding the anti-Markovnikov alcohol, 3,3-dimethyl-1-butanol (B44104), in excellent yield. The steric bulk of the neopentyl group directs the boron atom exclusively to the terminal carbon.

Experimental Protocol: Synthesis of 3,3-Dimethyl-1-butanol

  • Materials:

    • 3,3-Dimethyl-1-butene

    • Borane-tetrahydrofuran complex (1 M in THF)

    • Tetrahydrofuran (anhydrous)

    • Sodium hydroxide (B78521) (3 M aqueous solution)

    • Hydrogen peroxide (30% aqueous solution)

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,3-dimethyl-1-butene (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

    • Add the borane-THF complex solution (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of the 30% H₂O₂ solution, keeping the temperature below 20 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add diethyl ether and transfer the mixture to a separatory funnel.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude 3,3-dimethyl-1-butanol by distillation.

Epoxidation

The epoxidation of 3,3-dimethyl-1-butene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 2-neopentyl-oxirane. The reaction rate is expected to be slower than that of unhindered alkenes due to the steric hindrance of the neopentyl group.

Experimental Protocol: Synthesis of 2-Neopentyl-oxirane

  • Materials:

    • 3,3-Dimethyl-1-butene

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 3,3-dimethyl-1-butene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the epoxide.

    • The crude 2-neopentyl-oxirane can be further purified by careful distillation.

Polymerization

The polymerization of alkenes with bulky neopentyl groups is challenging. Cationic polymerization is often complicated by carbocation rearrangements, while Ziegler-Natta polymerization can exhibit low reactivity. Below is a plausible experimental protocol for the cationic polymerization of 3,3-dimethyl-1-butene, which is known to be susceptible to such reactions.

Experimental Protocol: Cationic Polymerization of 3,3-Dimethyl-1-butene (Illustrative)

  • Materials:

    • 3,3-Dimethyl-1-butene (monomer, freshly distilled from CaH₂)

    • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

    • Dichloromethane (CH₂Cl₂, anhydrous)

    • Methanol (B129727) (quenching agent)

  • Procedure:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous dichloromethane.

    • Cool the solvent to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Add the purified 3,3-dimethyl-1-butene monomer to the cold solvent.

    • Initiate the polymerization by the dropwise addition of a solution of BF₃·OEt₂ in dichloromethane.

    • Stir the reaction mixture at the low temperature for a designated period (e.g., 1-2 hours).

    • Quench the polymerization by adding cold methanol.

    • Allow the mixture to warm to room temperature and pour it into a large volume of methanol to precipitate the polymer.

    • Filter the polymer, wash with methanol, and dry under vacuum.

    • Characterize the resulting polymer by techniques such as ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to determine its structure (including evidence of rearrangement) and molecular weight distribution.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Hydroboration-Oxidation Mechanism

Hydroboration_Oxidation Alkene 3,3-Dimethyl-1-butene Transition_State Four-membered Transition State Alkene->Transition_State BH3_THF BH3-THF BH3_THF->Transition_State Alkylborane Tris(3,3-dimethylbutyl)borane Transition_State->Alkylborane Syn-addition Alcohol 3,3-Dimethyl-1-butanol Alkylborane->Alcohol Oxidation Oxidation H2O2, NaOH Oxidation->Alcohol

Caption: Hydroboration-oxidation of 3,3-dimethyl-1-butene.

Epoxidation Mechanism

Caption: Epoxidation of 3,3-dimethyl-1-butene with m-CPBA.

Cationic Polymerization and Rearrangement

Cationic_Polymerization Monomer 3,3-Dimethyl-1-butene Carbocation1 Secondary Carbocation Monomer->Carbocation1 Initiation Initiator H+ (from BF3/H2O) Initiator->Carbocation1 Rearrangement 1,2-Hydride Shift Carbocation1->Rearrangement Propagation1 Propagation (minor pathway) Carbocation1->Propagation1 Carbocation2 Tertiary Carbocation Rearrangement->Carbocation2 Propagation2 Propagation (major pathway) Carbocation2->Propagation2 Random_Copolymer Random Copolymer Propagation1->Random_Copolymer Propagation2->Random_Copolymer

Caption: Cationic polymerization of 3,3-dimethyl-1-butene showing rearrangement.

Experimental Workflow: Hydroboration-Oxidation

Caption: Experimental workflow for hydroboration-oxidation.

Conclusion

The neopentyl group exerts a dominant steric influence on the reactivity of adjacent alkene functionalities. This guide has demonstrated that this steric hindrance leads to enhanced regioselectivity in hydroboration-oxidation and presents significant challenges for polymerization. While direct quantitative comparisons for all reactions remain an area for further investigation, the provided data, protocols, and mechanistic visualizations offer a robust framework for understanding and predicting the behavior of these unique molecules. For researchers in organic synthesis and drug development, a thorough appreciation of these steric effects is essential for the successful design and execution of synthetic strategies involving neopentyl-substituted alkenes.

References

Conformational Analysis of 3,3-Dimethyl-1-pentene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of 3,3-dimethyl-1-pentene, a substituted alkene of interest in organic synthesis and medicinal chemistry, is governed by the rotational isomerism around the C3-C4 single bond. Due to the steric bulk of the tert-butyl group, the molecule predominantly exists in conformations that minimize steric hindrance. This guide provides a detailed analysis of the stable conformers of this compound, their relative energies, and the potential energy barriers to their interconversion. The information presented herein is based on analogous experimental and computational studies of structurally similar alkenes, providing a robust framework for understanding the conformational behavior of this molecule.

Introduction

Conformational analysis is a critical aspect of understanding the structure-activity relationship of molecules. For flexible molecules like this compound, the three-dimensional arrangement of atoms can significantly influence its physical, chemical, and biological properties. The presence of a bulky tert-butyl group adjacent to the chiral center in the parent 1-pentene (B89616) structure introduces significant steric constraints, which dictates the preferred rotational conformations around the C3-C4 bond. Understanding these preferences is crucial for applications in areas such as asymmetric synthesis, polymer chemistry, and drug design.

This technical guide synthesizes findings from computational chemistry and spectroscopic studies on analogous molecules to provide a detailed conformational analysis of this compound.

Conformational Isomers of this compound

Rotation around the C3-C4 single bond in this compound gives rise to three staggered conformers. These are analogous to the anti and gauche conformations of n-butane. Due to the steric hindrance imposed by the tert-butyl group, the relative energies of these conformers are expected to differ significantly.

The three primary staggered conformers are:

  • Anti-conformer: The vinyl group and the ethyl group are positioned at a dihedral angle of approximately 180°. This conformation is expected to be the most stable due to the minimization of steric repulsion between these two bulky groups.

  • Gauche-conformer (G+): The vinyl group and the ethyl group are at a dihedral angle of approximately +60°.

  • Gauche-conformer (G-): The vinyl group and the ethyl group are at a dihedral angle of approximately -60°.

The gauche conformers are expected to be higher in energy than the anti-conformer due to steric interactions between the vinyl and ethyl groups.

Quantitative Conformational Data

Due to a lack of specific experimental or high-level computational studies directly on this compound in the available scientific literature, the following quantitative data is based on established values for similar structural motifs and analogous molecules like 3,3-dimethyl-1-butene. These values provide a reliable estimation of the conformational energies and rotational barriers.

ParameterValue (kcal/mol)Method of Estimation
Relative Energy of Gauche Conformer ~ 1.5 - 2.0Analogy to steric interactions in similar alkenes
Rotational Barrier (Anti to Gauche) ~ 4.0 - 5.0Based on computational studies of hindered rotors
Rotational Barrier (Gauche to Gauche) ~ 3.5 - 4.5Estimated from similar acyclic systems

Experimental and Computational Protocols

The determination of conformational energies and rotational barriers typically involves a combination of experimental techniques and computational modeling.

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular structures of different conformers can be deduced, and their relative energies can be estimated from the relative intensities of the spectral lines.

Methodology:

  • Sample Preparation: A dilute sample of this compound in a carrier gas (e.g., neon or argon) is prepared.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

  • Microwave Irradiation: The cooled molecular beam is irradiated with microwave radiation of a specific frequency.

  • Detection: The absorption of microwave radiation is detected, and the process is repeated over a range of frequencies to obtain a rotational spectrum.

  • Data Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each conformer. The relative intensities of the rotational transitions for different conformers are used to calculate their relative populations and, subsequently, their relative energies using the Boltzmann distribution.

Computational Protocol: Ab Initio Calculations

Ab initio (from first principles) quantum mechanical calculations are used to model the potential energy surface of a molecule and determine the energies of its conformers and the transition states connecting them.

Methodology:

  • Initial Structure Generation: Initial 3D structures of the possible conformers of this compound are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that conformer. A common level of theory for this is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).

  • Potential Energy Surface Scan: To determine the rotational barriers, a relaxed potential energy surface scan is performed by systematically changing the dihedral angle of the C3-C4 bond and optimizing the rest of the molecular geometry at each step.

  • Transition State Search: The approximate transition state structures identified from the potential energy surface scan are then fully optimized using a transition state search algorithm. Frequency calculations are performed to confirm the presence of a single imaginary frequency corresponding to the rotational motion.

Visualizations

Conformational Interconversion Pathway

The following diagram illustrates the potential energy pathway for the interconversion between the stable conformers of this compound.

G cluster_1 Gauche (G-) Gauche (G-) TS1 Transition State 1 Gauche (G-)->TS1 Anti Anti TS1->Anti TS2 Transition State 2 Anti->TS2 Gauche (G+) Gauche (G+) TS2->Gauche (G+) E0 Energy E1 E2 E3 E4 E5 G start Start: Define Molecule (this compound) gen_conformers Generate Initial Conformer Geometries (e.g., Rotational Scan) start->gen_conformers geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) gen_conformers->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc is_minimum All Real Frequencies? freq_calc->is_minimum is_minimum->geom_opt No high_level_energy High-Level Single Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) is_minimum->high_level_energy Yes pes_scan Potential Energy Surface Scan (Identify Transition States) high_level_energy->pes_scan ts_search Transition State Optimization pes_scan->ts_search ts_freq TS Frequency Calculation (Confirm 1 Imaginary Frequency) ts_search->ts_freq is_ts One Imaginary Frequency? ts_freq->is_ts is_ts->ts_search No end End: Relative Energies and Rotational Barriers is_ts->end Yes

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermochemistry of 3,3-Dimethyl-1-pentene Hydrogenation

This technical guide provides a comprehensive overview of the thermochemistry associated with the hydrogenation of this compound. The document details quantitative thermochemical data, experimental methodologies, and the underlying reaction mechanisms.

Thermochemical Data

The hydrogenation of this compound to its corresponding alkane, 3,3-dimethylpentane, is an exothermic reaction. The enthalpy of hydrogenation (ΔH°hyd) is a critical measure of the stability of the alkene.

The reaction is as follows:

This compound + H₂ → 3,3-Dimethylpentane

Quantitative data for the enthalpy of hydrogenation and related thermodynamic properties are summarized in the table below.

CompoundFormulaEnthalpy of Hydrogenation (ΔH°hyd)MethodReference
This compoundC₇H₁₄-122.9 ± 1.0 kJ/molChyd[1]
For Comparison:
1-ButeneC₄H₈-125.9 kJ/molNIST[2]
3-Methyl-1-buteneC₅H₁₀-126.3 kJ/molNIST[2]
3,3-Dimethyl-1-buteneC₆H₁₂-125.8 kJ/molNIST[2]

The heat of hydrogenation provides insight into the stability of the alkene; a less negative enthalpy of hydrogenation generally corresponds to a more stable alkene.

Experimental Protocols

The hydrogenation of alkenes is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).[3] The following is a generalized experimental protocol for the hydrogenation of this compound in a laboratory setting.[4][5]

Materials and Equipment:
  • This compound

  • Solvent (e.g., ethanol (B145695), ethyl acetate)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas balloon or cylinder

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Septum

  • Vacuum line

  • Filtration apparatus (e.g., Celite pad, filter paper)

  • Rotary evaporator

Procedure:
  • Reaction Setup: A 25 mL round-bottom flask is charged with this compound (1.0 mmol), a suitable solvent such as ethanol (10 mL), and a magnetic stir bar.[4]

  • Catalyst Addition: 10% Pd/C (5-10 wt% of the alkene) is carefully added to the flask.[4]

  • Atmosphere Purge: The flask is sealed with a septum. A needle connected to a vacuum line is inserted through the septum to evacuate the air from the flask. The flask is then backfilled with an inert gas like nitrogen, and this process is repeated three times.

  • Hydrogenation: The flask is then evacuated one last time and backfilled with hydrogen gas from a balloon. The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen.[4][5]

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Workup: Upon completion, the hydrogen balloon is removed, and the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with a small amount of the solvent.[4][5]

  • Product Isolation: The solvent is removed from the filtrate using a rotary evaporator to yield the crude product, 3,3-dimethylpentane.

  • Purification and Characterization: The product can be further purified if necessary. The identity and purity are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.[5]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation start Start charge_flask Charge Flask with This compound, Solvent, and Stir Bar start->charge_flask add_catalyst Add Pd/C Catalyst charge_flask->add_catalyst purge Evacuate and Purge with H₂ (3x) add_catalyst->purge stir Stir under H₂ Atmosphere purge->stir monitor Monitor Reaction (TLC/GC) stir->monitor filter Filter through Celite to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate via Rotary Evaporation filter->concentrate product Obtain 3,3-Dimethylpentane concentrate->product end End product->end thermochemistry_relationship cluster_reactants Reactants cluster_product Product alkene This compound (C₇H₁₄) deltaH ΔH°hyd = -122.9 kJ/mol (Exothermic) alkene->deltaH hydrogen Hydrogen (H₂) hydrogen->deltaH alkane 3,3-Dimethylpentane (C₇H₁₆) catalyst Catalyst (e.g., Pd/C) catalyst->deltaH Facilitates Reaction deltaH->alkane

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 3,3-dimethyl-1-pentene, a valuable branched alkene in organic synthesis. The primary method described is the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol (B106058). This reaction proceeds via an E1 elimination mechanism and typically yields a mixture of isomeric alkenes due to carbocation rearrangements. The major product is predicted by Zaitsev's rule to be the most substituted alkene, 2,3-dimethyl-2-butene (B165504). This protocol includes reagent and equipment lists, a step-by-step procedure for synthesis and purification, and methods for characterization of the target compound. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for the starting material and the principal products of the reaction.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)1H NMR (δ, ppm)13C NMR (δ, ppm)
3,3-Dimethyl-2-butanol (Starting Material)3,3-Dimethyl-2-butanolC₆H₁₄O102.17120-1220.8290.88 (s, 9H), 1.15 (d, 3H), 3.55 (q, 1H), OH signal varies17.9, 25.9 (3C), 35.1, 75.8
This compound (Target Product)this compoundC₇H₁₄98.1977-780.6960.88 (t, 3H), 1.03 (s, 6H), 1.35 (q, 2H), 4.85-4.95 (m, 2H), 5.75-5.85 (m, 1H)8.6, 29.1 (2C), 36.4, 38.7, 110.1, 146.2[1]
2,3-Dimethyl-2-butene (Major Product)2,3-Dimethyl-2-buteneC₆H₁₂84.16730.7081.65 (s, 12H)20.4 (4C), 123.4 (2C)
2,3-Dimethyl-1-butene (B117154) (Side Product)2,3-Dimethyl-1-buteneC₆H₁₂84.16560.6781.05 (d, 6H), 1.70 (s, 3H), 2.25 (sept, 1H), 4.65 (s, 2H)21.0 (2C), 25.9, 36.4, 110.0, 151.7

Note: NMR data is reported for CDCl₃ solutions and may vary slightly based on experimental conditions. The formation of this compound involves a carbocation rearrangement and subsequent elimination.[2][3][4]

Experimental Protocol: Synthesis via Dehydration of 3,3-Dimethyl-2-butanol

This protocol details the synthesis of a mixture of alkenes including this compound from 3,3-dimethyl-2-butanol using an acid catalyst. The products are isolated by distillation as they are formed.

Materials and Equipment
  • Reagents:

    • 3,3-Dimethyl-2-butanol (10.2 g, 0.1 mol)

    • 85% Phosphoric acid (H₃PO₄, ~10 mL) or concentrated Sulfuric acid (H₂SO₄, ~2 mL)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium chloride solution (Brine)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Boiling chips

  • Equipment:

    • 25 mL or 50 mL round-bottom flask

    • Fractional distillation apparatus (Hickman still or standard setup with condenser)

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Erlenmeyer flasks

    • Graduated cylinders

    • Ice bath

    • Gas chromatograph (GC) for product analysis

Reaction Mechanism and Workflow

The acid-catalyzed dehydration of 3,3-dimethyl-2-butanol proceeds through an E1 elimination pathway. The key steps are the protonation of the hydroxyl group, loss of water to form a secondary carbocation, a 1,2-hydride or 1,2-methide shift to form a more stable tertiary carbocation, and finally, deprotonation to yield a mixture of alkene isomers.[5][6]

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Combine 3,3-dimethyl-2-butanol, acid catalyst, and boiling chips in a round-bottom flask. B Assemble fractional distillation apparatus. A->B C Heat the mixture gently with stirring. B->C D Collect the distillate in a receiver cooled in an ice bath. (Keep vapor temp < 80°C) C->D E Transfer distillate to a separatory funnel. D->E F Wash with NaHCO₃ solution. E->F G Wash with brine. F->G H Dry organic layer with anhydrous Na₂SO₄. G->H I Decant or filter to remove drying agent. H->I J Characterize the product mixture (GC, NMR, IR). I->J

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add a magnetic stir bar, 10.2 g (0.1 mol) of 3,3-dimethyl-2-butanol, and a few boiling chips.[5]

  • Addition of Catalyst: Carefully add approximately 10 mL of 85% phosphoric acid to the flask. Swirl gently to mix.

  • Distillation: Assemble a fractional distillation apparatus. Place the round-bottom flask in a heating mantle. Use a small graduated cylinder or a flask cooled in an ice bath as the receiving vessel.

  • Heating and Collection: Begin stirring and gently heat the reaction mixture. The low-boiling alkene products will start to co-distill with water.[5] Carefully control the heating to maintain a distillation head temperature below 80-85°C to minimize the distillation of the unreacted alcohol.

  • Reaction Completion: Continue the distillation until no more distillate is collected. The collected liquid will appear cloudy due to the presence of two phases (alkenes and water).

  • Work-up - Washing: Transfer the distillate to a separatory funnel. Add 10 mL of cold water and shake. Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer with 10-15 mL of saturated sodium bicarbonate solution to neutralize any residual acid. Vent the separatory funnel frequently as carbon dioxide gas may be evolved. Discard the aqueous layer.

  • Final Wash: Wash the organic layer with 10 mL of saturated brine solution to help remove dissolved water. Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Isolation: Carefully decant or filter the dried liquid into a clean, pre-weighed flask to obtain the final product mixture.

  • Analysis: Determine the final yield. Analyze the product mixture using Gas Chromatography (GC) to determine the relative percentages of the isomeric alkenes.[7][8] Characterize the product using NMR and IR spectroscopy and compare the data with literature values.

Characterization

Gas Chromatography (GC)

A gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5) and a flame ionization detector (FID) is suitable for analyzing the product mixture. The different boiling points of the isomers should allow for their separation. The expected elution order would be based on boiling points: 2,3-dimethyl-1-butene (56°C), 2,3-dimethyl-2-butene (73°C), and this compound (77-78°C).

Infrared (IR) Spectroscopy

The IR spectrum of the product mixture should show characteristic peaks for alkenes. For the target compound, this compound, key absorptions are expected around:

  • 3080 cm⁻¹: C-H stretch for sp² carbons (=C-H)

  • 1640 cm⁻¹: C=C stretch

  • 910 cm⁻¹ and 990 cm⁻¹: Out-of-plane C-H bending for a monosubstituted alkene (-CH=CH₂)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the presence of this compound and the other isomers in the product mixture. The expected chemical shifts are provided in the data table above.[1]

Safety Precautions

  • Handle concentrated phosphoric acid and sulfuric acid with extreme care as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The alkene products are flammable. Perform the distillation in a well-ventilated fume hood, away from any open flames or sparks.

  • Ensure all glassware joints are securely clamped and the apparatus is stable before heating.

This protocol provides a comprehensive guide for the synthesis and characterization of this compound for research and developmental applications.

References

Application Notes and Protocols for the Electrophilic Addition of HBr to 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the electrophilic addition of hydrogen bromide (HBr) to 3,3-dimethyl-1-pentene. This reaction is a classic example of an electrophilic addition to an alkene that proceeds with a carbocation rearrangement, specifically a 1,2-methyl shift, to yield a more stable tertiary carbocation intermediate. Consequently, the major product is the rearranged tertiary alkyl halide, 3-bromo-2,3-dimethylpentane, with the non-rearranged secondary alkyl halide, 2-bromo-3,3-dimethylpentane, formed as a minor product. These application notes include the reaction mechanism, a detailed experimental protocol, and expected product characterization data.

Introduction

The hydrohalogenation of alkenes is a fundamental transformation in organic synthesis, providing a direct route to alkyl halides which are versatile intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, in cases where the initial carbocation can rearrange to a more stable carbocation, the product distribution will favor the rearranged product. The reaction of this compound with HBr serves as an excellent illustration of this principle.

Reaction Mechanism

The electrophilic addition of HBr to this compound proceeds through the following steps:

  • Protonation of the alkene: The π electrons of the double bond act as a nucleophile, attacking the electrophilic hydrogen of HBr. This results in the formation of a secondary carbocation intermediate and a bromide ion.[1][2]

  • Carbocation rearrangement: The initially formed secondary carbocation undergoes a rapid 1,2-methyl shift. A methyl group from the adjacent quaternary carbon migrates to the positively charged carbon, leading to the formation of a more stable tertiary carbocation.[3][4] This rearrangement is the driving force for the formation of the major product.

  • Nucleophilic attack by bromide: The bromide ion, acting as a nucleophile, attacks the tertiary carbocation to form the final rearranged product, 3-bromo-2,3-dimethylpentane. A smaller proportion of the bromide ion may attack the unrearranged secondary carbocation to yield the minor product, 2-bromo-3,3-dimethylpentane.

Data Presentation

The following table summarizes the expected products and their key characteristics. Please note that the product ratio is an estimation based on the relative stabilities of the carbocation intermediates and may vary depending on the specific reaction conditions.

Product NameStructureProduct TypeExpected Product Ratio (%)Molar Mass ( g/mol )
3-bromo-2,3-dimethylpentaneCC(C)C(Br)(C)CCMajor (Rearranged)>90179.10[5]
2-bromo-3,3-dimethylpentaneCC(Br)C(C)(C)CCMinor (Non-rearranged)<10179.10

Experimental Protocols

This protocol is a representative procedure for the electrophilic addition of HBr to this compound.

Materials:

  • This compound

  • Hydrogen bromide (33% in acetic acid or as a gas)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add hydrogen bromide (1.1 eq) to the stirred solution. If using HBr gas, it can be bubbled through the solution. The reaction is exothermic and the temperature should be maintained at or below 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation or column chromatography to isolate the major product, 3-bromo-2,3-dimethylpentane.

Product Characterization (Expected Data):

The purified product should be characterized by spectroscopic methods to confirm its identity.

3-bromo-2,3-dimethylpentane (Major Product):

  • ¹H NMR (CDCl₃): Chemical shifts are predicted to be in the following regions: δ 0.9-1.2 (m, 9H, overlapping methyl and ethyl protons), δ 1.5-1.8 (m, 2H, methylene (B1212753) protons), δ 1.9-2.2 (m, 1H, methine proton).

  • ¹³C NMR (CDCl₃): Expected chemical shifts: δ 10-30 (methyl and methylene carbons), δ 35-45 (quaternary carbon and methine carbon), δ 60-70 (carbon bearing the bromine atom).

2-bromo-3,3-dimethylpentane (Minor Product):

  • ¹H NMR (CDCl₃): Chemical shifts are predicted to be in the following regions: δ 0.9-1.1 (m, 9H, overlapping methyl and ethyl protons), δ 1.4-1.7 (m, 2H, methylene protons), δ 3.8-4.2 (m, 1H, methine proton bearing the bromine).

  • ¹³C NMR (CDCl₃): Expected chemical shifts: δ 10-30 (methyl and methylene carbons), δ 40-50 (quaternary carbon), δ 55-65 (carbon bearing the bromine atom).

Mandatory Visualizations

Reaction Mechanism Pathway

Electrophilic_Addition_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Start This compound + HBr Carbocation_Secondary Secondary Carbocation (Less Stable) Start->Carbocation_Secondary Protonation Carbocation_Tertiary Tertiary Carbocation (More Stable) Carbocation_Secondary->Carbocation_Tertiary 1,2-Methyl Shift Product_Minor 2-bromo-3,3-dimethylpentane (Minor Product) Carbocation_Secondary->Product_Minor Br- Attack Product_Major 3-bromo-2,3-dimethylpentane (Major Product) Carbocation_Tertiary->Product_Major Br- Attack

Caption: Mechanism of HBr addition to this compound.

Experimental Workflow

Experimental_Workflow A 1. Dissolve this compound in CH2Cl2 B 2. Cool to 0 °C A->B C 3. Add HBr solution B->C D 4. Stir at 0 °C for 1-2h C->D E 5. Quench with NaHCO3 soln. D->E F 6. Aqueous Workup E->F G 7. Dry with MgSO4 F->G H 8. Concentrate in vacuo G->H I 9. Purify (Distillation/Chromatography) H->I J 10. Characterize Products (NMR, etc.) I->J

Caption: Experimental workflow for the synthesis of bromo-dimethylpentanes.

References

Application Notes and Protocols: Acid-Catalyzed Hydration of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the acid-catalyzed hydration of 3,3-dimethyl-1-pentene, a reaction that yields a mixture of isomeric alcohols. The reaction proceeds via a carbocation intermediate, which is susceptible to a 1,2-hydride shift, leading to the formation of a major and a minor product. Understanding this rearrangement is crucial for predicting reaction outcomes and designing synthetic pathways. This document outlines the reaction mechanism, product distribution, and a comprehensive experimental protocol for conducting and analyzing the reaction products.

Introduction

The acid-catalyzed hydration of alkenes is a fundamental organic reaction for the synthesis of alcohols.[1][2] The reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[2] However, the intermediate formation of a carbocation can lead to rearrangements, resulting in a mixture of products.[3] In the case of this compound, the initial protonation of the alkene leads to a secondary carbocation. This intermediate can undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation.[3][4] Subsequent nucleophilic attack by water on both carbocation intermediates yields two different alcohol products.

Reaction Mechanism and Product Formation

The acid-catalyzed hydration of this compound proceeds in the following steps:

  • Protonation of the alkene: The π-bond of the alkene attacks a proton from the acid catalyst (e.g., hydronium ion, H₃O⁺) to form a secondary carbocation at C2. This is the rate-determining step of the reaction.[5]

  • Carbocation rearrangement: The initially formed secondary carbocation can undergo a 1,2-hydride shift from C3 to C2, resulting in a more stable tertiary carbocation at C3. This rearrangement is a rapid and reversible process.

  • Nucleophilic attack by water: Water molecules act as nucleophiles and can attack both the secondary and the rearranged tertiary carbocation.

  • Deprotonation: A final deprotonation step by a water molecule regenerates the acid catalyst and yields the alcohol products.

The reaction results in the formation of two main products:

  • Major Product: 2,3-dimethyl-2-pentanol (B1616680), formed from the more stable tertiary carbocation.

  • Minor Product: 3,3-dimethyl-2-pentanol, formed from the less stable secondary carbocation.

Data Presentation

The product distribution in the acid-catalyzed hydration of this compound is governed by the relative stabilities of the carbocation intermediates and the rates of nucleophilic attack versus rearrangement. The formation of the tertiary carbocation is thermodynamically favored, leading to 2,3-dimethyl-2-pentanol as the major product.

Product NameStructureProduct TypeExpected Distribution
2,3-Dimethyl-2-pentanolCH₃CH₂C(CH₃)(OH)CH(CH₃)₂Major>50%
3,3-Dimethyl-2-pentanolCH₃CH₂C(CH₃)₂CH(OH)CH₃Minor<50%

Note: The exact product ratio can be influenced by reaction conditions such as temperature and acid concentration. Experimental determination using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for precise quantification.

Signaling Pathways and Logical Relationships

The following diagram illustrates the reaction mechanism, including the key carbocation rearrangement step.

ReactionMechanism cluster_start Reactants cluster_intermediate Intermediates cluster_products Products This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation + H+ H3O+ H3O+ Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift 3,3-Dimethyl-2-pentanol (Minor) 3,3-Dimethyl-2-pentanol (Minor) Secondary Carbocation->3,3-Dimethyl-2-pentanol (Minor) + H2O, - H+ 2,3-Dimethyl-2-pentanol (Major) 2,3-Dimethyl-2-pentanol (Major) Tertiary Carbocation->2,3-Dimethyl-2-pentanol (Major) + H2O, - H+

Reaction mechanism of the acid-catalyzed hydration of this compound.

Experimental Protocols

This protocol provides a general procedure for the acid-catalyzed hydration of this compound.

Materials:

  • This compound

  • 50% (v/v) aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Stir plate and stir bar

  • Heating mantle

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, combine 10 mL of this compound and 20 mL of 50% aqueous sulfuric acid.

  • Reaction: Stir the mixture vigorously at room temperature for 1 hour. The reaction is typically exothermic. If necessary, the flask can be cooled in an ice bath to maintain a moderate temperature.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer twice with 20 mL portions of diethyl ether.

    • Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with 20 mL of water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Products:

    • Filter the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

  • Analysis:

    • Analyze the resulting product mixture using GC-MS to identify and quantify the relative amounts of 2,3-dimethyl-2-pentanol and 3,3-dimethyl-2-pentanol.

Experimental Workflow:

The following diagram outlines the key steps in the experimental protocol.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A Combine this compound and H2SO4(aq) B Stir at Room Temperature (1 hr) A->B C Ether Extraction B->C D NaHCO3 Wash C->D E Water Wash D->E F Drying (MgSO4) E->F G Solvent Removal (Rotovap) F->G H GC-MS Analysis G->H

General workflow for the acid-catalyzed hydration and product analysis.

Conclusion

The acid-catalyzed hydration of this compound is a classic example of a reaction influenced by carbocation rearrangement. The formation of the more stable tertiary carbocation via a 1,2-hydride shift dictates the major product, 2,3-dimethyl-2-pentanol. This understanding is essential for professionals in chemical research and drug development for predicting product outcomes and designing synthetic strategies that may favor or suppress such rearrangements. The provided protocol offers a reliable method for performing this reaction and analyzing its products in a laboratory setting.

References

Application Notes and Protocols for the Oxymercuration-Demercuration of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxymercuration-demercuration reaction is a robust and highly reliable two-step method for the hydration of alkenes.[1][2] This process is particularly valuable in organic synthesis for its ability to produce alcohols with high regioselectivity, adhering to Markovnikov's rule, while critically avoiding the carbocation rearrangements that often plague traditional acid-catalyzed hydration methods.[1][2][3][4][5][6] The reaction first involves the addition of an electrophilic mercury species (from mercuric acetate (B1210297), Hg(OAc)₂) and a nucleophile (water) across the double bond, a step known as oxymercuration.[5][6] This is followed by a reductive demercuration step, where the organomercury intermediate is treated with sodium borohydride (B1222165) (NaBH₄) to replace the mercury group with a hydrogen atom.[3][7]

For a substrate like 3,3-dimethyl-1-pentene, this method is superior to acid-catalyzed hydration. Acid-catalyzed hydration would proceed via a secondary carbocation that would readily rearrange to a more stable tertiary carbocation, leading to a mixture of products. Oxymercuration-demercuration prevents this by proceeding through a stable, three-membered mercurinium ion intermediate, ensuring the formation of the unrearranged Markovnikov product, 3,3-dimethylbutan-2-ol, in excellent yield.[1][2][6] This makes the reaction indispensable for pharmaceutical and fine chemical synthesis where precise control over regiochemistry is paramount.[8]

Quantitative Data Summary

The oxymercuration-demercuration of this compound exhibits high predictability in terms of yield and selectivity.

ParameterObservation for this compoundGeneral Principle & References
Product 3,3-Dimethyl-2-pentanolThe reaction yields the Markovnikov alcohol.[1][2][3][4][7]
Expected Yield High (typically ~90% or greater)This two-step pathway is known for its high efficiency and yields.[4]
Regioselectivity Markovnikov AdditionThe hydroxyl (-OH) group adds to the more substituted carbon of the alkene double bond (C2), and the hydrogen adds to the less substituted carbon (C1).[2][3][4] This is because the partial positive charge in the mercurinium ion intermediate is better stabilized on the more substituted carbon, which is where the nucleophilic water molecule attacks.[3][6]
Stereochemistry Racemic Mixture of EnantiomersThe initial oxymercuration step involves a stereospecific anti-addition of the -OH and -HgOAc groups across the double bond.[5][9] However, the subsequent demercuration step with NaBH₄ is not stereospecific and scrambles the stereochemistry at the carbon formerly bonded to mercury.[3] Since the product, 3,3-dimethyl-2-pentanol, contains a new stereocenter at C2, a racemic mixture of (R)- and (S)-3,3-dimethyl-2-pentanol is formed.[9][10]
Rearrangements None ObservedA key advantage of this reaction is the complete suppression of carbocation rearrangements. The reaction proceeds via a bridged mercurinium ion, which prevents the hydride or alkyl shifts common in acid-catalyzed hydration.[1][2][3][4][5][6][11]

Experimental Workflow

The overall experimental process can be visualized as a two-stage sequence involving the formation of the organomercury intermediate followed by its reduction.

G A 1. Setup & Reagent Prep B 2. Oxymercuration Add this compound to Hg(OAc)2 in THF/H2O solution. Stir at room temperature. A->B Step 1 C 3. Demercuration Add aqueous NaOH, followed by NaBH4 solution. B->C Step 2 D 4. Workup & Extraction Separate organic layer. Wash with water and brine. C->D Post-Reaction E 5. Drying & Purification Dry with anhydrous MgSO4. Purify via distillation or chromatography. D->E Isolation F Product: 3,3-Dimethyl-2-pentanol E->F

Caption: Experimental workflow for the synthesis of 3,3-Dimethyl-2-pentanol.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Mercuric Acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Sodium Hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Sodium Borohydride (NaBH₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware for extraction and purification.

Procedure:

Step 1: Oxymercuration

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate in a 1:1 mixture of THF and water. Safety Note: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Stir the mixture at room temperature until the mercuric acetate is fully dissolved.

  • Slowly add this compound to the stirred mercury solution over 10-15 minutes.

  • Allow the reaction to stir at room temperature for 30-60 minutes. The completion of the oxymercuration step can often be monitored by TLC or the disappearance of the starting alkene.

Step 2: Demercuration

  • To the reaction flask from Step 1, add a 3 M aqueous solution of sodium hydroxide.

  • In a separate beaker, prepare a solution of sodium borohydride in the 3 M sodium hydroxide solution.

  • Cool the reaction flask in an ice bath and slowly add the sodium borohydride solution via an addition funnel. A black precipitate of elemental mercury will form.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure complete demercuration.

Step 3: Workup and Isolation

  • Decant the supernatant liquid away from the precipitated mercury. The mercury should be collected and disposed of according to institutional hazardous waste protocols.

  • Transfer the decanted liquid to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

  • Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, 3,3-dimethyl-2-pentanol, can be purified further by fractional distillation or column chromatography if necessary.

Reaction Mechanism

The reaction proceeds through a bridged mercurinium ion intermediate, which dictates the regioselectivity and prevents molecular rearrangements.

G cluster_step1 Step 1: Formation of Mercurinium Ion cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Demercuration start This compound + Hg(OAc)2 ion Mercurinium Ion Intermediate start->ion Electrophilic attack water H2O attacks more substituted carbon organomercury Organomercury Alcohol (after deprotonation) water->organomercury anti-addition reducing_agent NaBH4, NaOH product Product: 3,3-Dimethyl-2-pentanol reducing_agent->product Reduction A Oxymercuration B Demercuration

References

Application Notes and Protocols: Regioselectivity of Hydroboration-Oxidation of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the hydroboration-oxidation of 3,3-dimethyl-1-pentene, with a specific focus on the reaction's high regioselectivity. This two-step reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes, yielding primary alcohols from terminal alkenes with exceptional control. The protocols and data presented are intended to guide researchers in applying this methodology, particularly in the context of complex molecule synthesis where precise control of stereochemistry and functional group placement is paramount.

Principle and Application

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol.[1] The first step involves the addition of a borane (B79455) reagent across the carbon-carbon double bond, a process known as hydroboration. The second step is the oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide in a basic solution, to yield the alcohol.[2]

A key feature of this reaction is its remarkable regioselectivity, which is governed by both steric and electronic factors. The boron atom, being the more electrophilic part of the B-H bond, adds to the less sterically hindered carbon atom of the double bond.[3] In the case of this compound, the presence of a bulky tert-butyl group significantly directs the addition of the borane to the terminal carbon, leading to the formation of the anti-Markovnikov product, 3,3-dimethyl-1-pentanol, with very high selectivity. This is in contrast to acid-catalyzed hydration, which would yield the Markovnikov product.[2] The reaction is also a syn-addition, with the hydrogen and boron atoms adding to the same face of the double bond.[2][4]

Data Presentation: Regioselectivity

SubstrateBorane ReagentMajor Product (Anti-Markovnikov)Minor Product (Markovnikov)Product Ratio (Major:Minor)
This compoundBH₃•THF3,3-Dimethyl-1-pentanol3,3-Dimethyl-2-pentanol> 94 : < 6 (inferred)
This compound9-BBN3,3-Dimethyl-1-pentanol3,3-Dimethyl-2-pentanol~99 : 1

Experimental Protocols

This protocol is adapted from established procedures for the hydroboration-oxidation of terminal alkenes and is tailored for the reaction of this compound.[6][7]

Materials:

  • This compound

  • 1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Hydroboration

  • To a dry, 100-mL round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (10 mmol).

  • The flask is flushed with an inert gas (nitrogen or argon) and maintained under a positive pressure of the inert gas.

  • Cool the flask in an ice bath.

  • Slowly add 1.0 M BH₃•THF solution (11 mL, 11 mmol) to the stirred solution of the alkene via syringe over a period of 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part 2: Oxidation

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add 3 M NaOH solution (5 mL) to the flask.

  • Following the base, slowly add 30% H₂O₂ solution (5 mL) dropwise. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 40 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The reaction mixture may become biphasic.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether (20 mL) and shake to extract the product.

  • Separate the organic layer.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude product, 3,3-dimethyl-1-pentanol.

  • The crude product can be purified by distillation or column chromatography if necessary.

Visualizations

hydroboration_oxidation_workflow cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation cluster_workup Work-up & Purification start This compound intermediate Trialkylborane Intermediate start->intermediate Syn-addition reagent1 BH3-THF reagent1->intermediate product 3,3-Dimethyl-1-pentanol intermediate->product Oxidation with retention of stereochemistry reagent2 H2O2, NaOH reagent2->product extraction Extraction with Et2O product->extraction washing Washing with Brine extraction->washing drying Drying (MgSO4) washing->drying evaporation Solvent Evaporation drying->evaporation final_product Purified Product evaporation->final_product

Caption: Experimental workflow for the hydroboration-oxidation of this compound.

regioselectivity_logic alkene This compound steric_hindrance Significant Steric Hindrance at C2 due to tert-butyl group alkene->steric_hindrance borane_approach Borane (BH3) approaches the double bond steric_hindrance->borane_approach influences pathway_a Pathway A: Boron adds to C1 (less hindered) borane_approach->pathway_a pathway_b Pathway B: Boron adds to C2 (more hindered) borane_approach->pathway_b transition_a Lower energy transition state pathway_a->transition_a transition_b Higher energy transition state pathway_b->transition_b product_a Major Product: 3,3-Dimethyl-1-pentanol (Anti-Markovnikov) transition_a->product_a Favored product_b Minor Product: 3,3-Dimethyl-2-pentanol (Markovnikov) transition_b->product_b Disfavored

Caption: Logical diagram illustrating the influence of steric hindrance on regioselectivity.

References

Application Notes and Protocols: The Use of 3,3-Dimethyl-1-pentene in Metathesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-pentene is a sterically hindered terminal olefin that serves as a valuable tool in olefin metathesis, particularly in cross-metathesis (CM) reactions. Its unique structural feature, a quaternary carbon atom at the allylic position, renders it a Type III olefin in the context of Grubbs' classification of olefin reactivity. This classification is central to its utility, as Type III olefins do not readily undergo self-metathesis or homodimerization, a common side reaction that can significantly lower the yield of the desired cross-metathesis product.

These application notes provide a comprehensive overview of the use of this compound in cross-metathesis, including detailed experimental protocols and data presentation to guide researchers in leveraging this reagent for selective carbon-carbon bond formation.

Principle of Selective Cross-Metathesis

The selectivity in cross-metathesis reactions is governed by the relative rates of the desired cross-reaction versus the undesired homodimerization of the starting olefins. Olefins are generally categorized into four types based on their reactivity and the reactivity of their homodimers.

  • Type I: Olefins that undergo rapid homodimerization, and their homodimers are also reactive in subsequent metathesis reactions.

  • Type II: Olefins that undergo slow homodimerization, and their homodimers are largely unreactive.

  • Type III: Olefins that do not homodimerize.

  • Type IV: Olefins that are inactive in metathesis reactions.

This compound, as a Type III olefin, is an ideal coupling partner for Type I and Type II olefins. By pairing a readily homodimerizing olefin (Type I or II) with a non-homodimerizing olefin like this compound, the reaction equilibrium is shifted towards the formation of the desired cross-metathesis product. To further drive the reaction, this compound can be used in excess or even as the reaction solvent.[1]

Applications in Organic Synthesis

The primary application of this compound in metathesis is to serve as a "placeholder" vinyl group in the synthesis of more complex molecules. It allows for the efficient and selective formation of a new carbon-carbon double bond between a substrate of interest and a simple vinyl unit. This strategy is particularly useful in the synthesis of intermediates for pharmaceuticals and other fine chemicals where avoiding the formation of homodimers is crucial for yield and purification.

While its application is predominantly in cross-metathesis, its potential use as a chain transfer agent in Ring-Opening Metathesis Polymerization (ROMP) or as a component of a diene in Ring-Closing Metathesis (RCM) is not well-documented in the literature, suggesting its utility is likely limited in these areas due to its steric bulk.

Data Presentation

The following tables summarize typical quantitative data for the cross-metathesis of this compound with various olefin partners. The data is illustrative and based on the principles of selectivity in cross-metathesis.

Table 1: Cross-Metathesis of this compound with Functionalized Terminal Olefins (Type I)

EntryOlefin PartnerCatalyst (mol%)SolventTime (h)Yield (%)E/Z Ratio
1Allyl AcetateGrubbs II (2.5)This compound (neat)12>95>20:1
2StyreneGrubbs II (2.5)This compound (neat)12>95>20:1
31-OcteneGrubbs II (2.5)This compound (neat)12>9510:1

Table 2: Cross-Metathesis of this compound with Electron-Deficient Olefins (Type II)

EntryOlefin PartnerCatalyst (mol%)SolventTime (h)Yield (%)E/Z Ratio
1Methyl AcrylateGrubbs II (5)This compound (neat)2485>20:1
2AcrylonitrileGrubbs II (5)This compound (neat)2478>20:1
3Methyl Vinyl KetoneGrubbs II (5)This compound (neat)2482>20:1

Experimental Protocols

Protocol 1: General Procedure for Cross-Metathesis of a Type I Olefin with this compound (Neat)

This protocol describes a general method for the cross-metathesis of a functionalized terminal olefin (Type I) with this compound, where the latter serves as both reactant and solvent.

Materials:

  • Type I Olefin (e.g., Allyl Acetate, Styrene)

  • This compound (reagent grade, distilled before use)

  • Second-Generation Grubbs Catalyst (e.g., (IMesH2)(PCy3)(Cl)2Ru=CHPh)

  • Anhydrous dichloromethane (B109758) (DCM) for catalyst transfer

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Vacuum line

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Type I olefin (1.0 mmol, 1.0 equiv).

  • Add freshly distilled this compound (10.0 mmol, 10.0 equiv). Using it in large excess helps to drive the reaction to completion.

  • In a separate vial, dissolve the second-generation Grubbs catalyst (0.025 mmol, 2.5 mol%) in a minimal amount of anhydrous DCM (approx. 0.5 mL).

  • Add the catalyst solution to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature (or gentle heating, e.g., 40 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove the excess this compound and DCM.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cross-metathesis product.

Protocol 2: General Procedure for Cross-Metathesis of a Type II Olefin with this compound

This protocol is adapted for less reactive Type II olefins, such as α,β-unsaturated esters or ketones.

Materials:

  • Type II Olefin (e.g., Methyl Acrylate)

  • This compound (reagent grade, distilled before use)

  • Second-Generation Grubbs Catalyst

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Vacuum line

  • Standard laboratory glassware for workup and purification

Procedure:

  • Follow steps 1 and 2 as described in Protocol 1, using the Type II olefin as the limiting reagent.

  • Dissolve the second-generation Grubbs catalyst (0.05 mmol, 5.0 mol%) in anhydrous DCM (approx. 0.5 mL). A higher catalyst loading is often required for less reactive olefins.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at a slightly elevated temperature (e.g., 40-50 °C) to ensure a reasonable reaction rate. Monitor the reaction by TLC or GC-MS.

  • Upon completion, follow the quenching, concentration, and purification steps as outlined in Protocol 1.

Mandatory Visualizations

Cross_Metathesis_Mechanism Catalyst [Ru]=CHPh Intermediate1 Metallacyclobutane 1 Catalyst->Intermediate1 + Olefin 1 Olefin1 R1-CH=CH2 (Type I/II) Olefin1->Intermediate1 Olefin2 tBu-CH=CH2 (this compound, Type III) Intermediate2 Metallacyclobutane 2 Olefin2->Intermediate2 Catalyst_R1 [Ru]=CHR1 Intermediate1->Catalyst_R1 Ethylene H2C=CHPh (byproduct) Intermediate1->Ethylene - Catalyst_R1->Intermediate2 + Olefin 2 Product R1-CH=CH-tBu Intermediate2->Product Regen_Catalyst [Ru]=CH2 Intermediate2->Regen_Catalyst - Regen_Catalyst->Catalyst + Ph-CH=CH2

Caption: General mechanism of cross-metathesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Metathesis Reaction cluster_workup Workup and Purification A 1. Add Type I/II Olefin to Schlenk Flask B 2. Add neat this compound A->B C 3. Prepare Grubbs Catalyst Solution D 4. Add Catalyst to Reaction Mixture C->D E 5. Stir at RT or 40°C (Monitor by TLC/GC-MS) D->E F 6. Quench with Ethyl Vinyl Ether E->F G 7. Concentrate in vacuo F->G H 8. Purify by Column Chromatography G->H

Caption: Experimental workflow for cross-metathesis.

References

Application Notes & Protocols: Grignard Synthesis of 3,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Grignard Reaction for the Synthesis of a 3,3-Dimethyl-1-pentene Precursor Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an alkene of interest in various organic synthesis applications. A common and effective method for its preparation is the dehydration of its corresponding alcohol precursor, 3,3-dimethyl-1-pentanol. This document provides detailed application notes and experimental protocols for the synthesis of 3,3-dimethyl-1-pentanol utilizing the Grignard reaction.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[1][2] The strategy outlined herein involves two primary stages: first, the formation of a tertiary Grignard reagent, tert-pentylmagnesium chloride, from 2-chloro-2-methylbutane (B165293) and magnesium metal. Second, this organometallic reagent undergoes a nucleophilic addition to formaldehyde (B43269), which, after an acidic workup, yields the target primary alcohol, 3,3-dimethyl-1-pentanol.[3][4][5] This method is analogous to the synthesis of other sterically hindered primary alcohols like neopentyl alcohol.[6][7]

Reaction Pathway

The synthesis proceeds in a two-step sequence. Initially, magnesium metal is inserted into the carbon-chlorine bond of 2-chloro-2-methylbutane in an ether solvent to form the Grignard reagent. Subsequently, this reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting magnesium alkoxide intermediate is then protonated during an aqueous acid workup to yield the final product.

G cluster_step1 cluster_step2 Reactant1 2-Chloro-2-methylbutane (tert-Pentyl Chloride) Grignard tert-Pentylmagnesium Chloride (Grignard Reagent) Reactant1->Grignard Reactant2 Magnesium (Mg) in Anhydrous Ether Reactant2->Grignard Product 3,3-Dimethyl-1-pentanol Grignard->Product Nucleophilic Addition Formaldehyde 1. Formaldehyde (HCHO) Formaldehyde->Product Workup 2. Acidic Workup (H₃O⁺) Workup->Product

Caption: Reaction pathway for the synthesis of 3,3-Dimethyl-1-pentanol.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and strong bases.[2][3] All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven- or flame-dried glassware.

Materials and Equipment
Reagents & SolventsEquipment
Magnesium turningsThree-necked round-bottom flask (oven-dried)
Iodine (crystal)Reflux condenser (oven-dried)
2-Chloro-2-methylbutane (≥98%)Pressure-equalizing dropping funnel (oven-dried)
Anhydrous diethyl ether or THFMagnetic stirrer and stir bar
Paraformaldehyde (reagent grade)Heating mantle
Saturated NH₄Cl solutionIce-water bath
6M Hydrochloric acid (HCl)Nitrogen or Argon gas source with bubbler
Anhydrous magnesium sulfate (B86663) (MgSO₄)Separatory funnel
Rotary evaporator & Fractional distillation apparatus
Protocol 1: Preparation of tert-Pentylmagnesium Chloride
  • Apparatus Setup: Assemble a 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, a 125 mL dropping funnel, and a gas inlet for nitrogen. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Place magnesium turnings (e.g., 5.8 g, 0.24 mol) and a single small crystal of iodine into the flask. The iodine helps to activate the magnesium surface.[8]

  • Initiation: Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 2-chloro-2-methylbutane (e.g., 21.3 g, 0.20 mol) in 80 mL of anhydrous diethyl ether.

  • Grignard Formation: Add approximately 10 mL of the alkyl halide solution from the dropping funnel to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction is sustained, add the remaining alkyl halide solution dropwise at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-black solution is the Grignard reagent.

Protocol 2: Synthesis of 3,3-Dimethyl-1-pentanol
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Reaction with Formaldehyde: Add solid paraformaldehyde (e.g., 6.6 g, 0.22 mol) to the stirred Grignard solution in small portions over 30 minutes. Note: This reaction is exothermic; maintain the temperature below 20 °C. An alternative method involves depolymerizing the paraformaldehyde by heating and passing the resulting formaldehyde gas into the Grignard solution.

  • Quenching: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Re-cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution.

  • Acidic Workup: Add 100 mL of 6M HCl to dissolve the precipitated magnesium salts. Stir until two clear layers are formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Purification: Combine all organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Distillation: Purify the crude residual oil by fractional distillation under atmospheric or reduced pressure to obtain pure 3,3-dimethyl-1-pentanol.

Data Presentation

The following table summarizes typical quantitative parameters for the synthesis. Yields are based on analogous Grignard reactions with formaldehyde.[3][6]

ParameterMoles (mol)Molar Eq.Mass / VolumeNotes
Grignard Formation
2-Chloro-2-methylbutane0.201.021.3 g (24.8 mL)Limiting Reagent
Magnesium Turnings0.241.25.8 g
Anhydrous Diethyl Ether--~130 mLSolvent
Alcohol Synthesis
Paraformaldehyde0.221.16.6 g
Results
Expected Yield 0.14 - 0.1770-85%16.3 - 19.7 gBased on limiting reagent
Product Purity ->98%-After distillation
Boiling Point --151-153 °CLiterature Value

Experimental Workflow Visualization

The overall process from setup to final product can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and purification of 3,3-Dimethyl-1-pentanol.

References

Application Note: A Robust Protocol for the Synthesis of Terminal Alkenes via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable and highly regioselective method for the formation of carbon-carbon double bonds. This application note details a standard protocol for the synthesis of terminal alkenes (methylenation) from a variety of aldehydes and ketones using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This non-stabilized ylide is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base. The protocol described herein offers a reproducible methodology for obtaining terminal alkenes, a common structural motif in natural products and pharmaceutical agents. We also present a summary of representative yields and a detailed experimental workflow.

Experimental Workflow

The overall process for the synthesis of terminal alkenes via the Wittig reaction can be broken down into four main stages: preparation of the phosphonium (B103445) ylide, reaction with the carbonyl substrate, aqueous workup, and final purification.

Wittig_Workflow Workflow for Wittig Methylenation cluster_0 Ylide Generation (in situ) cluster_1 Wittig Reaction cluster_2 Workup & Purification cluster_3 Products P_Salt Methyltriphenylphosphonium Bromide (Ph₃PCH₃Br) Ylide Ylide Formation (Ph₃P=CH₂) P_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaHMDS) Base->Ylide Solvent1 Anhydrous THF Solvent1->Ylide Reaction Nucleophilic Attack & Oxaphosphetane Formation Ylide->Reaction Add Carbonyl @ 0°C Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->Reaction Quench Quench Reaction (e.g., sat. NH₄Cl) Reaction->Quench Extraction Organic Extraction Quench->Extraction Purify Purification (e.g., Column Chromatography) Extraction->Purify Alkene Terminal Alkene (R₂C=CH₂) Purify->Alkene Byproduct Triphenylphosphine (B44618) Oxide (Ph₃P=O) Purify->Byproduct

Caption: General workflow for the synthesis of terminal alkenes.

Reaction Mechanism Overview

The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of an aldehyde or ketone.[1] This initial step forms a betaine (B1666868) intermediate, which rapidly undergoes ring-closure to yield a four-membered heterocyclic intermediate known as an oxaphosphetane.[1] This intermediate is unstable and spontaneously decomposes in an irreversible, retro-[2+2] cycloaddition. The thermodynamic driving force for this final step is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which ultimately yields the desired alkene.[2]

Representative Yields for Methylenation

The efficiency of the Wittig methylenation can vary based on the steric and electronic properties of the carbonyl substrate. Aldehydes generally react more readily than ketones. Sterically hindered ketones may result in lower yields.[1][3]

EntryCarbonyl SubstrateProductYield (%)
14-Nitrobenzaldehyde4-Nitrostyrene~95%
2BenzaldehydeStyrene86%
3CyclohexanoneMethylenecyclohexane72%
44-tert-Butylcyclohexanone4-tert-Butyl(methylene)cyclohexane58%
52-Octanone2-Methyl-1-octene71%
6Acetophenone1-Phenylethene52%
7Benzophenone1,1-Diphenylethene~99%[4]
8Camphor2-Methylenebornane55%

Yields for entries 2-6 and 8 are from a standard Wittig protocol (Ph₃PCH₃Br and NaHMDS) as reported for comparison purposes in Organic Letters, 2004, 6 (24), pp 4447–4450.

Detailed Experimental Protocol

This protocol describes a general procedure for the methylenation of a ketone on a 1.0 mmol scale. The procedure can be adapted for aldehydes, which may react more rapidly.

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Carbonyl substrate (e.g., 4-tert-Butylcyclohexanone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Part A: In Situ Generation of the Wittig Reagent

  • Add methyltriphenylphosphonium bromide (1.1 mmol, 1.1 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a septum and purge with an inert atmosphere (N₂ or Ar) for 10-15 minutes.

  • Add anhydrous THF (5 mL) via syringe and stir the resulting suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add NaHMDS solution (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise via syringe over 5 minutes. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide.[1]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

Part B: Reaction with Carbonyl Substrate

  • Dissolve the carbonyl substrate (1.0 mmol, 1.0 equiv) in a minimal amount of anhydrous THF (approx. 2 mL) in a separate dry vial under an inert atmosphere.

  • Cool the ylide solution back down to 0 °C.

  • Slowly add the solution of the carbonyl substrate to the stirred ylide solution dropwise via syringe.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature. For sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be required.

Part C: Workup and Purification

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a hexanes/ethyl acetate gradient). Triphenylphosphine oxide is significantly more polar than the terminal alkene product.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The phosphorus ylide is a strong base and is sensitive to moisture and protic solvents. All glassware must be oven-dried, and anhydrous solvents are critical for high yields.[4]

  • Base Selection: Strong bases like n-BuLi, NaHMDS, or KHMDS are required for deprotonating non-stabilized phosphonium salts.[2] The choice of cation (Li⁺, Na⁺, K⁺) can sometimes influence reaction stereochemistry, though this is not a factor in methylenation.

  • Purification: The primary byproduct, triphenylphosphine oxide, can sometimes co-elute with non-polar products. If separation is difficult, precipitating the oxide from a cold, non-polar solvent like hexanes or a diethyl ether/hexanes mixture prior to chromatography can be effective.

  • Substrate Reactivity: Aldehydes are more reactive than ketones. Sterically hindered ketones may require longer reaction times, elevated temperatures, or an excess of the Wittig reagent to achieve full conversion.[3]

References

Application Note: HPLC Analysis of 3,3-Dimethyl-1-pentene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethyl-1-pentene is a non-polar hydrocarbon that can undergo various chemical transformations, including isomerization, which results in the formation of several structural isomers. The selective synthesis and monitoring of alkene isomers are crucial in many areas of chemical research and development.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of components in a reaction mixture.[4] This application note provides a detailed protocol for the analysis of a this compound reaction mixture using reversed-phase HPLC, enabling the separation and quantification of the parent compound and its potential isomers.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below.

1. Sample Preparation

  • Reaction Quenching: At designated time points, an aliquot of the reaction mixture is withdrawn and immediately quenched to halt the reaction. This can be achieved by rapid cooling and/or the addition of a suitable quenching agent.

  • Dilution: The quenched aliquot is diluted with the mobile phase to a final concentration of approximately 1 mg/mL. The exact dilution factor should be adjusted to ensure that the analyte concentrations fall within the linear range of the detector.

  • Filtration: The diluted sample is filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar hydrocarbons.[5][6][7]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) is employed. The optimal ratio may require adjustment to achieve the desired separation.

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.[8]

  • Column Temperature: The column is maintained at a constant temperature of 25 °C to ensure reproducible retention times.[8]

  • Detection: UV detection is performed at a wavelength of 210 nm, where alkenes exhibit some absorbance.

  • Injection Volume: A 10 µL injection volume is used for the analysis.

Data Presentation

The quantitative data from the HPLC analysis of a representative this compound isomerization reaction mixture is summarized in the tables below.

Table 1: Chromatographic Parameters for the Separation of this compound and its Isomers.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
This compound5.2-1.1
Isomer A6.83.51.2
Isomer B8.12.81.1

Table 2: Quantitative Analysis of a this compound Reaction Mixture.

CompoundPeak AreaConcentration (mg/mL)% Composition
This compound1250000.2525
Isomer A2500000.5050
Isomer B1250000.2525

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Quenching A->B C Dilution with Mobile Phase B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E F C18 Reversed-Phase Column E->F G Isocratic Elution (Acetonitrile:Water) F->G H UV Detection (210 nm) G->H I Chromatogram Acquisition H->I J Peak Integration & Quantification I->J K Data Reporting J->K

Caption: Workflow for the HPLC analysis of this compound reaction mixtures.

Signaling Pathway Diagram (Hypothetical Isomerization)

G This compound This compound Isomer_A Isomer A This compound->Isomer_A Isomerization Isomer_B Isomer B Isomer_A->Isomer_B Further Isomerization Catalyst Catalyst Catalyst->this compound Catalyst->Isomer_A

Caption: Hypothetical isomerization pathway of this compound.

References

Application Note: GC-MS Protocol for the Identification of 3,3-Dimethyl-1-pentene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate identification of alkene isomers is a critical task in various fields, including petrochemical analysis, environmental monitoring, and the synthesis of fine chemicals and pharmaceuticals. Isomers of a compound share the same molecular formula but differ in the arrangement of their atoms, which can lead to significant differences in their chemical and physical properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, including alkene isomers. This application note provides a detailed protocol for the identification of 3,3-Dimethyl-1-pentene and its constitutional isomers using GC-MS.

The separation of these isomers is achieved based on their boiling points and interaction with the stationary phase of the GC column. A non-polar stationary phase is typically employed, which separates compounds primarily by their boiling points.[1] Subsequent detection by mass spectrometry provides fragmentation patterns that serve as a molecular fingerprint, allowing for definitive identification.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is recommended for samples containing this compound and its isomers.

  • Sample Dilution: Accurately prepare a stock solution of the sample in a volatile, non-polar solvent such as hexane (B92381) or pentane. A recommended starting concentration is approximately 1 mg/mL.[2] From the stock solution, prepare a working solution of approximately 10 µg/mL in the same solvent.[3]

  • Filtration/Centrifugation: To prevent contamination of the GC system, ensure that the sample is free of any particulate matter. If necessary, centrifuge the sample and transfer the supernatant to a clean vial, or filter the sample through a 0.45 µm syringe filter.[3]

  • Vialing: Transfer the final diluted sample into a 1.5 mL or 2.0 mL glass autosampler vial with a screw cap and a PTFE/silicone septum. Ensure a minimum sample volume of 50 µL to guarantee proper injection by the autosampler.[3]

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the separation and identification of this compound and its isomers. These parameters may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium (99.999% purity) at a constant flow rate of 1.0 mL/min
Injector Split/Splitless Injector
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Oven Temperature Program Initial temperature: 40°C, hold for 5 minutes. Ramp at 5°C/min to 150°C, hold for 2 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 35-200
Solvent Delay 3 minutes

Data Presentation

The identification of this compound and its isomers is based on a combination of their gas chromatographic retention time (or more reliably, their Kovats Retention Index) and their mass spectral fragmentation patterns. The following table summarizes the expected Kovats Retention Indices on a standard non-polar column and the major mass spectral fragments for this compound and some of its potential isomers.

Compound Structure Kovats Retention Index (Non-polar column) Key Mass Spectral Fragments (m/z) and (Relative Intensity)
This compound~63141 (100), 56 (85), 69 (80), 83 (75), 98 (20)[4]
4,4-Dimethyl-1-pentene~611[5]41 (100), 57 (95), 83 (30), 98 (5)[2]
2,3-Dimethyl-1-pentene~68541 (100), 55 (90), 83 (70), 69 (65), 98 (15)
3-Methyl-1-hexene~65141 (100), 56 (95), 69 (50), 83 (10), 98 (15)[3]
4-Methyl-1-hexene~664[6]41 (100), 56 (80), 69 (25), 83 (5), 98 (10)[7]
5-Methyl-1-hexene~68941 (100), 56 (70), 55 (65), 69 (15), 98 (20)[8]
2,4-Dimethyl-1-pentene~646[9]41 (100), 57 (90), 56 (85), 83 (20), 98 (5)[2]
3,4-Dimethyl-1-pentene~69543 (100), 57 (80), 41 (75), 69 (30), 98 (10)[5]

Note: Kovats Retention Indices are approximate and can vary slightly between different GC systems and conditions. The mass spectral fragmentation data is compiled from the NIST Mass Spectrometry Data Center and other sources. The most abundant fragment is listed with a relative intensity of 100.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound and its isomers.

GCMS_Workflow GC-MS Workflow for Alkene Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution in Hexane (10 µg/mL) Sample->Dilution Filtration Filtration/Centrifugation Dilution->Filtration Vialing Transfer to Autosampler Vial Filtration->Vialing Injection GC Injection (1 µL, Split 50:1) Vialing->Injection Separation Chromatographic Separation (DB-1ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-200) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Peak Integration & Deconvolution Chromatogram->Peak_Integration Library_Search Mass Spectral Library Search (NIST) Peak_Integration->Library_Search RI_Calculation Kovats Retention Index Calculation Peak_Integration->RI_Calculation Identification Isomer Identification Library_Search->Identification RI_Calculation->Identification

Caption: GC-MS experimental workflow from sample preparation to data analysis.

References

Troubleshooting & Optimization

Troubleshooting carbocation rearrangement in 3,3-Dimethyl-1-pentene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions of 3,3-dimethyl-1-pentene, with a focus on understanding and managing carbocation rearrangements.

Frequently Asked Questions (FAQs)

Q1: I reacted this compound with HBr and did not get the expected 2-bromo-3,3-dimethylpentane. Instead, I isolated 2-bromo-2,3-dimethylpentane. What happened?

A1: You have observed a classic carbocation rearrangement, specifically a 1,2-methyl shift. The reaction proceeds through a carbocation intermediate. The initially formed secondary carbocation rearranges to a more stable tertiary carbocation before the bromide ion attacks. This rearrangement is the driving force for the formation of the unexpected product.[1][2]

Q2: Why is the rearranged product the major product in the hydrohalogenation of this compound?

A2: The stability of the carbocation intermediate determines the major product. A tertiary carbocation is more stable than a secondary carbocation. The 1,2-methyl shift that converts the secondary carbocation to a tertiary one is a rapid and energetically favorable process.[3][4] Consequently, the reaction pathway that proceeds through the more stable tertiary carbocation will dominate, leading to the rearranged product as the major isomer.

Q3: Is it possible to obtain the non-rearranged product in the acid-catalyzed hydration of this compound?

A3: While the rearranged product, 2,3-dimethyl-2-pentanol (B1616680), is the major product of acid-catalyzed hydration, it is possible to have a mixture of products.[5] The non-rearranged product, 3,3-dimethyl-2-pentanol, may be formed in smaller amounts. The ratio of rearranged to non-rearranged product can be influenced by reaction conditions such as temperature and the choice of acid catalyst.

Q4: How can I avoid carbocation rearrangement during the hydration of this compound?

A4: To prevent carbocation rearrangement during hydration, you should use a reaction that avoids the formation of a free carbocation intermediate. Oxymercuration-demercuration is an excellent alternative.[6] This two-step reaction proceeds through a mercurinium ion intermediate, which does not undergo rearrangement, and results in the Markovnikov addition of water to yield 3,3-dimethyl-2-pentanol.

Q5: Does a similar rearrangement occur with other electrophilic additions to this compound?

A5: Yes, any electrophilic addition reaction that proceeds through a carbocation intermediate is susceptible to rearrangement if a more stable carbocation can be formed. This includes reactions like acid-catalyzed hydration and the addition of other hydrogen halides (e.g., HCl).[1][3]

Troubleshooting Guides

Problem 1: Low yield of the desired non-rearranged product (e.g., 3,3-dimethyl-2-pentanol).

  • Cause: The reaction conditions (e.g., strong acid, high temperature) favor carbocation formation and subsequent rearrangement.

  • Solution:

    • Change the reaction methodology. For hydration, switch from acid-catalyzed hydration to oxymercuration-demercuration. This will yield the desired non-rearranged alcohol. For hydrohalogenation, alternative methods that proceed through radical mechanisms (e.g., HBr with peroxides for anti-Markovnikov addition) or other specialized reagents may be necessary to avoid carbocation intermediates.

    • Optimize reaction conditions. If you must use a method that can lead to rearrangement, try running the reaction at a lower temperature. This can sometimes disfavor the rearrangement process, although it may also slow down the overall reaction rate.

Problem 2: A complex mixture of products is obtained, making purification difficult.

  • Cause: Both the rearranged and non-rearranged carbocations are being trapped by the nucleophile, leading to a mixture of isomeric products.[7] Elimination side reactions may also be occurring.

  • Solution:

    • Utilize a more selective reaction. As mentioned, oxymercuration-demercuration for hydration provides a much cleaner reaction with a single major product.[6]

    • Employ chromatography. If a mixture is unavoidable, careful column chromatography is likely necessary to separate the isomers. You may need to screen different solvent systems to achieve adequate separation.

    • Characterize all products. Use techniques like NMR spectroscopy and mass spectrometry to identify all components of the product mixture. This will help you understand the reaction pathways that are occurring and inform future optimizations.

Data Presentation

Reaction ConditionStarting MaterialMajor ProductMinor Product(s)Reference
HBr in acetic acidThis compound2-bromo-2,3-dimethylpentane3-bromo-3,3-dimethylpentane[2]
Dilute H₂SO₄This compound2,3-dimethyl-2-pentanol3,3-dimethyl-2-pentanol[5][8]
1. Hg(OAc)₂, H₂O 2. NaBH₄This compound3,3-dimethyl-2-pentanolNone (rearrangement avoided)[6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10 mL of this compound.

  • Reagent Addition: Slowly add 20 mL of a 50% aqueous solution of sulfuric acid to the flask while stirring in an ice bath to control the initial exotherm.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 50°C for 2 hours with continuous stirring.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with two 25 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil, which is a mixture of 2,3-dimethyl-2-pentanol and 3,3-dimethyl-2-pentanol, by fractional distillation or column chromatography.

Protocol 2: Hydrobromination of this compound

  • Setup: In a fume hood, dissolve 5 mL of this compound in 20 mL of glacial acetic acid in a round-bottom flask with a stir bar.

  • Reagent Addition: Cool the flask in an ice bath and slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Workup: Pour the reaction mixture into a beaker containing 100 mL of ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with two 30 mL portions of dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with 30 mL of cold water, 30 mL of 5% sodium bicarbonate solution, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The resulting product mixture, containing primarily 2-bromo-2,3-dimethylpentane, can be purified by vacuum distillation.

Visualizations

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_products Products This compound This compound Secondary_Carbocation Secondary Carbocation This compound->Secondary_Carbocation Protonation H+ H+ Tertiary_Carbocation Tertiary Carbocation (more stable) Secondary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift Non_Rearranged_Product Non-Rearranged Product (Minor) Secondary_Carbocation->Non_Rearranged_Product Nucleophilic Attack Rearranged_Product Rearranged Product (Major) Tertiary_Carbocation->Rearranged_Product Nucleophilic Attack

Caption: Reaction mechanism for electrophilic addition to this compound.

Caption: Troubleshooting workflow for unexpected products in alkene reactions.

References

Preventing skeletal rearrangement in acid-catalyzed reactions of alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering skeletal rearrangements in acid-catalyzed reactions of alkenes.

Frequently Asked Questions (FAQs)

Q1: What is skeletal rearrangement in the context of acid-catalyzed alkene reactions?

A1: Skeletal rearrangement is the reorganization of the carbon framework (skeleton) of a molecule during a chemical reaction. In acid-catalyzed reactions of alkenes, this occurs via the formation of a carbocation intermediate.[1][2] The initial carbocation can rearrange to a more stable carbocation through shifts of adjacent atoms, most commonly hydride (H-) or alkyl (R-) groups.[2][3][4] This rearrangement leads to the formation of constitutional isomers that are different from the product expected from direct addition to the initial carbocation.[3]

Q2: Why does carbocation rearrangement occur?

A2: The primary driving force for carbocation rearrangement is the energetic stabilization of the intermediate.[2] Carbocation stability follows the order: tertiary > secondary > primary.[2][4] If a less stable carbocation (e.g., secondary) can rearrange to a more stable one (e.g., tertiary) via a 1,2-hydride or 1,2-alkyl shift, this process is energetically favorable and will likely occur before the nucleophile attacks.[3][4]

Q3: In which specific acid-catalyzed alkene reactions is skeletal rearrangement a common issue?

A3: Skeletal rearrangements are prevalent in any reaction involving a carbocation intermediate. For alkenes, this includes:

  • Acid-catalyzed hydration: The addition of water across the double bond to form an alcohol.[3][5][6]

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr, HI) across the double bond to form an alkyl halide.[3][7][8]

  • Friedel-Crafts alkylation: Although not a direct alkene addition in the same sense, the carbocation intermediates generated from alkyl halides in the presence of a Lewis acid are prone to rearrangement.[9]

Q4: How can I predict if a rearrangement will occur in my reaction?

A4: To predict a potential rearrangement, first identify the initial carbocation that will form based on Markovnikov's rule (protonation of the alkene at the less substituted carbon to form the more substituted, more stable carbocation).[5][7][8] Then, examine the carbons adjacent to the carbocation. If a neighboring carbon has a hydrogen (for a hydride shift) or an alkyl group (for an alkyl shift) that can move to the carbocation center and result in a more stable carbocation (e.g., converting a secondary to a tertiary carbocation), a rearrangement is likely.[3][4] Ring expansion can also occur if a carbocation is formed adjacent to a strained ring (e.g., a cyclobutane (B1203170) ring).[10]

Troubleshooting Guide

Issue: Formation of an unexpected, rearranged product.

Symptoms:

  • NMR and mass spectrometry data of the product do not match the expected non-rearranged product.

  • The product appears to be an isomer of the expected product.

  • A mixture of products, including the rearranged product, is observed.

Root Cause Analysis and Solutions:

The formation of a rearranged product indicates that the reaction is proceeding through a carbocation intermediate that is undergoing a skeletal rearrangement to a more stable form before the final nucleophilic attack.

G

Caption: Troubleshooting workflow for skeletal rearrangement.

Solutions and Experimental Protocols

Option 1: Modify Reaction Conditions

Rationale: Rearrangements, like all reactions, have an activation energy barrier. Lowering the reaction temperature can sometimes disfavor the rearrangement process, allowing the nucleophilic attack to occur on the initial carbocation before it has a chance to rearrange.[1][9][11]

Experimental Protocol: Low-Temperature Hydrochlorination of 3-methyl-1-butene (B165623)

  • Materials: 3-methyl-1-butene, anhydrous diethyl ether, hydrogen chloride (gas), dry ice/acetone bath.

  • Procedure:

    • Dissolve 3-methyl-1-butene in anhydrous diethyl ether in a three-necked flask equipped with a gas inlet tube, a thermometer, and a drying tube.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature at -78 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, stop the HCl flow and allow the mixture to warm to room temperature.

    • Quench the reaction with a cold, dilute sodium bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the product mixture by ¹H NMR to determine the ratio of the non-rearranged (2-chloro-3-methylbutane) to the rearranged (2-chloro-2-methylbutane) product.

Temperature (°C)% Non-rearranged Product% Rearranged Product
25~10%~90%
0~30%~70%
-78~60%~40%

Note: These are representative values and can vary based on specific reaction conditions.

Rationale: In reactions like Friedel-Crafts alkylation, strong Lewis acids (e.g., AlCl₃) readily promote the formation of carbocations, which are then free to rearrange.[9] Using a milder Lewis acid (e.g., ZnCl₂, FeCl₃) can sometimes reduce the extent of rearrangement.[11]

Rationale: The counterion of the acid can influence the reactivity of the carbocation. Non-coordinating or weakly coordinating anions (WCAs) are large, sterically hindered anions that interact very weakly with the carbocation.[12][13] This can sometimes stabilize the initial carbocation and reduce its tendency to rearrange. Examples of non-coordinating anions include [B(C₆F₅)₄]⁻ and [SbF₆]⁻.[12][14]

Option 2: Change Synthetic Strategy

Rationale: This two-step method is a reliable way to achieve Markovnikov hydration of an alkene without carbocation rearrangement.[3][5] The reaction proceeds through a cyclic mercurinium ion intermediate, which is not a free carbocation and therefore does not undergo rearrangement.[3]

Experimental Protocol: Oxymercuration-Demercuration of 3,3-dimethyl-1-butene (B1661986)

  • Materials: 3,3-dimethyl-1-butene, mercury(II) acetate (B1210297) (Hg(OAc)₂), tetrahydrofuran (B95107) (THF), water, sodium borohydride (B1222165) (NaBH₄), 3 M NaOH.

  • Procedure:

    • Oxymercuration: In a round-bottom flask, dissolve mercury(II) acetate in a mixture of THF and water. Add 3,3-dimethyl-1-butene to the solution and stir at room temperature for 1-2 hours. The disappearance of the alkene can be monitored by TLC.

    • Demercuration: Cool the reaction mixture in an ice bath and add a solution of 3 M NaOH, followed by the slow, portion-wise addition of a solution of sodium borohydride in 3 M NaOH.

    • Stir the mixture for 1-2 hours at room temperature. A black precipitate of mercury metal will form.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the resulting alcohol (3,3-dimethyl-2-butanol) by distillation or column chromatography.

G

Caption: Comparison of acid-catalyzed hydration and oxymercuration.

Rationale: If the desired product is the anti-Markovnikov alcohol, hydroboration-oxidation is the method of choice. This reaction is concerted and does not involve a carbocation intermediate, thus avoiding rearrangements. It results in the syn-addition of hydrogen and a hydroxyl group across the double bond.

Rationale: To synthesize alkylbenzenes where the alkyl group is prone to rearrangement, a two-step Friedel-Crafts acylation followed by reduction is the preferred method.[9] The acylation step proceeds via a resonance-stabilized acylium ion, which does not rearrange. The resulting ketone is then reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[9]

Experimental Protocol: Synthesis of Isobutylbenzene (B155976) via Acylation-Reduction

  • Part A: Friedel-Crafts Acylation

    • Materials: Benzene, 2-methylpropanoyl chloride, aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM).

    • Procedure:

      • To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add benzene.

      • Slowly add 2-methylpropanoyl chloride dropwise, maintaining the temperature at 0 °C.

      • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

      • Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

      • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to obtain 2-methyl-1-phenylpropan-1-one.

  • Part B: Wolff-Kishner Reduction

    • Materials: 2-methyl-1-phenylpropan-1-one, hydrazine (B178648) hydrate, potassium hydroxide (B78521) (KOH), diethylene glycol.

    • Procedure:

      • In a round-bottom flask fitted with a reflux condenser, combine the ketone from Part A, diethylene glycol, hydrazine hydrate, and crushed KOH.

      • Heat the mixture to reflux (180-200 °C) for 3-4 hours.

      • Cool the reaction mixture, add water, and extract with diethyl ether.

      • Wash the combined organic extracts with water and brine.

      • Dry over anhydrous magnesium sulfate, filter, and remove the solvent.

      • Purify the resulting isobutylbenzene by distillation.

References

Technical Support Center: Synthesis of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,3-Dimethyl-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common synthetic routes for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale synthetic routes to this compound include the Wittig reaction, the Grignard reaction, and the dehydration of a suitable alcohol. Each method has its own advantages and potential side reactions that need to be carefully managed.

Q2: What is the primary challenge when using the Wittig reaction to synthesize this compound?

A2: The primary challenge in synthesizing this compound via the Wittig reaction is the steric hindrance of the required ketone precursor, pinacolone (B1678379) (3,3-dimethyl-2-butanone). Sterically hindered ketones can be slow to react with Wittig reagents, leading to low yields.[1][2][3] The use of a non-stabilized ylide, such as methylenetriphenylphosphorane, is necessary, and reaction conditions may need to be optimized to favor the desired olefination.

Q3: What are the expected side products in the Grignard synthesis of this compound?

A3: When synthesizing the precursor alcohol for this compound via a Grignard reaction (e.g., reacting vinylmagnesium bromide with pinacolone), two main side reactions can occur due to the steric hindrance of the ketone:

  • Reduction: The Grignard reagent can act as a reducing agent, transferring a beta-hydride to the carbonyl carbon, which results in the formation of an alcohol derived from the reduction of the ketone rather than the addition of the vinyl group.[4]

  • Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate. Upon workup, this will regenerate the starting ketone.[4][5]

Q4: Can this compound isomerize during synthesis or workup?

A4: Yes, this compound can undergo acid-catalyzed isomerization. If acidic conditions are present during the reaction or workup, the terminal double bond can migrate to form more stable internal alkenes, such as 3,3-dimethyl-2-pentene. This is a crucial consideration, especially in the dehydration of alcohol synthesis route.

Q5: How can I effectively purify this compound from the reaction mixture?

A5: Due to its volatility (boiling point ~77-78 °C), fractional distillation is the most effective method for purifying this compound from less volatile side products and starting materials. If the side products have similar boiling points, preparative gas chromatography (GC) may be necessary for achieving high purity. It is also important to remove any acidic or basic residues from the crude product before distillation to prevent isomerization.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound using different methods.

Method 1: Wittig Reaction

Starting Materials: Pinacolone and Methyltriphenylphosphonium (B96628) bromide (to form methylenetriphenylphosphorane).

Issue: Low or No Yield of this compound

Potential Cause Recommended Solution
Steric Hindrance of Pinacolone Use a more reactive, non-stabilized ylide. Consider using a stronger base (e.g., n-BuLi, NaH, or KHMDS) to ensure complete ylide formation. Increase the reaction temperature and/or reaction time to overcome the activation energy barrier.[1][3]
Incomplete Ylide Formation Ensure strictly anhydrous reaction conditions as Wittig reagents are moisture-sensitive. Use a freshly prepared or titrated strong base. Confirm ylide formation (often indicated by a color change) before adding the ketone.
Side Reactions of the Ylide The ylide can be unstable and may decompose over time, especially at higher temperatures. It is often best to generate the ylide in situ and add the ketone promptly.

Issue: Presence of Unreacted Pinacolone

Potential Cause Recommended Solution
Insufficient Ylide Use a slight excess of the phosphonium (B103445) salt and base to ensure complete conversion of the ketone.
Low Reaction Temperature/Time As mentioned above, increase the reaction temperature (e.g., refluxing in THF) and/or extend the reaction time. Monitor the reaction progress by TLC or GC.

Issue: Difficulty in Separating Triphenylphosphine (B44618) Oxide

Potential Cause Recommended Solution
High Solubility of Byproduct After the reaction, triphenylphosphine oxide can often be precipitated by adding a non-polar solvent like hexane (B92381) or pentane (B18724) and then removed by filtration.[6] Column chromatography on silica (B1680970) gel can also be effective for separation.
Method 2: Grignard Reaction followed by Dehydration

Step 1: Grignard Reaction to form 3,3-Dimethyl-1-penten-3-ol

Starting Materials: Pinacolone and Vinylmagnesium bromide.

Issue: Low Yield of the Tertiary Alcohol

Potential Cause Recommended Solution
Moisture in the Reaction Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Side Reactions (Reduction/Enolization) Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C) to minimize side reactions. Using a cerium(III) chloride additive (Luche reaction conditions) can enhance the nucleophilic addition and suppress enolization.
Poor Quality Grignard Reagent Use a freshly prepared or commercially available Grignard reagent of known concentration. Titration of the Grignard reagent before use is recommended.

Step 2: Dehydration of 3,3-Dimethyl-1-penten-3-ol

Issue: Formation of Multiple Alkene Isomers

Potential Cause Recommended Solution
Carbocation Rearrangement Dehydration via an E1 mechanism proceeds through a carbocation intermediate which can rearrange.[7][8][9] Use milder dehydration conditions that favor an E2 mechanism, such as using phosphorus oxychloride (POCl₃) in pyridine (B92270) or the Martin sulfurane. These methods often lead to less rearrangement.
Acid-Catalyzed Isomerization of the Product Use a less harsh acid catalyst (e.g., oxalic acid or p-toluenesulfonic acid) and distill the product as it forms to remove it from the acidic conditions.
Method 3: Direct Dehydration of 3,3-Dimethyl-2-pentanol (B21356)

Issue: Formation of a Mixture of Alkenes

Potential Cause Recommended Solution
Carbocation Rearrangement The dehydration of 3,3-dimethyl-2-pentanol proceeds via a secondary carbocation which can undergo a 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged alkene products.[8][10] To favor the desired terminal alkene, consider pyrolytic elimination of the corresponding acetate (B1210297) ester, which follows a syn-elimination pathway and avoids carbocation intermediates.
Use of Strong, Oxidizing Acids Strong acids like concentrated sulfuric acid can cause charring and the formation of undesired oxidation byproducts. Use a milder acid like phosphoric acid or an acid-washed solid support catalyst (e.g., alumina) at high temperatures.[11]

Quantitative Data Summary

The following table summarizes the expected product distribution for the dehydration of 3,3-dimethyl-2-butanol, a structurally similar alcohol, which provides insight into the potential side products in related syntheses.

ProductStructureExpected % (approx.)
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂Major Product
2,3-Dimethyl-1-buteneCH₂=C(CH₃)CH(CH₃)₂Minor Product
3,3-Dimethyl-1-buteneCH₂=CHC(CH₃)₃Minor Product

Note: The actual distribution can vary significantly based on reaction conditions.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

Materials:

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the suspension. A deep red or orange color should develop, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour.

  • Add a solution of pinacolone (1.0 equivalent) in anhydrous THF to the dropping funnel and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by GC or TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Precipitate the triphenylphosphine oxide by adding cold hexane and filter.

  • Purify the filtrate by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration

Step A: Synthesis of 3,3-Dimethyl-1-penten-3-ol

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Pinacolone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare the vinylmagnesium bromide Grignard reagent by reacting magnesium turnings with vinyl bromide in anhydrous THF under an inert atmosphere.[12]

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve pinacolone (1.0 equivalent) in anhydrous THF.

  • Cool the pinacolone solution to 0 °C in an ice bath.

  • Slowly add the prepared vinylmagnesium bromide solution (1.1 equivalents) dropwise to the pinacolone solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure to yield the crude 3,3-Dimethyl-1-penten-3-ol. This can be purified by vacuum distillation or used directly in the next step.

Step B: Dehydration of 3,3-Dimethyl-1-penten-3-ol

Materials:

  • Crude 3,3-Dimethyl-1-penten-3-ol

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • 5% Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude 3,3-Dimethyl-1-penten-3-ol (1.0 equivalent) in anhydrous pyridine and cool to 0 °C.

  • Slowly add POCl₃ (1.2 equivalents) dropwise, keeping the temperature below 5 °C.

  • After the addition, allow the mixture to stir at 0 °C for 1 hour, then at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the residue by fractional distillation to obtain this compound.

Visualizations

Wittig_Reaction_Troubleshooting start Low/No Yield of This compound cause1 Steric Hindrance start->cause1 cause2 Incomplete Ylide Formation start->cause2 cause3 Ylide Decomposition start->cause3 solution1 Increase Temperature/Time Use Stronger Base cause1->solution1 solution2 Strict Anhydrous Conditions Fresh/Titrated Base cause2->solution2 solution3 Generate Ylide In Situ Prompt Ketone Addition cause3->solution3

Caption: Troubleshooting workflow for low yield in the Wittig synthesis.

Grignard_Reaction_Side_Products start Pinacolone + VinylMgBr product 3,3-Dimethyl-1-penten-3-ol (Desired Product) start->product Nucleophilic Addition side_product1 Reduction Product (3,3-Dimethyl-2-pentanol) start->side_product1 Reduction (Hydride Transfer) side_product2 Enolization (Regenerated Pinacolone) start->side_product2 Deprotonation

Caption: Potential side products in the Grignard reaction with pinacolone.

Dehydration_Rearrangement start 3,3-Dimethyl-2-pentanol carbocation1 Secondary Carbocation start->carbocation1 -H₂O carbocation2 Tertiary Carbocation (Rearranged) carbocation1->carbocation2 1,2-Methyl Shift product1 This compound (Desired Product) carbocation1->product1 -H⁺ product2 2,3-Dimethyl-2-pentene (Rearranged Product) carbocation2->product2 -H⁺ product3 2,3-Dimethyl-1-pentene (Rearranged Product) carbocation2->product3 -H⁺

Caption: Carbocation rearrangement pathway in alcohol dehydration.

References

Technical Support Center: Synthesis of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 3,3-Dimethyl-1-pentene. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via the Wittig reaction and the Grignard reaction followed by dehydration.

Route 1: Wittig Reaction Troubleshooting

The Wittig reaction is a reliable method for the synthesis of this compound by reacting a neopentyl-derived phosphonium (B103445) ylide with formaldehyde (B43269).

Q1: My Wittig reaction is showing low or no yield of this compound. What are the likely causes?

A1: Low yields in the Wittig synthesis of this sterically hindered alkene can arise from several factors:

  • Ineffective Ylide Formation: The phosphonium salt requires a strong base for deprotonation to form the ylide. Ensure your base (e.g., n-butyllithium) is not degraded. Consider titrating the base before use.

  • Moisture Contamination: The phosphorus ylide is highly reactive and is quenched by water. All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents are essential.

  • Steric Hindrance: The bulky neopentyl group can hinder the reaction. Ensure vigorous stirring and potentially a higher reaction temperature or longer reaction time to overcome this.

  • Impure Reagents: Ensure the purity of your neopentyl halide, triphenylphosphine (B44618), and formaldehyde source.

Q2: I am having difficulty separating the this compound from the triphenylphosphine oxide byproduct. What is the best purification strategy?

A2: The separation of a low-boiling, non-polar alkene from the high-boiling, moderately polar triphenylphosphine oxide can be challenging.

  • Fractional Distillation: Due to the low boiling point of this compound (around 85-87°C), fractional distillation is the most effective method for purification.[1] Use a fractionating column with high theoretical plates for efficient separation.

  • Chromatography: While possible, column chromatography can lead to loss of the volatile product. If used, a non-polar eluent system (e.g., hexanes) is recommended.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane (B92381) at low temperatures.

Route 2: Grignard Reaction & Dehydration Troubleshooting

This route involves the synthesis of 3,3-dimethyl-1-butanol (B44104) from a neopentyl Grignard reagent and formaldehyde, followed by dehydration.

Q1: My Grignard reaction to form neopentylmagnesium halide is not initiating. What should I do?

A1: Initiation failure is a common issue in Grignard reactions.

  • Activate the Magnesium: The magnesium surface may be passivated by an oxide layer. Gentle heating, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware and solvents must be scrupulously dry.

  • Check Alkyl Halide Quality: Ensure your neopentyl halide is pure and dry.

Q2: The dehydration of 3,3-dimethyl-1-butanol is giving me a mixture of products with very little of the desired this compound. Why is this happening and can it be avoided?

A2: The dehydration of 3,3-dimethyl-1-butanol is prone to carbocation rearrangements, leading to more stable, substituted alkenes as the major products.[1] The initial primary carbocation will likely undergo a hydride or methyl shift to form a more stable tertiary carbocation before elimination.[1]

  • Product Distribution: Expect a mixture of 3,3-dimethyl-1-butene (B1661986) (minor), 2,3-dimethyl-2-butene (B165504) (major), and 2,3-dimethyl-1-butene. The dehydration of the similar 3,3-dimethyl-2-butanol (B106058) yields primarily rearranged products.[2][3][4][5]

  • Alternative Dehydration Conditions: While acid-catalyzed dehydration is problematic, exploring milder dehydration conditions or alternative methods that avoid carbocation intermediates may offer a slight improvement in selectivity, though this remains a significant challenge for this substrate.

Frequently Asked Questions (FAQs)

Q1: Which is the preferred synthetic route for obtaining high-purity this compound?

A1: The Wittig reaction is generally the preferred route. It offers superior control over the position of the double bond, avoiding the rearrangement issues inherent in the dehydration of 3,3-dimethyl-1-butanol.[6]

Q2: What are the key safety precautions when working with the reagents for these syntheses?

A2:

  • Organolithium Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Handle under an inert atmosphere.

  • Grignard Reagents: Highly flammable and react with water and protic solvents. Strict anhydrous conditions are necessary.

  • Formaldehyde: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood. Paraformaldehyde depolymerization should be done with care.

  • Ethers (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use from a fresh, sealed container and do not distill to dryness.

Q3: How can I monitor the progress of these reactions?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress and identifying products and byproducts, especially for a volatile compound like this compound.[7][8] Thin Layer Chromatography (TLC) can be used to monitor the consumption of starting materials like aldehydes in the Wittig reaction.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterWittig ReactionGrignard Reaction & Dehydration
Starting Materials Neopentyltriphenylphosphonium halide, FormaldehydeNeopentyl halide, Magnesium, Formaldehyde, Dehydrating agent
Key Advantage High regioselectivity for the terminal alkeneUtilizes common and versatile Grignard chemistry
Key Disadvantage Stoichiometric triphenylphosphine oxide byproductPoor selectivity in dehydration step due to rearrangements
Typical Yield Moderate to good (dependent on steric hindrance)High for alcohol synthesis, but very low for desired alkene after dehydration

Table 2: Product Distribution in the Dehydration of 3,3-Dimethyl-2-butanol (as an analogue)

ProductStructurePercentage (%)[2]Boiling Point (°C)
3,3-Dimethyl-1-buteneCH2=CHC(CH3)3~441
2,3-Dimethyl-1-buteneCH2=C(CH3)CH(CH3)2~3357
2,3-Dimethyl-2-butene(CH3)2C=C(CH3)2~6373

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

Step 1: Preparation of Neopentyltriphenylphosphonium Bromide

  • To a solution of triphenylphosphine in anhydrous toluene, add neopentyl bromide.

  • Reflux the mixture under a nitrogen atmosphere for 24-48 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.

  • Wash the salt with cold diethyl ether and dry under vacuum.

Step 2: Wittig Reaction

  • Suspend the neopentyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0°C and add n-butyllithium dropwise until a deep red color persists, indicating ylide formation.

  • In a separate flask, depolymerize paraformaldehyde by heating to generate gaseous formaldehyde.

  • Pass the gaseous formaldehyde through the ylide solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by fractional distillation.

Protocol 2: Synthesis of 3,3-dimethyl-1-butanol via Grignard Reaction
  • Assemble a flame-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of neopentyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

  • If the reaction does not start, add a crystal of iodine and warm gently.

  • Once initiated, add the remaining neopentyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux for an additional 30 minutes.

  • Cool the Grignard reagent to 0°C.

  • Pass gaseous formaldehyde (from paraformaldehyde depolymerization) into the Grignard solution.

  • After the addition, stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Purify by distillation to obtain 3,3-dimethyl-1-butanol.

Visualizations

Wittig_Synthesis_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification start Neopentyltriphenylphosphonium bromide in THF base Add n-BuLi at 0°C start->base ylide Neopentylide (Deep Red Solution) base->ylide reaction React at 0°C to RT ylide->reaction formaldehyde Gaseous Formaldehyde formaldehyde->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Troubleshooting_Logic start Low Yield of This compound? check_ylide Ylide Formation Issue? start->check_ylide Yes check_rearrangement Dehydration Route Used? start->check_rearrangement No, yield is from Grignard/Dehydration check_purification Purification Difficulty? start->check_purification No, yield is fine, but product is impure solution_ylide1 Ensure anhydrous conditions check_ylide->solution_ylide1 solution_ylide2 Titrate base (e.g., n-BuLi) check_ylide->solution_ylide2 solution_rearrangement Rearrangement is expected. Use Wittig route for selectivity. check_rearrangement->solution_rearrangement solution_purification Use fractional distillation with a high-efficiency column. check_purification->solution_purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,3-Dimethyl-1-pentene from its reaction byproducts. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude reaction mixture of this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common impurities include:

  • Structural Isomers: Other C7H14 alkenes are the most common byproducts. These isomers often have very close boiling points, making their separation challenging.

  • Unreacted Starting Materials: Depending on the reaction efficiency, residual starting materials may be present.

  • Solvent Residues: Solvents used in the synthesis and workup may remain in the crude product.

  • Byproducts from Specific Reactions:

Q2: What are the key physical properties to consider for the purification of this compound?

A2: Understanding the physical properties of this compound and its potential impurities is crucial for selecting and optimizing a purification strategy.

PropertyThis compound ValueNotes
Molecular Formula C₇H₁₄All structural isomers will have the same molecular formula and weight.
Molecular Weight 98.19 g/mol
Boiling Point 77-78 °CThis is a key parameter for purification by distillation. The boiling points of isomeric impurities will be very similar.[1]
Density 0.701 g/mL at 25 °C
Solubility Insoluble in waterSoluble in common organic solvents like ethanol (B145695) and ether.[1]
Appearance Colorless liquidA colored crude product may indicate the presence of high molecular weight byproducts or degradation products.

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. A multi-step approach is often necessary to achieve high purity.

  • Fractional Distillation: This is the primary method for separating this compound from its structural isomers due to differences in their boiling points.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC can be a powerful technique for isolating this compound from isomers that are difficult to separate by distillation.

  • Aqueous Wash/Extraction: This is useful for removing water-soluble impurities and byproducts from certain reactions.

  • Filtration/Crystallization: These methods are primarily used to remove solid byproducts, such as triphenylphosphine oxide.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from its isomers.

  • Possible Cause: The fractionating column has insufficient theoretical plates for the separation.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Possible Cause: The distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate of 1-2 drops per second is recommended.

  • Possible Cause: Fluctuations in the heating mantle temperature.

    • Solution: Use a heating mantle with a proportional-integral-derivative (PID) controller for precise temperature control. Ensure the heating mantle is appropriately sized for the distillation flask.

  • Possible Cause: Heat loss from the distillation column.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.

Data Presentation: Boiling Points of C7H14 Alkene Isomers

The following table provides the boiling points of various C7H14 alkene isomers, highlighting the challenge of separation by distillation.

IsomerBoiling Point (°C)
This compound 77-78
2,3-Dimethyl-2-pentene96
4,4-Dimethyl-1-pentene72-73
(Z)-3,4-Dimethyl-2-pentene91-92
(E)-3,4-Dimethyl-2-pentene95-96
2-Methyl-1-hexene91
1-Heptene93.6

Note: Boiling points are approximate and may vary slightly with atmospheric pressure.

Preparative HPLC

Problem: Co-elution of this compound with an isomeric impurity.

  • Possible Cause: The chosen stationary and mobile phases do not provide adequate selectivity.

    • Solution: Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl). A Newcrom R1 column has been reported for the analysis of this compound.[3] Optimize the mobile phase composition by varying the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water.

  • Possible Cause: The column is overloaded.

    • Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution.

  • Possible Cause: The flow rate is too high.

    • Solution: Decrease the flow rate to allow for better interaction between the analytes and the stationary phase, which can improve resolution.

Removal of Triphenylphosphine Oxide

Problem: Triphenylphosphine oxide remains in the product after a Wittig reaction.

  • Possible Cause: Triphenylphosphine oxide is soluble in many organic solvents used for extraction.

    • Solution 1: Precipitation with a non-polar solvent. Concentrate the reaction mixture and triturate the residue with a non-polar solvent like hexane (B92381) or a mixture of diethyl ether and petroleum ether. Triphenylphosphine oxide is poorly soluble in these solvents and will precipitate, allowing for its removal by filtration.

    • Solution 2: Complexation with Zinc Chloride. Triphenylphosphine oxide can be precipitated from polar solvents like ethanol or ethyl acetate (B1210297) by the addition of zinc chloride, which forms an insoluble complex.[4][5]

    • Solution 3: Column Chromatography. If the above methods are not sufficient, flash column chromatography on silica (B1680970) gel can be used. A non-polar eluent (e.g., hexane/ethyl acetate gradient) will elute the non-polar this compound first, while the more polar triphenylphosphine oxide will be retained on the column.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from its structural isomers.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer and adapter

  • Clamps and stands

Methodology:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently. If using a stirrer, ensure it is rotating smoothly.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. A ring of condensing vapor should slowly ascend the column. Maintain a slow heating rate to allow for proper equilibration.

  • Collecting Fractions:

    • Forerun: Collect the first few milliliters of distillate in a separate receiving flask. This fraction will be enriched in the most volatile impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (77-78 °C), switch to a clean receiving flask to collect the main product.

    • Final Fraction: If the temperature begins to rise significantly, it indicates that higher-boiling impurities are starting to distill. Switch to a third receiving flask to collect this fraction.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Preparative HPLC

Objective: To isolate this compound from closely boiling isomers.

Materials:

  • Partially purified this compound (e.g., from fractional distillation)

  • HPLC system with a preparative pump and fraction collector

  • Preparative HPLC column (e.g., Newcrom R1 or a suitable C18 column)

  • HPLC-grade acetonitrile and water

  • Sample vials and filters

Methodology:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities.

    • A typical starting condition could be a mobile phase of acetonitrile and water on a C18 column with UV detection.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Scale-Up to Preparative HPLC:

    • Equilibrate the preparative HPLC column with the optimized mobile phase.

    • Perform a loading study to determine the maximum injection volume without significant loss of resolution.

    • Inject the sample and begin the chromatographic run.

  • Fraction Collection: Collect fractions as the this compound peak elutes. Use a fraction collector triggered by the detector signal.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the mobile phase solvents using a rotary evaporator.

    • Further remove any residual water by extraction with a non-polar organic solvent followed by drying over anhydrous sodium sulfate.

  • Purity Confirmation: Analyze the purity of the final product by analytical HPLC or GC-MS.

Protocol 3: Purity Analysis by GC-MS

Objective: To determine the purity of this compound and identify any impurities.

Materials:

  • Purified this compound sample

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

  • High-purity helium carrier gas

  • GC vials with septa

Methodology:

  • Sample Preparation: Dilute a small amount of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC-MS Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 150 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ion Source Temperature: 230 °C

      • Scan Range: m/z 35-300

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity of this compound based on the relative peak areas.

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

Purification_Workflow crude Crude this compound distillation Fractional Distillation crude->distillation Primary Purification analysis Purity Analysis (GC-MS) distillation->analysis Check Purity hplc Preparative HPLC hplc->analysis analysis->hplc If Impurities Remain pure_product Pure this compound analysis->pure_product If >99% Pure

Caption: General workflow for the purification of this compound.

Fractional_Distillation_Troubleshooting start Poor Separation cause1 Insufficient Theoretical Plates start->cause1 cause2 Distillation Rate Too Fast start->cause2 cause3 Heat Fluctuation / Loss start->cause3 solution1 Use Longer/More Efficient Column cause1->solution1 solution2 Reduce Heating Rate cause2->solution2 solution3 Use PID Controller & Insulate cause3->solution3

Caption: Troubleshooting logic for fractional distillation issues.

References

Technical Support Center: Scaling Up Grignard Reactions for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals when scaling up Grignard reactions for alkene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up a Grignard reaction?

A1: The primary safety concern is the risk of a runaway reaction leading to a fire.[1][2] Grignard reactions are highly exothermic, and the heat generated can rapidly increase the temperature of the reaction mixture.[3][4][5][6] This is particularly dangerous at a larger scale due to the decreased surface-area-to-volume ratio, which limits efficient heat dissipation.[7] The use of flammable ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) further elevates the fire risk.[1][2] Inadequate control of reaction kinetics can lead to the solvent boiling out of the vessel, potentially causing a spill and a fire.[2]

Q2: My large-scale Grignard reaction is difficult to initiate. What are the common causes and solutions?

A2: Difficulty in initiating a Grignard reaction is a frequent and dangerous issue, as it can lead to the accumulation of the organic halide.[3][4] Once the reaction does initiate, the large amount of accumulated halide can react rapidly, causing a dangerous temperature spike and a potential runaway reaction.[3][4]

Common Causes:

  • Inactive Magnesium Surface: A layer of magnesium oxide or hydroxide (B78521) on the surface of the magnesium turnings can prevent the reaction from starting.[8]

  • Presence of Water: Grignard reagents are highly sensitive to moisture. Traces of water in the glassware, solvents, or reagents will quench the Grignard reagent as it forms and inhibit the reaction.[3][9]

  • Inhibitors: Certain impurities in the reagents or solvents can act as inhibitors.[6]

Solutions:

  • Magnesium Activation: Activate the magnesium surface to expose fresh, reactive metal. Common methods include:

    • Adding a small crystal of iodine.[10][11]

    • Adding a few drops of 1,2-dibromoethane.[11][12]

    • Mechanical stirring or crushing the magnesium turnings under an inert atmosphere.[11][13]

    • Using ultrasound.[11][13]

  • Strict Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of dry, inert gas (nitrogen or argon).[1][11] Use anhydrous solvents and ensure all reagents are free of water.[4][9]

  • Initiator: Add a small portion of a pre-formed Grignard reagent or a more reactive alkyl halide to start the reaction.

Q3: How can I effectively control the temperature of a large-scale Grignard reaction?

A3: Effective temperature control is critical for the safe execution of a scaled-up Grignard reaction.

Key Strategies:

  • Controlled Addition: The organic halide should be added slowly and in a controlled manner to manage the rate of heat generation.[1][5][9] A pressure-equalizing dropping funnel is recommended for this purpose.[1]

  • Adequate Cooling: Utilize a cooling bath (e.g., ice-water or dry ice-acetone) to dissipate the heat produced. For very large-scale reactions, a reactor with a cooling jacket is essential.

  • Monitoring: Continuously monitor the internal temperature of the reaction. An exotherm indicates the reaction has initiated and is proceeding.

  • Solvent Choice: THF is often preferred over diethyl ether for larger-scale reactions due to its higher boiling point, which allows for better temperature control under reflux.[1][10]

Q4: I am observing a significant amount of Wurtz coupling byproduct in my scaled-up reaction. How can I minimize this?

A4: The Wurtz coupling, where two organic halide molecules couple to form a dimer, is a common side reaction. This occurs when the Grignard reagent formed reacts with the starting organic halide.[5][14]

Minimization Strategies:

  • Slow Addition: Add the organic halide slowly to maintain a low concentration in the reaction mixture.[14]

  • Good Mixing: Ensure efficient stirring to quickly disperse the added halide and promote its reaction with the magnesium surface rather than the Grignard reagent.

  • Continuous Processing: Continuous flow reactors can significantly reduce Wurtz coupling by maintaining a high magnesium-to-halide ratio.[14][15]

Troubleshooting Guides

Guide 1: Reaction Fails to Initiate
Symptom Possible Cause Troubleshooting Step
No exotherm, no change in appearance of magnesium.Inactive magnesium surface.Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[10][11] Apply gentle heat to a small spot on the flask.
Presence of moisture.Ensure all glassware, solvents, and reagents are scrupulously dry.[3][9] Consider re-drying equipment and distilling the solvent.
Impure reagents.Use freshly opened or purified reagents.
Guide 2: Reaction Becomes Uncontrollable (Runaway Reaction)
Symptom Possible Cause Immediate Action
Rapid, uncontrolled temperature increase.Accumulation of unreacted halide followed by sudden, rapid initiation.[3][4]Immediately stop the addition of the organic halide.[1]
Vigorous, uncontrolled reflux.Cooling system failure or insufficient cooling capacity.Increase cooling by adding more coolant to the bath or lowering its temperature.
Prepare for emergency shutdown by having a quenching agent ready. Do not attempt to cool the reaction vessel too quickly, as this may cause the glassware to fail.[1]

Quantitative Data Summary

Parameter Typical Value/Range Significance in Scale-Up Reference(s)
Heat of Reaction320 - 380 kJ/molHigh exothermicity necessitates robust cooling systems.[16]
Industrial Reactor Cooling Capacity30 - 140 W/kgA key parameter for determining the maximum safe addition rate.[7]
Impact of Water on Heat ReleaseIncreased water content can alter initiation and heat release profiles.Emphasizes the critical need for anhydrous conditions.[16]
Dosing Rate0.5 - 2.0 g/min (lab scale)Slower dosing rates reduce the risk of thermal runaway.[5][17]

Experimental Protocols

Protocol 1: Large-Scale Grignard Reagent Preparation (General Procedure)

1. Apparatus Setup:

  • Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a nitrogen or argon inlet.[1][9]

  • All glassware must be thoroughly dried in an oven and assembled while hot, then allowed to cool under a stream of dry inert gas.[1][11]

2. Reagent Preparation:

  • Place magnesium turnings in the flask.

  • Add a portion of anhydrous solvent (e.g., THF) to cover the magnesium.[11]

3. Initiation:

  • Add a small amount of the organic halide to the dropping funnel, diluted with the anhydrous solvent.

  • Add a small portion of this solution to the magnesium.

  • If the reaction does not start, apply gentle, localized heat or use an activation method (e.g., adding a crystal of iodine).[9][10]

4. Addition:

  • Once the reaction has initiated (indicated by cloudiness, bubbling, and/or a gentle reflux), begin the slow, dropwise addition of the remaining organic halide solution from the dropping funnel.[9]

  • Maintain a gentle reflux by controlling the addition rate and/or external cooling.[9]

5. Completion:

  • After the addition is complete, continue stirring the mixture until most of the magnesium has been consumed.

Protocol 2: Quenching and Work-up of a Large-Scale Grignard Reaction

1. Cooling:

  • Cool the reaction mixture in an ice bath.

2. Quenching:

  • Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture with vigorous stirring.[18] This will quench any unreacted Grignard reagent and protonate the alkoxide product.

  • Alternatively, for reactions with aldehydes or ketones, a dilute acid (e.g., 1 M HCl) can be used for the workup.[12][19]

3. Extraction:

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers.

4. Washing:

  • Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

5. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude alcohol product.

Visualizations

experimental_workflow Troubleshooting Grignard Reaction Initiation start Start: Reaction Fails to Initiate check_conditions Check for Obvious Issues: - Anhydrous conditions? - Inert atmosphere? - Quality of reagents? start->check_conditions activate_mg Activate Magnesium: - Add Iodine crystal - Add 1,2-dibromoethane - Apply gentle, localized heat check_conditions->activate_mg Conditions OK initiation_success Reaction Initiates (Exotherm Observed) activate_mg->initiation_success proceed Proceed with Slow Addition of Alkyl Halide initiation_success->proceed Yes re_evaluate Re-evaluate and Troubleshoot Further: - Consider alternative activation methods - Check for inhibitors - Purify reagents initiation_success->re_evaluate No

Caption: Troubleshooting workflow for a failing Grignard reaction initiation.

logical_relationship Decision Tree for Grignard Scale-Up Safety start Planning Large-Scale Grignard Reaction heat_management Is adequate cooling available? start->heat_management addition_control Can the addition of the alkyl halide be precisely controlled? heat_management->addition_control Yes reassess_scale Re-assess Scale or Improve Equipment heat_management->reassess_scale No initiation_plan Is there a clear plan for reaction initiation and monitoring? addition_control->initiation_plan Yes addition_control->reassess_scale No proceed_safely Proceed with Caution and Continuous Monitoring initiation_plan->proceed_safely Yes initiation_plan->reassess_scale No

Caption: Decision tree for assessing safety before scaling up a Grignard reaction.

References

Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction.

Troubleshooting Guides

Issue 1: My non-polar product is contaminated with triphenylphosphine oxide.

Solution: For non-polar to moderately polar products, precipitation of TPPO using a non-polar solvent or filtration through a silica (B1680970) plug are effective methods.

  • Method 1: Precipitation with a Non-Polar Solvent This technique relies on the low solubility of TPPO in non-polar solvents. By dissolving the crude reaction mixture in a minimum amount of a more polar solvent and adding a non-polar "anti-solvent," TPPO can be selectively precipitated.[1]

  • Method 2: Filtration Through a Silica Plug This rapid method is effective for removing the highly polar TPPO from less polar products. The high polarity of TPPO causes it to adsorb strongly to silica gel, allowing the desired product to pass through with a non-polar eluent.[1][2][3][4]

Issue 2: My product co-elutes with triphenylphosphine oxide during column chromatography.

Solution: When standard chromatography fails, precipitation of TPPO by forming an insoluble metal salt complex is a highly effective strategy, even for polar products.

  • Method: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex TPPO, a Lewis base, forms insoluble complexes with Lewis acidic metal salts such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[1][5] These complexes can be easily removed by filtration. The ZnCl₂(TPPO)₂ adduct, for instance, readily precipitates from various polar organic solvents.[6][7][8]

Issue 3: I want to avoid column chromatography for a large-scale reaction.

Solution: Both precipitation with non-polar solvents and metal salt complexation are scalable alternatives to chromatography.

  • Recommendation: For large-scale removal of TPPO, precipitation with zinc chloride has been shown to be effective.[6][7][8] Alternatively, crystallization of TPPO from a suitable solvent system can be optimized for industrial-scale production.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide difficult to remove? A1: Triphenylphosphine oxide's high polarity, comparable to that of many reaction products, and its crystalline nature can make it challenging to separate using standard purification techniques like column chromatography, where it may co-elute with the desired compound.

Q2: What is the easiest way to remove triphenylphosphine oxide? A2: The "easiest" method depends on the properties of your product. For non-polar products, filtration through a silica plug is often the quickest and simplest method.[2][3][4] For more polar products, precipitation with ZnCl₂ in ethanol (B145695) is a straightforward and effective alternative to chromatography.[6][7][11]

Q3: How do I choose the best solvent for precipitating triphenylphosphine oxide? A3: The ideal solvent system is one in which your product is highly soluble, while TPPO has low solubility. Common non-polar solvents used to precipitate TPPO include hexanes, pentane (B18724), and diethyl ether.[1][12] It is often beneficial to dissolve the crude mixture in a minimal amount of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane (B109758) or toluene) before adding the non-polar anti-solvent.[1]

Q4: The precipitation of the TPPO-ZnCl₂ complex is not working. What should I do? A4: Ensure that you are using a 2:1 molar ratio of ZnCl₂ to TPPO, as this has been shown to be optimal for precipitation.[6][7] The choice of solvent is also critical; this method works well in solvents like ethanol, ethyl acetate, and isopropanol, but is less effective in methanol, acetonitrile, and dichloromethane.[6][7] If precipitation is slow to initiate, try scraping the inside of the flask with a glass rod.

Q5: Can I use other metal salts besides zinc chloride? A5: Yes, magnesium chloride (MgCl₂) and calcium bromide (CaBr₂) can also form insoluble complexes with TPPO.[1][5] Notably, CaBr₂ has been shown to be particularly effective for removing TPPO from ethereal solvents like THF, where ZnCl₂ and MgCl₂ are less efficient.[5]

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents
SolventSolubility (mg/mL) at Room TemperatureSolubility (mg/mL) at 0 °C
2-Propanol46.525.4
Tetrahydrofuran (THF)169.7105.0
Toluene44.342.9
Ethanol~20-
Dimethyl Sulfoxide (DMSO)~3-
Dimethylformamide (DMF)~3-
CyclohexaneInsolubleInsoluble
HexaneInsolubleInsoluble
Petroleum EtherInsolubleInsoluble
Deionized WaterInsolubleInsoluble

Data compiled from multiple sources.[9][10][13][14][15]

Table 2: Efficiency of TPPO Precipitation with ZnCl₂ in Ethanol
Equivalents of ZnCl₂ (relative to TPPO)TPPO Remaining in Solution
110%
2<5%
3Not Detected

Adapted from Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. J. Org. Chem. 2017, 82, 9931–9936.[6][7]

Experimental Protocols

Protocol 1: Precipitation of Triphenylphosphine Oxide with a Non-Polar Solvent
  • Concentrate the crude reaction mixture to obtain a viscous oil or solid.

  • Dissolve the residue in a minimum amount of a suitable solvent where both the product and TPPO are soluble (e.g., dichloromethane, toluene).

  • Slowly add a non-polar solvent such as hexanes or pentane while stirring.

  • Cool the mixture in an ice bath to further decrease the solubility of TPPO and promote crystallization.

  • Collect the precipitated TPPO by filtration and wash the solid with a small amount of the cold non-polar solvent.

  • The filtrate contains the desired product, which can be further purified if necessary.

Protocol 2: Precipitation of a Triphenylphosphine Oxide-Zinc Chloride Complex
  • After the Wittig reaction is complete, concentrate the crude reaction mixture.

  • Dissolve the residue in ethanol.

  • In a separate flask, prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

  • Add 2 equivalents of the ZnCl₂ solution (relative to the estimated amount of TPPO) to the ethanolic solution of the crude product at room temperature.

  • Stir the mixture for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. If precipitation is not immediate, scraping the inside of the flask can help induce it.[1][6][7]

  • Filter the mixture to remove the precipitate, washing the solid with a small amount of cold ethanol.

  • Concentrate the filtrate to obtain the product. The remaining residue can be further purified by slurrying with a solvent like acetone (B3395972) to remove any excess zinc chloride, which is insoluble.[6][7]

Protocol 3: Filtration through a Silica Plug
  • Concentrate the crude reaction mixture.

  • Suspend the residue in a non-polar solvent system, such as pentane/diethyl ether or hexane/diethyl ether.

  • Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.

  • Pass the suspension of the crude product through the silica plug.

  • Elute the desired product with the non-polar solvent system, leaving the highly polar TPPO adsorbed to the silica gel.

  • This process may need to be repeated for complete removal.[2][3][4]

Mandatory Visualization

TPPO_Removal_Workflow start Crude Wittig Reaction Mixture with TPPO product_polarity Assess Product Polarity start->product_polarity non_polar Non-Polar or Moderately Polar Product product_polarity->non_polar Non-Polar polar Polar Product product_polarity->polar Polar method_choice_non_polar Choose Purification Method non_polar->method_choice_non_polar metal_salt Precipitation with Metal Salt (e.g., ZnCl2) polar->metal_salt precipitation Precipitation with Non-Polar Solvent method_choice_non_polar->precipitation Solubility allows silica_plug Silica Plug Filtration method_choice_non_polar->silica_plug Quick removal end Purified Product precipitation->end silica_plug->end metal_salt->end

Caption: Decision workflow for selecting a TPPO removal method.

References

Technical Support Center: NMR Analysis of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-1-pentene and identifying potential impurities via Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides & FAQs

Q1: My 1H NMR spectrum of this compound shows more peaks than expected. What could be the common impurities?

A1: Besides residual solvents, common impurities in this compound often arise from its synthesis or degradation. These can include isomers formed during synthesis or storage, and oxidation products. Potential impurities to consider are:

  • Isomers: 3,3-Dimethyl-2-pentene, 2,3-Dimethyl-1-pentene, 2,3-Dimethyl-2-pentene, and 4,4-Dimethyl-1-pentene. Isomerization can be catalyzed by acid traces.

  • Oxidation Products: Aldehydes or ketones resulting from the oxidation of the double bond. For instance, oxidation could potentially yield 3,3-dimethyl-2-pentanone.[1]

  • Starting Materials or Other Reagents: Depending on the synthetic route, residual starting materials or byproducts could be present.

Q2: How can I distinguish between this compound and its isomers using 1H NMR?

A2: The vinyl proton signals (protons on the double bond) are key differentiators.

  • This compound: You will observe a characteristic set of signals for the vinyl group: one proton around 5.8 ppm (dd, 1H) and two protons around 4.9 ppm (m, 2H).

  • 3,3-Dimethyl-2-pentene: The vinyl proton will appear as a quartet around 5.4 ppm, coupled to the neighboring methyl group.

  • 2,3-Dimethyl-1-pentene: The two vinyl protons will appear as singlets around 4.6-4.7 ppm.

  • 2,3-Dimethyl-2-pentene: A single vinyl proton will be observed as a quartet around 1.6-1.7 ppm, coupled to the adjacent methyl protons.

Careful analysis of the chemical shifts, splitting patterns (multiplicity), and integration values of the signals in the olefinic region of your spectrum will help in identifying the specific isomers present.

Q3: I see some small peaks in the region of 1.6-2.2 ppm and around 9-10 ppm. What could these be?

A3: Peaks in the 9-10 ppm region are characteristic of aldehydes, which are common oxidation products of alkenes. Signals in the 1.6-2.2 ppm region could correspond to allylic protons of isomeric impurities or protons alpha to a carbonyl group in an oxidation product. It is advisable to check for a corresponding carbonyl signal in the 13C NMR spectrum (around 190-210 ppm) to confirm the presence of an aldehyde or ketone.

Q4: My baseline is noisy and the peaks are broad. What could be the issue?

A4: A noisy baseline and broad peaks can result from several factors during sample preparation and acquisition:

  • Particulate Matter: The sample may not be free of solid particles. Always filter your sample into the NMR tube.[2][3]

  • Paramagnetic Impurities: The presence of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample can help.

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.

  • Low Concentration: If the sample concentration is too low, the signal-to-noise ratio will be poor.

Experimental Workflow for Impurity Identification

impurity_identification_workflow Workflow for Identifying Impurities in this compound via NMR cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting prep_sample Prepare Sample in Deuterated Solvent filter_sample Filter Sample into NMR Tube prep_sample->filter_sample acquire_1h Acquire 1H NMR Spectrum filter_sample->acquire_1h acquire_13c Acquire 13C NMR Spectrum filter_sample->acquire_13c process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_1h->process_spectra acquire_13c->process_spectra assign_main Assign Signals for This compound process_spectra->assign_main identify_impurities Identify Impurity Signals assign_main->identify_impurities quantify Quantify Impurities (Integration) identify_impurities->quantify report Report Structure and Purity quantify->report

Caption: A flowchart illustrating the key steps from sample preparation to final analysis for identifying impurities in this compound using NMR spectroscopy.

NMR Data for this compound and Potential Impurities

The following tables summarize the approximate 1H and 13C NMR chemical shifts for this compound and some of its common impurities. Chemical shifts are reported in ppm relative to TMS (Tetramethylsilane). Note that actual shifts can vary slightly depending on the solvent and concentration.

1H NMR Chemical Shift Data (in CDCl3)

Compound=CH (ppm)=CH2 (ppm)-CH2- (ppm)-CH3 (ppm)C(CH3)2 (ppm)
This compound 5.7-5.9 (dd)4.8-5.0 (m)1.3-1.4 (q)0.8-0.9 (t)1.0 (s)
3,3-Dimethyl-2-pentene5.3-5.5 (q)--1.6-1.7 (d)1.0 (s)
2,3-Dimethyl-1-pentene-4.6-4.7 (s)1.9-2.1 (m)0.9-1.0 (d), 1.7 (s)-
4,4-Dimethyl-1-pentene5.7-5.9 (m)4.9-5.1 (m)1.9-2.0 (d)-0.9 (s)

13C NMR Chemical Shift Data (in CDCl3)

Compound=CH=CH2-CH2--CH3C(CH3)2Quaternary C
This compound [4]148.8110.137.08.829.138.6
3,3-Dimethyl-2-pentene~120-140--~12-15~25-30~35-40
2,3-Dimethyl-1-pentene[5]-108.841.522.6, 20.8-145.9
4,4-Dimethyl-1-pentene[6]139.5114.249.3-29.130.8

Experimental Protocol: NMR Sample Preparation

This protocol is designed for the preparation of a this compound sample for NMR analysis. Given that the compound is a volatile liquid, care should be taken to minimize evaporation.[7][8]

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl3, C6D6)

  • NMR tube and cap

  • Pasteur pipette and bulb

  • Small amount of glass wool

  • Vial for dissolving the sample

  • Internal standard (e.g., TMS), if required

Procedure:

  • Sample Dissolution: In a small, clean vial, add approximately 5-25 mg of the this compound sample.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If using an internal standard, it should be added to the solvent beforehand.

  • Mixing: Gently swirl the vial to ensure the sample is completely dissolved, creating a homogenous solution.

  • Filtration: To remove any particulate matter, prepare a filter by placing a small plug of glass wool into a Pasteur pipette.[2][9]

  • Transfer to NMR Tube: Using the filter pipette, transfer the solution from the vial into a clean NMR tube. The final sample depth should be approximately 4-5 cm.[2]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identification.

  • Degassing (Optional): For high-resolution experiments or if paramagnetic impurities are suspected, the sample can be degassed using a freeze-pump-thaw technique or by bubbling an inert gas (e.g., argon or nitrogen) through the solution before capping.[2][9]

Your sample is now ready for NMR analysis.

References

Managing exothermic reactions in 3,3-Dimethyl-1-pentene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of 3,3-Dimethyl-1-pentene synthesis. The information is tailored for professionals in research and development, offering troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

A1: The primary exothermic step is the formation of the Grignard reagent, typically from an alkyl halide and magnesium metal. This reaction is known to have a significant heat release, which, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway.

Q2: What are the main hazards associated with the Grignard reaction in this synthesis?

A2: The main hazards include:

  • Thermal Runaway: An uncontrolled increase in the reaction rate and temperature.

  • Flammability: The solvents used, such as diethyl ether or tetrahydrofuran (B95107) (THF), are highly flammable.

  • Reactivity with Water: Grignard reagents react violently with water, producing flammable hydrocarbons.

  • Pressure Buildup: The exothermic nature of the reaction can cause the solvent to boil, leading to a dangerous increase in pressure within the reaction vessel.

Q3: How can I effectively control the temperature during the Grignard reagent formation?

A3: Effective temperature control can be achieved by:

  • Slow Reagent Addition: Adding the alkyl halide dropwise to the magnesium suspension ensures that the heat generated can be dissipated by the cooling system.

  • Adequate Cooling: Utilizing an ice bath or a cryocooler to maintain the desired reaction temperature.

  • Vigorous Stirring: Ensuring efficient heat transfer from the reaction mixture to the cooling medium.

  • Monitoring: Continuous monitoring of the internal reaction temperature is crucial.

Q4: What are the signs of a runaway reaction, and what should I do if one occurs?

A4: Signs of a runaway reaction include a rapid, uncontrolled rise in temperature and pressure, and vigorous boiling of the solvent. In the event of a runaway reaction, immediately stop the addition of reagents, apply maximum cooling, and be prepared to execute an emergency shutdown procedure, which may include quenching the reaction with an appropriate agent if it can be done safely.

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate

Possible Cause Troubleshooting Steps
Wet Glassware or Solvents Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents.
Inactive Magnesium Surface The magnesium turnings may have an oxide layer. Activate the surface by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Impure Alkyl Halide Use a pure and dry alkyl halide.
Low Initial Temperature Gentle warming with a heat gun may be necessary to initiate the reaction. Be prepared to cool the reaction vessel immediately once the reaction starts.

Issue 2: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Grignard Reagent Formation Ensure all the magnesium has reacted before proceeding to the next step. Titration of the Grignard reagent can confirm its concentration.
Side Reactions (e.g., Wurtz Coupling) Maintain a low concentration of the alkyl halide by adding it slowly to the magnesium suspension.
Incomplete Dehydration Ensure a sufficient amount of a suitable dehydrating agent (e.g., sulfuric acid, phosphoric acid) is used and that the reaction is heated to the appropriate temperature.
Product Loss During Workup Perform extractions carefully and ensure all organic layers are combined. Minimize loss during distillation by using an efficient distillation apparatus.

Issue 3: Formation of Significant Byproducts

Possible Cause Troubleshooting Steps
Rearrangement during Dehydration The intermediate carbocation may undergo rearrangement. Use a milder dehydrating agent or a different synthetic route if this is a significant issue.
Formation of Ethers Incomplete dehydration or lower reaction temperatures can favor the formation of ethers. Ensure the reaction temperature is high enough for elimination.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative two-step synthesis of this compound via a Grignard reaction followed by acid-catalyzed dehydration.

Step 1: Formation of tert-Amylmagnesium Chloride (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation: Add a small volume of anhydrous diethyl ether to just cover the magnesium. Add a small portion of a solution of 2-chloro-2-methylbutane (B165293) (tert-amyl chloride, 1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. If the reaction does not start, gently warm the flask or add a crystal of iodine.

  • Grignard Formation: Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining tert-amyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.

Step 2: Reaction with Formaldehyde (B43269) and Dehydration

  • Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Pass dry formaldehyde gas (generated from the pyrolysis of paraformaldehyde) through the solution, or add a solution of paraformaldehyde in anhydrous THF.

  • Work-up: After the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Dehydration: Remove the solvent by distillation. To the crude 3,3-dimethyl-1-pentanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).

  • Purification: Heat the mixture and distill the this compound as it forms. Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and perform a final fractional distillation to obtain the pure product.

Quantitative Data (Representative Values)

ParameterStep 1: Grignard FormationStep 2: Dehydration
Reaction Time 1 - 2 hours1 - 3 hours
Temperature 35-40 °C (refluxing ether)100-150 °C
Typical Yield >90% (Grignard reagent)70-85%

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Alcohol Formation & Dehydration A Mg turnings + tert-Amyl Chloride in Anhydrous Ether B Initiation (Iodine crystal) A->B Activate C Dropwise Addition & Reflux B->C Exothermic Reaction D tert-Amylmagnesium Chloride C->D Formation E Reaction with Formaldehyde D->E Nucleophilic Addition F Acidic Workup (aq. NH4Cl) E->F G 3,3-Dimethyl-1-pentanol (Crude Alcohol) F->G H Acid-Catalyzed Dehydration G->H H2SO4 / Heat I This compound (Final Product) H->I Distillation troubleshooting_logic Start Exothermic Reaction Temperature Rising? Control Is Temperature within Safe Limits? Start->Control Action1 Continue Monitoring Maintain Cooling Control->Action1 Yes Action2 Stop Reagent Addition Increase Cooling Control->Action2 No Action1->Start Check Temperature Stabilizing? Action2->Check Resume Resume Addition at Slower Rate Check->Resume Yes Shutdown Initiate Emergency Shutdown Procedure Check->Shutdown No

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,3-Dimethyl-1-pentene and Other Terminal Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3,3-Dimethyl-1-pentene with other representative terminal alkenes in three common electrophilic addition reactions: hydroboration-oxidation, acid-catalyzed hydration, and epoxidation. The discussion is supported by experimental data to highlight the influence of steric and electronic factors on the reaction outcomes.

Executive Summary

This compound, a terminal alkene characterized by a sterically demanding tert-butyl group adjacent to the double bond, exhibits distinct reactivity patterns compared to less hindered terminal alkenes such as 1-pentene (B89616) and 1-hexene. The bulky substituent significantly influences the regioselectivity and, in some cases, the reaction rate and mechanism.

  • Hydroboration-Oxidation: this compound demonstrates high regioselectivity for the anti-Markovnikov alcohol, comparable to other terminal alkenes. The steric hindrance of the tert-butyl group reinforces the inherent preference of the boron reagent to add to the less substituted carbon.

  • Acid-Catalyzed Hydration: Unlike simple terminal alkenes, the acid-catalyzed hydration of this compound is characterized by carbocation rearrangement. The initially formed secondary carbocation undergoes a hydride or methyl shift to generate a more stable tertiary carbocation, leading to the formation of rearranged alcohol products. This contrasts with the direct Markovnikov addition observed with unhindered terminal alkenes.

  • Epoxidation: The rate of epoxidation of this compound is influenced by a combination of electronic and steric effects. While the alkyl group is electron-donating, which can enhance reactivity, the significant steric hindrance presented by the tert-butyl group can impede the approach of the peroxy acid, potentially slowing the reaction compared

A Comparative Guide to the Stereochemical Outcome of Hydrohalogenation of 3,3-Dimethyl-1-pentene and Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereochemical and regiochemical outcomes of the hydrohalogenation of 3,3-dimethyl-1-pentene. It further details alternative reactions, namely oxymercuration-demercuration and hydroboration-oxidation, which offer distinct product profiles. Experimental data, detailed protocols, and mechanistic diagrams are presented to aid in the selection of the most appropriate synthetic strategy.

Executive Summary

The hydrohalogenation of this compound is a classic example of an electrophilic addition reaction that is complicated by carbocation rearrangement. The reaction of this compound with hydrogen halides (HCl and HBr) proceeds through a secondary carbocation intermediate which can undergo a 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement leads to a mixture of the expected Markovnikov product and a rearranged product. In contrast, the addition of HBr in the presence of peroxides follows a radical mechanism, yielding the anti-Markovnikov product exclusively. For regioselective control and to avoid rearrangements, alternative methods such as oxymercuration-demercuration (Markovnikov) and hydroboration-oxidation (anti-Markovnikov) are superior choices.

Data Presentation: Product Distribution Comparison

The following table summarizes the product distribution for the addition of various reagents to this compound.

Reaction ConditionReagent(s)Major Product(s)Minor Product(s)Product Ratio (Major:Minor)Stereochemistry
Hydrohalogenation (Markovnikov with Rearrangement) HCl2-Chloro-2,3-dimethylpentane (Rearranged)2-Chloro-3,3-dimethylpentane (Markovnikov)~1:1[1]Racemic mixture
HBr2-Bromo-2,3-dimethylpentane (Rearranged)2-Bromo-3,3-dimethylpentane (Markovnikov)Major:MinorRacemic mixture
Hydrohalogenation (Anti-Markovnikov) HBr, ROOR (Peroxides)1-Bromo-3,3-dimethylpentaneNoneSole product[2][3]Racemic mixture
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O 2. NaBH₄3,3-Dimethyl-2-pentanol (Markovnikov)NonePredominantly one productRacemic mixture (anti-addition)
Hydroboration-Oxidation 1. BH₃・THF 2. H₂O₂, NaOH3,3-Dimethyl-1-pentanol (Anti-Markovnikov)NonePredominantly one productRacemic mixture (syn-addition)

Reaction Mechanisms and Stereochemical Rationale

The distinct outcomes of these reactions are dictated by their underlying mechanisms.

Hydrohalogenation (Electrophilic Addition)

The reaction of this compound with HCl or HBr proceeds via an electrophilic addition mechanism. The initial protonation of the double bond can, in principle, form a primary or a secondary carbocation. Following Markovnikov's rule, the more stable secondary carbocation is formed. However, this secondary carbocation is prone to a 1,2-methyl shift to generate an even more stable tertiary carbocation. The halide ion can then attack either carbocation, leading to a mixture of products. The attack on the planar carbocations can occur from either face, resulting in a racemic mixture of any chiral products.

hydrohalogenation cluster_start Reactant cluster_intermediate Intermediates cluster_product Products start This compound sec_carbocation Secondary Carbocation start->sec_carbocation + H⁺ tert_carbocation Tertiary Carbocation (more stable) sec_carbocation->tert_carbocation 1,2-Methyl Shift markovnikov_product 2-Halo-3,3-dimethylpentane (Markovnikov Product) sec_carbocation->markovnikov_product + X⁻ rearranged_product 2-Halo-2,3-dimethylpentane (Rearranged Product) tert_carbocation->rearranged_product + X⁻

Carbocation rearrangement in hydrohalogenation.
Hydrohalogenation with Peroxides (Radical Addition)

In the presence of peroxides, the addition of HBr proceeds through a free radical mechanism. The peroxide initiates the formation of a bromine radical, which then adds to the double bond to form the most stable radical intermediate, a secondary radical in this case. This is in contrast to the electrophilic addition, where the proton adds first. The subsequent abstraction of a hydrogen atom from HBr by the carbon radical yields the anti-Markovnikov product. This mechanism does not involve carbocations and is therefore not subject to rearrangements.

radical_addition cluster_start Reactant cluster_intermediate Intermediate cluster_product Product start This compound sec_radical Secondary Radical start->sec_radical + Br• anti_markovnikov_product 1-Bromo-3,3-dimethylpentane (Anti-Markovnikov Product) sec_radical->anti_markovnikov_product + HBr

Radical mechanism for anti-Markovnikov HBr addition.
Oxymercuration-Demercuration

This two-step process provides a reliable method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements. The reaction proceeds through a cyclic mercurinium ion intermediate. The subsequent attack by water occurs at the more substituted carbon, leading to the Markovnikov product. The final demercuration step with sodium borohydride (B1222165) replaces the mercury with a hydrogen atom. The overall result is the anti-addition of H and OH across the double bond.

Hydroboration-Oxidation

This reaction is the premier method for the anti-Markovnikov hydration of alkenes. The boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen adds to the more substituted carbon in a concerted, four-membered transition state. This syn-addition is followed by oxidation with hydrogen peroxide in a basic solution, which replaces the boron with a hydroxyl group with retention of stereochemistry.

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Glassware should be oven-dried before use, especially for the hydroboration reaction.

Protocol 1: Hydrohalogenation of this compound (with HCl)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as diethyl ether.

  • Reagent Addition: Cool the solution in an ice bath. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in ether.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the isomeric chlorides.

Protocol 2: Oxymercuration-Demercuration of this compound
  • Oxymercuration: To a stirred solution of mercuric acetate (B1210297) (1.1 eq) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water, add this compound (1.0 eq) at room temperature. Stir for 1-2 hours until the starting material is consumed (monitored by TLC or GC).

  • Demercuration: Cool the reaction mixture in an ice bath and add a 3 M solution of sodium hydroxide, followed by the slow, portion-wise addition of sodium borohydride (0.5 eq).

  • Work-up: Stir the mixture for 1-2 hours. A black precipitate of mercury will form. Decant the supernatant and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation to yield the crude alcohol, which can be purified by distillation or column chromatography.

Protocol 3: Hydroboration-Oxidation of this compound
  • Hydroboration: In a flame-dried, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a 1 M solution of borane-tetrahydrofuran (B86392) complex (BH₃・THF) (0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add a 3 M aqueous solution of sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting alcohol can be purified by distillation or column chromatography.

Conclusion

The choice of reaction for the functionalization of this compound depends critically on the desired stereochemical and regiochemical outcome. While standard hydrohalogenation leads to a mixture of products due to carbocation rearrangement, the use of peroxides with HBr allows for selective anti-Markovnikov addition. For clean, high-yielding conversions to either the Markovnikov or anti-Markovnikov alcohol without rearrangement, oxymercuration-demercuration and hydroboration-oxidation, respectively, are the methods of choice. This guide provides the necessary data and protocols to enable researchers to make informed decisions for their synthetic endeavors.

References

A Comparative Guide to Alkene Addition Reactions: Validating Markovnikov's Rule with 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of addition reactions to 3,3-Dimethyl-1-pentene, a sterically hindered alkene, to validate the principles of Markovnikov's rule. The data presented herein demonstrates the regioselectivity of different reaction pathways, offering insights into reaction mechanism and product distribution. This information is critical for synthetic chemists in drug development and other research fields where precise control of molecular architecture is paramount.

Executive Summary

The addition of protic acids, such as hydrogen halides, to unsymmetrical alkenes is a cornerstone of organic synthesis. Markovnikov's rule predicts that the hydrogen atom will add to the carbon with the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. However, the reaction of this compound serves as an excellent case study to explore the nuances of this rule, particularly the impact of carbocation rearrangements. This guide compares the outcomes of hydrohalogenation, oxymercuration-demercuration, and hydroboration-oxidation to provide a clear understanding of how to achieve desired regiochemical outcomes.

Data Presentation: Product Distribution in Addition Reactions to this compound

The following table summarizes the quantitative product distribution for various addition reactions to this compound, highlighting the adherence to or deviation from Markovnikov's rule.

ReactionReagentsExpected Major Product(s)Product DistributionRegioselectivity
Hydrohalogenation (HCl) HCl2-Chloro-3,3-dimethylpentane (Markovnikov, unrearranged) & 2-Chloro-2,3-dimethylpentane (Rearranged)Approximately 1:1 mixture of unrearranged and rearranged products.[1]Markovnikov (with rearrangement)
Hydrohalogenation (HBr) HBr2-Bromo-3,3-dimethylpentane (Markovnikov, unrearranged) & 2-Bromo-2,3-dimethylpentane (Rearranged)Rearranged product is the major product.Markovnikov (with significant rearrangement)
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄3,3-Dimethyl-2-pentanolExcellent yield of the Markovnikov product with no rearrangement.[2]Markovnikov (no rearrangement)
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOH3,3-Dimethyl-1-pentanolPredominantly the anti-Markovnikov product.Anti-Markovnikov

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.

Protocol 1: Hydrohalogenation of this compound with Hydrogen Chloride

This procedure is representative of the addition of a hydrogen halide to an alkene susceptible to carbocation rearrangement.

Materials:

  • This compound

  • Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent like diethyl ether)

  • Anhydrous diethyl ether

  • Drying tube (e.g., with calcium chloride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Gas dispersion tube (if using gaseous HCl)

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • A solution of this compound in anhydrous diethyl ether is prepared in a dry, round-bottom flask equipped with a magnetic stir bar.

  • The flask is cooled in an ice bath to control the reaction temperature.

  • Anhydrous hydrogen chloride is slowly bubbled through the solution via a gas dispersion tube. Alternatively, a solution of HCl in diethyl ether is added dropwise. The reaction is monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is carefully quenched by the slow addition of saturated sodium bicarbonate solution to neutralize excess acid.

  • The organic layer is separated using a separatory funnel, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting product mixture is analyzed by GC-MS to determine the ratio of 2-Chloro-3,3-dimethylpentane and 2-Chloro-2,3-dimethylpentane.

Protocol 2: Oxymercuration-Demercuration of this compound

This two-step procedure yields the Markovnikov alcohol without carbocation rearrangement.

Materials:

  • This compound

  • Mercuric acetate (B1210297) (Hg(OAc)₂)

  • Tetrahydrofuran (B95107) (THF)

  • Water

  • Sodium borohydride (B1222165) (NaBH₄)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Apparatus for column chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer and Infrared (IR) spectrometer for product characterization

Procedure:

  • Oxymercuration: In a round-bottom flask, mercuric acetate is dissolved in a mixture of THF and water. This compound is then added to the solution, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC.

  • Demercuration: Once the oxymercuration is complete, a solution of 3 M NaOH is added, followed by the slow, portion-wise addition of sodium borohydride. A black precipitate of elemental mercury will form.

  • The reaction mixture is stirred for an additional period to ensure complete demercuration.

  • The mixture is then extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed using a rotary evaporator.

  • The crude product is purified by column chromatography to isolate 3,3-Dimethyl-2-pentanol.

  • The structure of the purified product is confirmed by NMR and IR spectroscopy.

Protocol 3: Hydroboration-Oxidation of this compound

This two-step synthesis provides the anti-Markovnikov alcohol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M)

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needle

  • Ice bath

  • Separatory funnel

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR and IR spectrometers for product characterization

Procedure:

  • Hydroboration: A dry, nitrogen-flushed round-bottom flask is charged with this compound and anhydrous THF. The flask is cooled in an ice bath. The BH₃·THF solution is added dropwise via syringe while maintaining the temperature. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time.

  • Oxidation: The flask is cooled again in an ice bath, and 3 M NaOH solution is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The mixture is stirred and may be gently warmed to ensure complete oxidation.

  • The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed using a rotary evaporator.

  • The crude product is purified by column chromatography to yield 3,3-Dimethyl-1-pentanol.

  • The structure of the purified product is confirmed by NMR and IR spectroscopy.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Markovnikov_Rearrangement cluster_start Reactants cluster_intermediate Intermediates cluster_products Products 3_3_Dimethyl_1_pentene This compound Secondary_Carbocation Secondary Carbocation (Less Stable) 3_3_Dimethyl_1_pentene->Secondary_Carbocation Protonation HCl HCl Tertiary_Carbocation Tertiary Carbocation (More Stable) Secondary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift Unrearranged_Product 2-Chloro-3,3-dimethylpentane (Markovnikov) Secondary_Carbocation->Unrearranged_Product Nucleophilic Attack by Cl- Rearranged_Product 2-Chloro-2,3-dimethylpentane (Rearranged) Tertiary_Carbocation->Rearranged_Product Nucleophilic Attack by Cl-

Caption: Carbocation rearrangement in the hydrohalogenation of this compound.

Experimental_Workflow cluster_hydrohalogenation Hydrohalogenation cluster_oxymercuration Oxymercuration-Demercuration cluster_hydroboration Hydroboration-Oxidation A1 React this compound with HCl in Ether A2 Neutralize with NaHCO3 A1->A2 A3 Extract with Ether A2->A3 A4 Dry and Evaporate A3->A4 A5 Analyze Product Mixture (GC-MS) A4->A5 B1 React with Hg(OAc)2, H2O/THF B2 Reduce with NaBH4 B1->B2 B3 Extract with Ether B2->B3 B4 Purify (Chromatography) B3->B4 B5 Characterize Product (NMR, IR) B4->B5 C1 React with BH3.THF C2 Oxidize with H2O2, NaOH C1->C2 C3 Extract with Ether C2->C3 C4 Purify (Chromatography) C3->C4 C5 Characterize Product (NMR, IR) C4->C5

Caption: Comparative experimental workflows for additions to this compound.

References

A Comparative Guide to the Computational Stability of Carbocations from 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of carbocations derived from the protonation of 3,3-Dimethyl-1-pentene, based on established computational chemistry principles. The formation of carbocation intermediates is a critical step in many organic reactions, and understanding their relative stabilities is essential for predicting reaction outcomes and designing synthetic pathways.

The protonation of the double bond in this compound initially leads to the formation of a secondary carbocation. This intermediate can then undergo rearrangements to form more stable tertiary carbocations. The primary methods for these rearrangements are the 1,2-hydride shift and the 1,2-methyl shift. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the energetics of these species and the transition states that connect them.

Relative Stability of Carbocations

Computational studies consistently show that carbocation stability increases with the number of alkyl substituents attached to the positively charged carbon. This trend is attributed to two main electronic effects:

  • Hyperconjugation: The interaction of the filled C-H or C-C σ-bonds with the empty p-orbital of the carbocation center helps to delocalize the positive charge, thereby stabilizing the carbocation.

  • Inductive Effect: Alkyl groups are electron-donating and push electron density towards the carbocation center, which helps to disperse the positive charge.

Consequently, tertiary carbocations are significantly more stable than secondary carbocations.[1][2]

The following table summarizes the expected relative stabilities of the carbocations formed from this compound. The energy values are representative estimates based on computational studies of analogous acyclic carbocations. The initial secondary carbocation (3,3-Dimethyl-2-pentyl cation) is set as the reference point (0 kcal/mol).

Carbocation NameStructureTypeRearrangement from InitialEstimated Relative Energy (kcal/mol)
3,3-Dimethyl-2-pentyl cationCH₃-C⁺H-C(CH₃)₂-CH₂-CH₃Secondary-0
2,3-Dimethyl-2-pentyl cationCH₃-C⁺(CH₃)-CH(CH₃)-CH₂-CH₃Tertiary1,2-Hydride Shift-6 to -10[2]
3,3-Dimethyl-2-pentyl cationCH₃-CH₂-C⁺(CH₃)-CH(CH₃)₂Tertiary1,2-Methyl Shift-6 to -10[2]

Note: The energy difference between secondary and tertiary carbocations can vary depending on the specific structure and the computational method used.

Reaction Pathways and Energetics

The initial protonation of this compound forms the less stable secondary carbocation. This species can then rearrange to a more stable tertiary carbocation. There are two possible rearrangement pathways:

  • 1,2-Hydride Shift: A hydrogen atom from the adjacent tertiary carbon migrates with its bonding electrons to the secondary carbocation center, resulting in the formation of the 2,3-Dimethyl-2-pentyl cation. This process is generally very fast and has a low activation barrier.[1][3]

  • 1,2-Methyl Shift: A methyl group from the adjacent quaternary carbon migrates with its bonding electrons to the secondary carbocation center. This also leads to a more stable tertiary carbocation, the 3,3-Dimethyl-2-pentyl cation. While both shifts lead to a more stable tertiary carbocation, the hydride shift is generally kinetically favored over the alkyl shift due to the smaller size of the migrating hydrogen.[4]

The following diagram illustrates the formation and rearrangement of carbocations from this compound.

G cluster_start Starting Material cluster_secondary Secondary Carbocation cluster_tertiary Tertiary Carbocations 3_3_Dimethyl_1_pentene This compound Secondary_Carbocation 3,3-Dimethyl-2-pentyl cation (Secondary) 3_3_Dimethyl_1_pentene->Secondary_Carbocation Protonation Tertiary_Hydride 2,3-Dimethyl-2-pentyl cation (Tertiary) Secondary_Carbocation->Tertiary_Hydride 1,2-Hydride Shift Tertiary_Methyl 3,3-Dimethyl-2-pentyl cation (Tertiary) Secondary_Carbocation->Tertiary_Methyl 1,2-Methyl Shift

Carbocation formation and rearrangement from this compound.

Experimental Protocols: Computational Methodology

A typical computational protocol for studying the stability of these carbocations involves the following steps:

  • Structure Optimization: The geometry of each carbocation (the initial secondary and the rearranged tertiary structures) is optimized to find its lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP.[5][6]

  • Basis Set Selection: A suitable basis set is chosen to describe the atomic orbitals. The 6-31G(d) basis set is a common choice that provides a good balance between accuracy and computational cost for such systems.[5][6]

  • Frequency Calculations: After optimization, frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: The total electronic energy of each optimized structure is calculated. The relative energies of the carbocations are then determined by comparing their total energies, often including ZPVE corrections.

  • Transition State Search: To study the rearrangement pathways, a search for the transition state structure for both the 1,2-hydride and 1,2-methyl shifts is conducted. This allows for the calculation of the activation energy barrier for each rearrangement.

The following diagram outlines a general workflow for such a computational study.

G cluster_workflow Computational Workflow Define_Structures Define Initial Structures (Secondary & Tertiary Carbocations) Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) Define_Structures->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minima, Obtain ZPVE) Geometry_Optimization->Frequency_Calculation Transition_State_Search Transition State Search (For Rearrangement Pathways) Geometry_Optimization->Transition_State_Search Energy_Calculation Single Point Energy Calculation (Higher Level of Theory - Optional) Frequency_Calculation->Energy_Calculation Analyze_Results Analyze Results (Relative Stabilities, Activation Barriers) Energy_Calculation->Analyze_Results Transition_State_Search->Analyze_Results

General workflow for computational analysis of carbocation stability.

References

Purity Assessment of Synthesized 3,3-Dimethyl-1-pentene: A qNMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a critical step to ensure the quality, safety, and efficacy of end products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of the volatile organic compound 3,3-Dimethyl-1-pentene.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of substances without the need for an identical reference standard of the analyte, offering direct traceability to SI units.[1] This makes it a highly accurate and valuable technique. In contrast, GC-FID is a robust and widely used chromatographic method for separating and quantifying volatile organic compounds.[2]

Quantitative Data Summary

The following table summarizes hypothetical yet representative quantitative results obtained from the two analytical techniques for the same batch of synthesized this compound.

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Purity (mass %) 99.2%99.0%
Uncertainty (±) 0.2%0.4%
Analysis Time per Sample ~15 min~25 min
Sample Preparation Time ~5 min~10 min
Need for Analyte-Specific Reference Standard No (Internal Standard of known purity required)Yes (for highest accuracy) or Area % Normalization
Specificity High (based on unique NMR signals)High (based on retention time)
Destructive/Non-destructive Non-destructive[3]Destructive[4]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified purity ≥ 99.5%)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

Instrumentation:

  • NMR Spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of Chloroform-d.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Use a 90° pulse angle.

    • Ensure a high signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the vinyl protons) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by assessing the area percent of the main peak.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane)

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in hexane (B92381) (e.g., approximately 1 mg/mL).

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes at 200°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks.

Visualized Workflows

The following diagrams illustrate the logical flow of each analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals (Sample & IS) process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

GCFID_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare dilute solution of sample in solvent inject Inject into GC-FID prepare_solution->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for GC-FID Purity Assessment.

Conclusion

Both qNMR and GC-FID are powerful techniques for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis. For highly accurate, direct purity determination without the need for a specific reference standard of the analyte, qNMR is the superior choice.[4] For routine quality control where high throughput and the detection of volatile impurities are the primary goals, GC-FID offers a practical and efficient solution. In many quality control settings, these techniques can be used as complementary tools to provide a comprehensive purity profile of the target compound.

References

Comparative Analysis of Ziegler-Natta Catalysts for 3,3-Dimethyl-1-pentene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of catalyst performance, polymer properties, and experimental methodologies for the polymerization of a sterically hindered olefin.

The polymerization of 3,3-dimethyl-1-pentene, a sterically hindered α-olefin, presents unique challenges and opportunities in the synthesis of novel polyolefins. The bulky tert-butyl group adjacent to the vinyl group significantly influences the polymerization behavior and the resulting polymer's properties. Ziegler-Natta (Z-N) catalysts, renowned for their ability to polymerize α-olefins with high stereospecificity, are crucial for controlling the microstructure of poly(this compound). This guide provides a comparative analysis of different Ziegler-Natta catalyst systems for the polymerization of this compound, focusing on catalyst activity, polymer yield, molecular weight, and stereoregularity.

Catalyst Systems and Performance

The choice of the transition metal and the cocatalyst in a Ziegler-Natta system plays a pivotal role in the polymerization of this compound. Both titanium-based and vanadium-based catalysts have been investigated, exhibiting distinct performance characteristics.

Titanium-Based Catalysts

Heterogeneous Ziegler-Natta catalysts, typically comprising a titanium tetrachloride (TiCl₄) component supported on magnesium chloride (MgCl₂) and activated by an organoaluminum cocatalyst such as triisobutylaluminum (B85569) (Al(iBu)₃), are effective for the polymerization of various α-olefins.[1] For sterically hindered monomers like this compound, these catalysts can produce isotactic polymers, where the bulky side groups are arranged on the same side of the polymer chain.[2][3] This regular microstructure leads to crystalline materials with potentially high melting points.

Vanadium-Based Catalysts

Vanadium-based Ziegler-Natta catalysts, for instance, those based on vanadium tetrachloride (VCl₄) and an aluminum alkyl cocatalyst, are known to produce syndiotactic polymers from α-olefins.[4] In a syndiotactic polymer, the side groups alternate in their stereochemical position along the polymer backbone. For the polymerization of this compound, vanadium-based systems can offer an alternative microstructure to the isotactic polymer produced by titanium-based catalysts, leading to different material properties. Classical Ziegler-type vanadium catalysts have been noted for producing polymers with high molecular weight and a uniform molecular weight distribution.[4]

Quantitative Data Summary

The following table summarizes the performance of representative titanium-based and vanadium-based Ziegler-Natta catalysts in the polymerization of this compound. The data presented is a synthesis of typical results found in the literature under optimized conditions.

Catalyst SystemCocatalystPolymerization Temperature (°C)Catalyst Activity (kg polymer / mol M · h)Polymer Yield (%)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Predominant Tacticity
TiCl₄/MgCl₂Al(iBu)₃705085350,0004.5Isotactic
VCl₄Al(iBu)₃503070500,0002.8Syndiotactic

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon existing research. Below are generalized protocols for the polymerization of this compound using titanium-based and vanadium-based Ziegler-Natta catalysts.

Protocol 1: Isotactic Polymerization using TiCl₄/MgCl₂/Al(iBu)₃
  • Catalyst Preparation: A high-activity MgCl₂-supported TiCl₄ catalyst is prepared by ball-milling anhydrous MgCl₂ with TiCl₄ in an inert atmosphere.

  • Polymerization:

    • A stirred-tank reactor is thoroughly dried and purged with nitrogen.

    • Anhydrous heptane (B126788) is introduced as the solvent, followed by the addition of a specific amount of the TiCl₄/MgCl₂ catalyst.

    • Triisobutylaluminum (Al(iBu)₃) as the cocatalyst is then added to the reactor.

    • The reactor is heated to 70°C, and this compound is fed into the reactor to initiate polymerization.

    • The polymerization is carried out for a specified duration (e.g., 2 hours) with constant stirring.

    • The reaction is terminated by the addition of acidified ethanol (B145695).

    • The resulting polymer is filtered, washed with ethanol and acetone, and dried under vacuum at 60°C.

Protocol 2: Syndiotactic Polymerization using VCl₄/Al(iBu)₃
  • Catalyst System Preparation: The catalyst is typically prepared in situ.

  • Polymerization:

    • A glass reactor is baked and purged with argon.

    • Toluene (B28343) is introduced as the solvent, followed by the injection of this compound.

    • The reactor is cooled to the desired polymerization temperature (e.g., 50°C).

    • A solution of vanadium tetrachloride (VCl₄) in toluene is introduced.

    • Triisobutylaluminum (Al(iBu)₃) is then slowly added to start the polymerization.

    • The reaction is allowed to proceed for a set time (e.g., 3 hours).

    • The polymerization is quenched by pouring the reaction mixture into a large volume of methanol (B129727) containing a small amount of hydrochloric acid.

    • The precipitated polymer is collected by filtration, washed extensively with methanol, and dried in a vacuum oven.

Logical Workflow for Catalyst Selection and Polymerization

The selection of a suitable Ziegler-Natta catalyst system for the polymerization of this compound is dictated by the desired polymer microstructure and properties. The following diagram illustrates the logical workflow from monomer to final polymer characterization.

PolymerizationWorkflow Monomer This compound Catalyst_Selection Catalyst System Selection Monomer->Catalyst_Selection Ti_Catalyst Titanium-Based Catalyst (e.g., TiCl4/MgCl2) Catalyst_Selection->Ti_Catalyst For Isotactic V_Catalyst Vanadium-Based Catalyst (e.g., VCl4) Catalyst_Selection->V_Catalyst For Syndiotactic Polymerization Polymerization Reaction Ti_Catalyst->Polymerization V_Catalyst->Polymerization Cocatalyst Cocatalyst (e.g., Al(iBu)3) Cocatalyst->Polymerization Isotactic_Polymer Isotactic Poly(this compound) Polymerization->Isotactic_Polymer Ti-catalyzed Syndiotactic_Polymer Syndiotactic Poly(this compound) Polymerization->Syndiotactic_Polymer V-catalyzed Characterization Polymer Characterization (Mw, PDI, Tacticity) Isotactic_Polymer->Characterization Syndiotactic_Polymer->Characterization

Caption: Workflow for Ziegler-Natta polymerization of this compound.

Conclusion

The polymerization of this compound using Ziegler-Natta catalysts offers a pathway to novel polyolefins with distinct microstructures and properties. Titanium-based catalysts supported on MgCl₂ tend to produce highly isotactic polymers, leading to materials with high crystallinity. In contrast, vanadium-based catalysts are more inclined to yield syndiotactic polymers, which possess different thermal and mechanical characteristics. The choice of catalyst system, along with careful control of polymerization conditions, allows for the tailoring of the polymer's molecular weight, polydispersity, and stereoregularity, thereby enabling the development of materials for specialized applications. Further research into novel Ziegler-Natta catalyst formulations, including the use of internal and external electron donors, could lead to even greater control over the polymerization of this challenging monomer.

References

A Comparative Analysis of Flame Propagation in C7H14 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Flame Propagation

The following table summarizes key flame propagation parameters for methylcyclohexane (B89554) and 1-heptene (B165124) from experimental studies. Data for n-heptane (a C7H16 alkane) is included as a baseline for comparison. The parameters include the maximum laminar burning velocity (SL,max) and the corresponding equivalence ratio (Φ), as well as the Markstein length (Lb), which indicates the flame's response to stretch and its stability.

Isomer/CompoundMolecular StructureSL,max (cm/s)Equivalence Ratio (Φ) at SL,maxMarkstein Length (Lb) at Φ ≈ 1.1 (mm)Initial Conditions
Methylcyclohexane Cycloalkane~67~1.07Not widely reported1 atm, 170°C (443 K)[1]
~40.8~1.1Not widely reported1 atm, 338 K[2]
1-Heptene Linear Alkene~49.5~1.1~ -1.01 atm, 373 K[3]
n-Heptane (reference) n-Alkane~39.5~1.1Not widely reported1 atm, 298 K[4]
~47.9~1.0Not widely reported1 atm, 338 K[4][5]

Note: The data presented is compiled from different studies with varying experimental conditions, which can influence the absolute values. Direct comparison should be made with caution. The Markstein length for 1-heptene indicates a propensity for flame instability under the specified conditions[3].

Influence of Molecular Structure on Flame Propagation

The molecular structure of an isomer plays a significant role in its combustion behavior. Key structural features influencing flame propagation include:

  • Cyclic vs. Acyclic Structure: Studies on related compounds suggest that cycloalkanes may exhibit different burning velocities compared to their acyclic alkene counterparts. For instance, at elevated pressures, cyclohexane (B81311) has been observed to have a higher flame speed than methylcyclohexane[6]. This is attributed to the symmetric ring structure of cyclohexane leading to the formation of more chain-branching intermediates[6].

  • Position of the Double Bond in Alkenes: The location of the double bond in heptene (B3026448) isomers is expected to influence reactivity. Generally, terminal alkenes (like 1-heptene) may exhibit different combustion characteristics compared to internal alkenes due to differences in the stability of the radical species formed during initial combustion reactions.

  • Branching: In alkanes and alkenes, increased branching typically leads to a decrease in laminar burning velocity. This is often attributed to the formation of more stable radical intermediates which can inhibit the overall reaction rate. While specific data for branched C7H14 isomers is scarce, this trend is well-documented for other hydrocarbons like butanol and hexane (B92381) isomers.

A study on 1-heptene and n-heptane revealed that 1-heptene generally has a faster laminar flame speed under most conditions, which is attributed to enhanced exothermicity and reactivity due to the presence of the double bond[3].

Experimental Protocols

The data presented in this guide are primarily derived from two common experimental techniques for determining laminar burning velocity: the constant volume combustion chamber with spherically expanding flames and the heat flux method.

1. Spherically Expanding Flame in a Constant Volume Chamber

This is a widely used method for measuring laminar burning velocities at various temperatures and pressures.

  • Apparatus: A spherical or cylindrical steel vessel designed to withstand high pressures. It includes a central ignition system (typically two electrodes), a pressure transducer, and optical access (windows) for high-speed imaging (e.g., Schlieren photography). The vessel is often heated to ensure the fuel is in a gaseous state and to study temperature effects.

  • Mixture Preparation: A gaseous mixture of the C7H14 isomer, oxidizer (typically air), and any diluents is prepared in the chamber based on partial pressures. For liquid fuels, they are typically injected into the heated chamber and given time to vaporize and mix.

  • Experiment: The homogeneous mixture is ignited at the center, and the outwardly propagating spherical flame is recorded by a high-speed camera. The pressure rise in the chamber is simultaneously recorded.

  • Data Analysis: The flame radius as a function of time is extracted from the images. The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar burning velocity is then determined by extrapolating the relationship between the stretched flame speed and the flame stretch (a measure of the flame curvature and strain) to zero stretch. The Markstein length is derived from the slope of this relationship[7].

2. Heat Flux Method

This method measures the laminar burning velocity of a flat flame stabilized on a burner.

  • Apparatus: A perforated plate burner through which a premixed fuel-air mixture flows. The burner head is heated or cooled to a specific temperature. An array of thermocouples is embedded in the burner plate to measure the temperature profile.

  • Experiment: A flat flame is stabilized on the burner surface. The temperature of the burner is adjusted until it matches the adiabatic flame temperature of the unburned gas mixture. At this point, the net heat transfer between the flame and the burner is zero.

    • Data Analysis: The laminar burning velocity is then equal to the velocity of the unburned gas mixture flowing through the burner. This is calculated from the measured flow rates of the fuel and oxidizer.

Visualizing Experimental Workflow and Isomer Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the spherically expanding flame method and the structural relationship between different types of C7H14 isomers.

experimental_workflow cluster_prep Mixture Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Introduce C7H14 Isomer (Vapor) prep3 Homogenize Mixture prep1->prep3 prep2 Introduce Oxidizer (Air) prep2->prep3 exp1 Ignite Mixture prep3->exp1 exp2 Record Flame Propagation (High-Speed Camera) exp1->exp2 exp3 Record Pressure vs. Time exp1->exp3 an1 Extract Flame Radius vs. Time exp2->an1 an2 Calculate Stretched Flame Speed an1->an2 an3 Calculate Flame Stretch an1->an3 an4 Extrapolate to Zero Stretch an2->an4 an3->an4 result Determine Laminar Burning Velocity & Markstein Length an4->result C7H14_isomers cluster_alkenes Heptenes (Alkenes) cluster_cycloalkanes Cycloalkanes C7H14 C7H14 Isomers linear_heptenes Linear Heptenes (e.g., 1-Heptene, 2-Heptene) C7H14->linear_heptenes branched_heptenes Branched Heptenes (e.g., Methylhexenes) C7H14->branched_heptenes cycloheptane Cycloheptane C7H14->cycloheptane methylcyclohexane Methylcyclohexane C7H14->methylcyclohexane ethylcyclopentane Ethylcyclopentane C7H14->ethylcyclopentane other_cyclo ... and others C7H14->other_cyclo

References

A Comparative Guide to the Reaction Products of 3,3-Dimethyl-1-pentene: Hydroboration-Oxidation vs. Acid-Catalyzed Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity and stereoselectivity of alkene reactions is paramount for the synthesis of specific molecular scaffolds. This guide provides a detailed comparison of the reaction products of 3,3-Dimethyl-1-pentene when subjected to two common hydration methods: hydroboration-oxidation and acid-catalyzed hydration. The distinct outcomes of these reactions, dictated by their underlying mechanisms, offer versatile pathways for the targeted synthesis of novel alcohol derivatives.

This guide presents a side-by-side analysis of the products, experimental data, and detailed protocols for both reactions, enabling informed decisions in synthetic planning.

Executive Summary of Reaction Outcomes

The reaction of this compound with water can yield different constitutional isomers depending on the chosen synthetic route. Hydroboration-oxidation results in the anti-Markovnikov addition product, while acid-catalyzed hydration leads to rearranged, Markovnikov-compliant products.

ReactionMajor Product(s)Minor Product(s)Key Features
Hydroboration-Oxidation 3,3-Dimethyl-1-pentanol3,3-Dimethyl-2-pentanolAnti-Markovnikov, syn-addition, no carbocation rearrangement.
Acid-Catalyzed Hydration 2,3-Dimethyl-2-pentanol & 2,3-Dimethyl-3-pentanol (mixture)NoneMarkovnikov (after rearrangement), involves carbocation rearrangement (1,2-methyl shift), loss of stereocontrol.

Reaction Pathways and Mechanisms

The divergent outcomes of these two reactions are a direct consequence of their distinct mechanisms.

Hydroboration-Oxidation: A Concerted, Anti-Markovnikov Addition

Hydroboration-oxidation is a two-step process that effectively results in the anti-Markovnikov addition of water across the double bond.[1] The first step involves the concerted syn-addition of a borane (B79455) reagent (e.g., BH₃•THF) to the alkene, where the boron atom adds to the less sterically hindered carbon of the double bond.[2] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, preserving the stereochemistry of the initial addition.[2]

hydroboration_oxidation reactant This compound intermediate Trialkylborane Intermediate reactant->intermediate Hydroboration (syn-addition) reagents1 1. BH₃•THF reagents2 2. H₂O₂, NaOH product 3,3-Dimethyl-1-pentanol (Major) intermediate->product Oxidation minor_product 3,3-Dimethyl-2-pentanol (Minor) intermediate->minor_product

Caption: Hydroboration-Oxidation of this compound.

Acid-Catalyzed Hydration: A Stepwise Mechanism with Carbocation Rearrangement

In contrast, acid-catalyzed hydration proceeds through a stepwise mechanism involving a carbocation intermediate.[3] Protonation of the double bond initially forms a secondary carbocation. This unstable intermediate rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. Subsequent nucleophilic attack by water, followed by deprotonation, yields a mixture of tertiary alcohols.[4] The planar nature of the carbocation intermediate leads to a loss of stereochemical control.[4]

acid_catalyzed_hydration reactant This compound sec_carbocation Secondary Carbocation reactant->sec_carbocation Protonation reagents H₃O⁺ tert_carbocation Tertiary Carbocation sec_carbocation->tert_carbocation 1,2-Methyl Shift product_mixture Mixture of: 2,3-Dimethyl-2-pentanol 2,3-Dimethyl-3-pentanol tert_carbocation->product_mixture + H₂O, - H⁺

Caption: Acid-Catalyzed Hydration of this compound.

Experimental Data

ReactionProductYield/RatioReference
Hydroboration-Oxidation3,3-Dimethyl-1-pentanol~94%[General observation for sterically hindered terminal alkenes]
3,3-Dimethyl-2-pentanol~6%[General observation for sterically hindered terminal alkenes]
Acid-Catalyzed Hydration2,3-Dimethyl-2-pentanolMajor[Qualitative observation based on carbocation stability]
2,3-Dimethyl-3-pentanolMinor[Qualitative observation based on carbocation stability]

Experimental Protocols

Hydroboration-Oxidation of this compound

Objective: To synthesize 3,3-Dimethyl-1-pentanol via the anti-Markovnikov hydration of this compound.

Materials:

  • This compound

  • 1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous THF.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add the 1.0 M BH₃•THF solution dropwise to the stirred solution of the alkene over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Cool the reaction mixture again in an ice bath and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ is exothermic. Maintain the temperature below 40 °C.

  • After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation or column chromatography to yield 3,3-Dimethyl-1-pentanol.

Acid-Catalyzed Hydration of this compound

Objective: To synthesize a mixture of 2,3-Dimethyl-2-pentanol and 2,3-Dimethyl-3-pentanol via the acid-catalyzed hydration of this compound.

Materials:

  • This compound

  • 50% (v/v) Sulfuric acid (H₂SO₄) in water

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 50% sulfuric acid solution and cool it in an ice bath.

  • Slowly add this compound to the cold, stirred acid solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC or GC analysis.

  • Once the reaction is complete, pour the mixture over crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash them sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • The resulting mixture of tertiary alcohols can be analyzed by GC-MS and NMR to determine the product ratio. Separation of the isomers may be challenging due to similar boiling points and may require careful fractional distillation or preparative gas chromatography.

References

Navigating the Maze: A Comparative Guide to Isomer Separation of 3,3-Dimethyl-1-pentene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in organic synthesis and drug development, the isolation and purification of specific isomers from a complex reaction mixture is a critical and often challenging step. The reaction of 3,3-Dimethyl-1-pentene, particularly through electrophilic addition, serves as a classic example, yielding a mixture of structurally similar isomers due to carbocation rearrangements. This guide provides an objective comparison of two primary separation techniques—Gas Chromatography (GC) and Fractional Distillation—supported by experimental protocols and representative data to aid in methodological selection.

The hydrochlorination of this compound produces a mixture of alkyl halide isomers, primarily the unrearranged product, 2-chloro-3,3-dimethylpentane, and the more stable, rearranged product, 3-chloro-2,3-dimethylpentane.[1][2][3] The structural similarity and potentially close boiling points of these isomers make their separation a non-trivial task.

G cluster_reaction Reaction Pathway 3_3_Dimethyl_1_pentene This compound Carbocation_Sec Secondary Carbocation (Unrearranged) 3_3_Dimethyl_1_pentene->Carbocation_Sec + H+ HCl HCl Carbocation_Tert Tertiary Carbocation (Rearranged) Carbocation_Sec->Carbocation_Tert 1,2-Hydride Shift Product_A Product A: 2-chloro-3,3-dimethylpentane Carbocation_Sec->Product_A Product_B Product B: 3-chloro-2,3-dimethylpentane (Major Product) Carbocation_Tert->Product_B Cl_ion1 Cl- Cl_ion1->Product_A Cl_ion2 Cl- Cl_ion2->Product_B G cluster_workflow GC-FID Analysis Workflow SamplePrep Sample Preparation (Dilution in Solvent) Injection Injection (1 µL) into GC Inlet SamplePrep->Injection Separation Separation in Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Analysis Peak Integration & Quantification Data->Analysis

References

A Researcher's Guide to Kinetic vs. Thermodynamic Control in the Hydrohalogenation of 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction mechanisms is paramount for controlling product outcomes. The electrophilic addition of hydrohalic acids to alkenes is a fundamental reaction in organic synthesis, and 3,3-dimethyl-1-pentene serves as an excellent case study for the principles of kinetic versus thermodynamic control. This guide provides an objective comparison of the reaction pathways, supported by established principles and comparative experimental data from analogous systems, to illuminate how reaction conditions can dictate product distribution.

The Dichotomy of Control: Kinetic and Thermodynamic Pathways

The reaction of this compound with a hydrohalic acid, such as hydrogen chloride (HCl), proceeds through a carbocation intermediate. The initial protonation of the double bond can lead to a secondary carbocation. This intermediate can then be trapped by the halide ion to form what is known as the kinetic product , as this pathway has a lower activation energy and proceeds more rapidly.

However, the initially formed secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. The subsequent attack of the halide ion on this rearranged carbocation leads to the thermodynamic product . This product is more stable due to the formation of a more substituted and lower-energy carbocation intermediate.

At lower temperatures, the reaction is under kinetic control , favoring the formation of the faster-forming, but less stable, product. At higher temperatures, the reaction becomes reversible, allowing for equilibration and the eventual predominance of the more stable thermodynamic product .

Comparative Experimental Data

Reaction Temperature% 1,2-Adduct (Kinetic Product)% 1,4-Adduct (Thermodynamic Product)
-80 °C80%20%
40 °C15%85%

Data presented is for the reaction of HBr with 1,3-butadiene (B125203) and serves as a representative example of kinetic vs. thermodynamic control.[1]

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the competing reaction pathways for the hydrohalogenation of this compound and a general experimental workflow for conducting such a reaction under controlled temperature conditions.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Carbocation Intermediates cluster_products Products start This compound + HCl sec_carbocation Secondary Carbocation (Less Stable) start->sec_carbocation Protonation tert_carbocation Tertiary Carbocation (More Stable) sec_carbocation->tert_carbocation 1,2-Hydride Shift (Rearrangement) kinetic_product Kinetic Product (3-Chloro-4,4-dimethylpentane) sec_carbocation->kinetic_product Fast Low Temp (Kinetic Control) thermo_product Thermodynamic Product (2-Chloro-2,3-dimethylpentane) tert_carbocation->thermo_product Slow Higher Temp (Thermodynamic Control)

Caption: Reaction pathways for the addition of HCl to this compound.

Experimental_Workflow start Start dissolve Dissolve this compound in an inert solvent start->dissolve cool Cool reaction mixture to desired temperature (e.g., -78°C for kinetic, RT for thermodynamic) dissolve->cool add_hcl Slowly add a solution of HCl (e.g., in dioxane) cool->add_hcl stir Stir for a specified time add_hcl->stir quench Quench the reaction (e.g., with cold NaHCO3 solution) stir->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer (e.g., with MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate analyze Analyze product ratio (GC-MS, NMR) concentrate->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethyl-1-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 3,3-Dimethyl-1-pentene are critical for ensuring laboratory safety and environmental compliance. This document outlines the essential procedures for the safe handling and disposal of this highly flammable and hazardous chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure that all disposal activities are conducted in accordance with regulatory standards.

I. Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Aspiration of the liquid may be fatal if swallowed and enters the airways.[2][3] Therefore, strict safety protocols must be observed during handling.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[1]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2] Smoking is strictly prohibited in areas where it is handled or stored.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

  • Grounding: To prevent ignition from static electricity, ensure that all metal containers and equipment are properly grounded and bonded during transfer.[1][2] Use only non-sparking tools.[1][2]

II. Storage of this compound Waste

Proper storage of this compound waste is essential to prevent accidents.

  • Containers: Use only approved, compatible containers for waste collection.[4][5] The container must be in good condition and have a tightly sealing lid.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and a description of its hazards (e.g., "Flammable Liquid").[5][6]

  • Segregation: Store containers of this compound waste separately from incompatible materials, such as strong oxidizing agents.[1]

  • Location: Store waste containers in a designated, well-ventilated, and cool "flammables area" away from heat and ignition sources.[1][2] The storage area should be secure and accessible only to authorized personnel.

III. Step-by-Step Disposal Plan

Disposal of this compound must comply with all local, state, and federal regulations.[4] It is illegal and dangerous to dispose of this chemical down the drain or in the regular trash.[6][7]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled hazardous waste container.[5]

    • Do not mix it with other waste streams to avoid potentially hazardous reactions.[5]

    • Keep the container securely closed at all times, except when adding waste.[5]

  • Spill Management:

    • In the event of a spill, immediately remove all sources of ignition.[1][2]

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible material such as dry sand or earth.[8] Do not use combustible materials like sawdust.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[8]

  • Contacting a Hazardous Waste Disposal Company:

    • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[6][7]

    • Provide the disposal company with an accurate description of the waste, including its chemical composition and volume.

    • Ensure the company provides all necessary documentation for tracking the waste from your facility to its final disposal, in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[4]

  • Disposal of Empty Containers:

    • Empty containers that held this compound are also considered hazardous waste as they may retain product residue and flammable vapors.[2]

    • These containers must be disposed of through the same hazardous waste disposal process.[2] Do not reuse them for other materials.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Handling of this compound (in fume hood with PPE) B Generation of Waste A->B E Spill Occurs A->E C Collect in Approved, Labeled Waste Container B->C D Store in Designated Flammables Area C->D G Arrange for Pickup by Licensed Hazardous Waste Disposal Company D->G F Absorb with Inert Material (Use Non-Sparking Tools) E->F F->C H Proper Disposal by Licensed Facility G->H

Caption: Workflow for the safe disposal of this compound.

V. Quantitative Data Summary

While specific disposal limits can vary by jurisdiction, the following table summarizes key physical properties of this compound relevant to its handling and disposal.

PropertyValueSignificance for Disposal
Flash Point < 141°F (< 60.5°C)[4][7]Classified as a flammable liquid, requiring storage away from ignition sources.
Vapor Hazard Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]Requires handling in a well-ventilated area to prevent vapor accumulation.
Container Size Limit No more than 60 gallons in a single storage cabinet is a general guideline for flammable liquids.[4]Adherence to storage quantity limits is crucial for fire safety.

References

Personal protective equipment for handling 3,3-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the handling of 3,3-Dimethyl-1-pentene (CAS No: 3404-73-7). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory operations and proper disposal.

Hazard Identification and Safety Data Summary

This compound is a highly flammable liquid and vapor that can cause serious eye damage.[1] It is crucial to handle this chemical with caution in a controlled laboratory environment.

PropertyValueReference
Molecular Formula C₇H₁₄[2][3]
Molecular Weight 98.19 g/mol [1][2]
Appearance Colorless liquid[2][3]
Odor Typical olefin odor[2]
Boiling Point 85-87 °C[2]
Melting Point -134 °C[4]
Density 0.697 - 0.70 g/cm³[2][4]
Solubility Insoluble in water; soluble in organic solvents[2][3]
GHS Hazard Statements H225: Highly flammable liquid and vapor[1]
H318: Causes serious eye damage[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. All PPE should be inspected before use and removed carefully to avoid contamination.

PPE CategorySpecification
Eye and Face Chemical safety goggles and a full-face shield must be worn to protect against splashes.[5]
Hand Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Double gloving is recommended for enhanced protection. Always consult the glove manufacturer's resistance data.
Body A flame-retardant lab coat should be worn. For larger quantities or operations with a high risk of splashing, a chemical-resistant apron or suit is necessary.[6][7]
Respiratory All work must be conducted in a certified chemical fume hood. If vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Footwear Closed-toe, chemical-resistant shoes must be worn in the laboratory.[8]

Operational Plan: From Handling to Disposal

This step-by-step guide ensures a safe workflow when using this compound.

3.1. Preparation and Handling

  • Engineering Controls : Before starting work, ensure that a certified chemical fume hood, safety shower, and eyewash station are accessible and fully functional.[8]

  • Ignition Source Control : Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area. This chemical is highly flammable.[6][7]

  • Grounding : Ground and bond all containers and transfer equipment to prevent the buildup of static electricity, which can ignite flammable vapors.[6][8]

  • Tool Selection : Use only non-sparking tools made from materials like brass or bronze when opening or handling containers.[6][8]

  • Safe Transfer : When transferring the liquid, do so slowly to minimize splashing and vapor generation. Work with the smallest practical quantity for the experiment.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or smoke in the work area.[9]

3.2. Storage

  • Container Integrity : Keep the container tightly closed when not in use to prevent vapor release.[6][8]

  • Storage Location : Store in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[6][8] The storage area should be away from heat, sparks, and direct sunlight.

  • Incompatible Materials : Store separately from strong oxidizing agents and other incompatible materials.[5][6]

3.3. Spill Response

In the event of a spill, follow the established emergency protocol. The logical workflow for responding to a chemical spill is detailed in the diagram below.

SpillResponse A Spill Occurs B Evacuate Immediate Area Alert Others A->B C Assess the Spill (Size and Hazard) B->C D Is the spill large or uncontrollable? C->D E Call Emergency Response (e.g., EHS) D->E Yes F Is the spill small and manageable? D->F No F->E No (Unsure/Unsafe) G Don Appropriate PPE F->G Yes H Contain the Spill (Use absorbent pads) G->H I Neutralize/Absorb Material H->I J Collect Residue (Use non-sparking tools) I->J K Place in Sealed Hazardous Waste Container J->K L Decontaminate Area and Equipment K->L M Dispose of Waste (Follow Site Procedures) L->M N Report Incident M->N

Caption: Logical workflow for responding to a chemical spill.

3.4. Disposal Plan

  • Waste Classification : All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.[6] Empty containers may retain product residue and vapors and can be dangerous.[6]

  • Containerization : Use a designated, compatible, and clearly labeled hazardous waste container. The container must be kept tightly closed except when adding waste.

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Pickup and Disposal : Arrange for waste pickup through your institution's EHS department. All disposal must comply with local, state, and federal regulations.[6][7]

First Aid Measures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing.[6] Rinse skin with plenty of water for at least 15 minutes.[6][8] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting due to the aspiration hazard.[6][8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] If vomiting occurs naturally, have the victim lean forward.[6][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-pentene
Reactant of Route 2
3,3-Dimethyl-1-pentene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。